molecular formula C6H4BrN3 B1404988 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine CAS No. 1363381-36-5

5-Bromo-pyrrolo[2,1-F][1,2,4]triazine

Cat. No.: B1404988
CAS No.: 1363381-36-5
M. Wt: 198.02 g/mol
InChI Key: UHGYITTVLZNRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-pyrrolo[2,1-F][1,2,4]triazine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromopyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-10-6(5)3-8-4-9-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGYITTVLZNRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1Br)C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279269
Record name Pyrrolo[2,1-f][1,2,4]triazine, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-36-5
Record name Pyrrolo[2,1-f][1,2,4]triazine, 5-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[2,1-f][1,2,4]triazine, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-pyrrolo[2,1-f]triazine: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide to 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine: A Privileged Scaffold for Modern Drug Discovery

Abstract

The pyrrolo[2,1-f][1][2][3]triazine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active agents.[4][5] This guide provides a comprehensive technical overview of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine, a key intermediate for the synthesis of novel therapeutics. We will delve into its chemical properties, a plausible synthetic route, and its versatile reactivity, with a focus on its application in the development of kinase inhibitors and antiviral compounds. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this potent heterocyclic building block.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The fusion of a pyrrole and a triazine ring system creates a unique bicyclic heterocycle with a bridgehead nitrogen atom.[1] This structural motif is found in several landmark drugs, including the broad-spectrum antiviral remdesivir and the kinase inhibitor avapritinib, underscoring its importance in targeting a diverse range of biological targets.[2] The pyrrolo[2,1-f][1][2][3]triazine framework serves as a versatile template for designing molecules with specific binding properties, often acting as a bioisostere for purine nucleosides.[4][5]

The introduction of a bromine atom at the 5-position of the pyrrolo[2,1-f][1][2][3]triazine core, to yield 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine, provides a crucial handle for synthetic diversification. This bromo-substituent is amenable to a wide array of cross-coupling reactions, allowing for the introduction of various substituents to explore the chemical space around the core scaffold and optimize biological activity.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₄BrN₃[6]
Molecular Weight 198.02 g/mol [6]
Appearance Predicted: White to off-white solidInferred
Solubility Predicted: Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.Inferred
Storage Store in an inert atmosphere at room temperature.[6]
pKa (Predicted) -3.01 ± 0.30[7]
Density (Predicted) 1.89 ± 0.1 g/cm³[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the heterocyclic core. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the triazine ring and the bromine atom.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the bicyclic system. The carbon atom bearing the bromine (C5) is expected to be shifted to a higher field compared to its non-brominated counterpart.

Synthesis and Characterization

Gcluster_0Plausible Synthetic Pathway for 5-Bromo-pyrrolo[2,1-f][1,2,4]triazinestart4-Bromopyrrole-2-carboxaldehydestep1N-Aminationstart->step1e.g., Hydroxylamine-O-sulfonic acidintermediate11-Amino-4-bromopyrrole-2-carboxaldehydestep1->intermediate1step2Cyclization with Formamidine Acetateintermediate1->step2productThis compoundstep2->product

A Plausible Synthetic Pathway

Experimental Protocol: A Proposed Synthesis

Step 1: N-Amination of 4-Bromopyrrole-2-carboxaldehyde

  • To a solution of 4-bromopyrrole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as DMF, add a solution of an aminating agent like hydroxylamine-O-sulfonic acid (1.2 eq) in water or a suitable buffer.

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a suitable aqueous solution and the product, 1-amino-4-bromopyrrole-2-carboxaldehyde, is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Causality: The N-amination of the pyrrole nitrogen is a crucial step in forming the N-N bond required for the subsequent triazine ring formation.[1] The choice of the aminating agent and reaction conditions is critical to achieve good yields and avoid side reactions.

Step 2: Cyclization to form 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine

  • The 1-amino-4-bromopyrrole-2-carboxaldehyde (1.0 eq) is dissolved in a high-boiling point solvent like n-butanol or acetic acid.

  • Formamidine acetate (1.5 eq) is added to the solution.

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.

  • The crude product, 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine, is then purified by column chromatography on silica gel.

Causality: The condensation of the N-amino group and the aldehyde with formamidine acetate provides the necessary atoms to construct the triazine ring, leading to the fused bicyclic system.[8] The choice of a high-boiling point solvent is necessary to provide the energy required for the cyclization and dehydration steps.

Reactivity and Synthetic Utility

The bromine atom at the 5-position of the pyrrolo[2,1-f][1][2][3]triazine core is the key to its synthetic utility, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, which is a fundamental strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

Gcluster_1Synthetic Utility of this compoundstartThis compoundsuzukiSuzuki Coupling(Aryl/Heteroaryl Boronic Acids/Esters)start->suzukibuchwaldBuchwald-Hartwig Amination(Amines)start->buchwaldheckHeck Reaction(Alkenes)start->hecksonogashiraSonogashira Coupling(Alkynes)start->sonogashiraproduct_suzuki5-Aryl/Heteroaryl-pyrrolo[2,1-f][1,2,4]triazinessuzuki->product_suzukiproduct_buchwald5-Amino-pyrrolo[2,1-f][1,2,4]triazinesbuchwald->product_buchwaldproduct_heck5-Alkenyl-pyrrolo[2,1-f][1,2,4]triazinesheck->product_heckproduct_sonogashira5-Alkynyl-pyrrolo[2,1-f][1,2,4]triazinessonogashira->product_sonogashira

Key Cross-Coupling Reactions

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from general procedures for the Suzuki coupling of bromo-triazines.[9]

  • To a reaction vessel, add 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, such as a mixture of 1,4-dioxane and water, is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Trustworthiness of the Protocol: This self-validating system relies on the well-established and robust nature of the Suzuki-Miyaura coupling. The progress of the reaction can be easily monitored, and the product can be purified using standard laboratory techniques. The choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates to achieve high yields.[10][11]

Applications in Drug Discovery

The derivatives of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine are of significant interest in drug discovery due to the established biological activity of the core scaffold.

  • Antiviral Agents: The pyrrolo[2,1-f][1][2][3]triazine core is a key component of remdesivir, an antiviral drug used in the treatment of COVID-19.[2] The ability to functionalize the 5-position allows for the synthesis of novel nucleoside and non-nucleoside analogs with potential activity against a range of viruses.[4][5]

  • Kinase Inhibitors: This scaffold is also a "privileged" structure for the development of kinase inhibitors for cancer therapy.[2] By performing cross-coupling reactions on 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine, libraries of compounds can be synthesized and screened for inhibitory activity against various kinases.

Gcluster_2Drug Discovery WorkflowstartThis compounddiversificationParallel Synthesis viaCross-Coupling Reactionsstart->diversificationlibraryLibrary of DiversePyrrolotriazine Derivativesdiversification->libraryscreeningHigh-Throughput Screening(e.g., Kinase or Antiviral Assays)library->screeninghitHit Identificationscreening->hitoptimizationLead Optimization (SAR)hit->optimizationcandidateDrug Candidateoptimization->candidate

Application in a Drug Discovery Cascade

Safety and Handling

  • Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Wash skin thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Use only outdoors or in a well-ventilated area.

  • First Aid:

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

Conclusion

5-Bromo-pyrrolo[2,1-f][1][2][3]triazine is a highly valuable and versatile building block in medicinal chemistry. Its strategic importance lies in the combination of the biologically "privileged" pyrrolo[2,1-f][1][2][3]triazine scaffold and the synthetically tractable bromo-substituent. This allows for the efficient generation of diverse molecular libraries for the discovery of novel antiviral and anticancer agents. The synthetic protocols and reactivity patterns discussed in this guide provide a solid foundation for researchers to unlock the full potential of this powerful intermediate in their drug discovery endeavors.

References

  • Sharma, V., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(4), 385–403. [Link]

  • Singh, H., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(20), 1789-1811. [Link]

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7793. [Link]

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Warren, J. D., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 13(16), 4232–4235. [Link]

  • van der Lee, A., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(23), 15877–15886. [Link]

  • Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Arkivoc, 2017(4), 184-193. [Link]

  • PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • Al-Tel, T. H. (2009). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 14(1), 354-363. [Link]

The Strategic deployment of 5-Bromo-pyrrolo[2,1-f]triazine in Contemporary Drug Discovery

The Strategic deployment of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine in Contemporary Drug Discovery

For distribution to researchers, scientists, and drug development professionals.

This in-depth technical guide delves into the core attributes of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine, a heterocyclic scaffold of significant interest in medicinal chemistry. We will explore its chemical identity, strategic importance, synthesis, and applications, providing a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.

Core Chemical Identity and Physicochemical Properties

5-Bromo-pyrrolo[2,1-f][1][2][3]triazine is a fused heterocyclic compound featuring a pyrrole ring fused with a 1,2,4-triazine ring, with a bromine substituent at the 5-position. This unique arrangement of nitrogen atoms and the presence of a reactive bromine handle make it a versatile building block in synthetic and medicinal chemistry.

PropertyValueSource
CAS Number 1363381-36-5[3]
Molecular Formula C₆H₄BrN₃[3]
Molecular Weight 198.02 g/mol [3]
Predicted pKa -3.01 ± 0.30[4]
Predicted Density 1.89 ± 0.1 g/cm³[4]

The pyrrolo[2,1-f][1][2][3]triazine core is recognized as a "privileged" scaffold in drug discovery.[5][6] This is attributed to its ability to mimic purine-like structures, enabling it to interact with a wide range of biological targets, particularly kinases.[5][7] The strategic placement of the bromine atom at the 5-position provides a crucial reactive site for further chemical modifications, allowing for the exploration of chemical space and the optimization of lead compounds.

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Journey from C-Nucleosides to Kinase Inhibitors

The pyrrolo[2,1-f][1][2][3]triazine heterocycle, first synthesized in the late 1970s, initially saw use as a purine-like mimetic in C-nucleosides.[5] However, its true potential in medicinal chemistry was realized with the rise of the kinase inhibitor field in the early 2000s.[5] The scaffold's unique electronic and steric properties made it an ideal template for designing potent and selective kinase inhibitors.[7] This has led to its incorporation into numerous drug candidates targeting a variety of kinases involved in cancer and inflammatory diseases.[6][7]

The versatility of this scaffold is further highlighted by its presence in the antiviral drug Remdesivir, where it serves as a key structural motif.[7][8] This demonstrates the broad applicability of the pyrrolo[2,1-f][1][2][3]triazine core in addressing diverse therapeutic needs.

Synthetic Strategies and Methodologies

The synthesis of the 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine core and its analogs can be achieved through various synthetic routes. A common approach involves the construction of the fused ring system from substituted pyrrole precursors.

A generalized synthetic workflow is depicted below:

Gcluster_0Pyrrole Precursor Synthesiscluster_1N-Aminationcluster_2Triazine Ring Formationcluster_3HalogenationPyrroleSubstituted PyrroleNAminopyrroleN-Aminopyrrole IntermediatePyrrole->NAminopyrroleO-(Diphenylphosphinyl)hydroxylamine or NH₂ClCyclizationCyclization with Formamidine AcetateNAminopyrrole->CyclizationPyrrolotriazinePyrrolo[2,1-f][1,2,4]triazine CoreCyclization->PyrrolotriazineBrominationBromination (e.g., with NBS)Pyrrolotriazine->BrominationFinalProduct5-Bromo-pyrrolo[2,1-f][1,2,4]triazineBromination->FinalProductGcluster_0Chemical Diversificationcluster_1Biological Screeningcluster_2Lead Optimizationcluster_3Preclinical DevelopmentScaffoldThis compoundCouplingCross-Coupling Reactions(Suzuki, Buchwald-Hartwig, etc.)Scaffold->CouplingLibraryDiverse Chemical LibraryCoupling->LibraryScreeningHigh-Throughput ScreeningLibrary->ScreeningHitHit IdentificationScreening->HitSARStructure-Activity Relationship (SAR) StudiesHit->SARLeadLead CompoundSAR->LeadPreclinicalIn vivo Efficacy & ToxicologyLead->PreclinicalCandidateDrug CandidatePreclinical->Candidate

Synthesis of 5-Bromo-pyrrolo[2,1-f]triazine: A Technical Guide for Chemical Researchers

Synthesis of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine: A Technical Guide for Chemical Researchers

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[1][2][4] Its structural resemblance to purine nucleosides has led to the discovery of potent antiviral agents, most notably Remdesivir, and a range of kinase inhibitors targeting various cancer-related pathways.[1][4] The targeted introduction of a bromine atom at the 5-position of this core structure yields 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine, a key intermediate for further chemical elaboration and the generation of novel bioactive molecules through cross-coupling reactions.

This in-depth technical guide provides a comprehensive overview of the synthetic route to 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine, designed for researchers and professionals in the fields of organic synthesis and drug discovery. The guide will detail the strategic synthesis of the parent pyrrolo[2,1-f][1][2][3]triazine core, followed by a focused discussion on its regioselective bromination. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical applicability.

Strategic Approach to the Synthesis of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine

The synthesis of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine is logically approached in a two-stage process. The initial stage focuses on the construction of the foundational pyrrolo[2,1-f][1][2][3]triazine bicyclic system. Subsequently, the second stage addresses the selective introduction of a bromine atom at the C5 position of the heterocyclic core.

Synthesis_StrategyPyrrolePyrroleN_AminopyrroleN-Aminopyrrole IntermediatePyrrole->N_AminopyrrolePyrrolotriazinePyrrolo[2,1-f][1,2,4]triazine CoreN_Aminopyrrole->Pyrrolotriazine Step 2: Cyclization Brominated_Product5-Bromo-pyrrolo[2,1-f][1,2,4]triazinePyrrolotriazine->Brominated_Product

Caption: Overall synthetic strategy for 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine.

Part 1: Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

The construction of the pyrrolo[2,1-f][1][2][3]triazine core is most effectively achieved through the N-amination of a pyrrole precursor followed by a cyclization reaction. This approach is well-documented and offers a reliable route to the parent heterocycle.[1]

Step 1: N-Amination of Pyrrole

The initial and critical step involves the electrophilic amination of the pyrrole nitrogen. This transformation is pivotal as it introduces the second nitrogen atom required for the subsequent formation of the triazine ring. Several aminating agents can be employed for this purpose, with chloramine (NH₂Cl) or hydroxylamine-O-sulfonic acid (HOSA) being common choices.[5][6] The use of a strong base, such as sodium hydride (NaH), is essential to deprotonate the pyrrole, thereby generating the nucleophilic pyrrolide anion which readily attacks the electrophilic aminating agent.

N_AminationPyrrolePyrrolePyrrolidePyrrolide AnionPyrrole->PyrrolideNaH, THFN_AminopyrroleN-AminopyrrolePyrrolide->N_AminopyrroleAttack on Aminating AgentAminating_AgentElectrophilic Aminating Agent(e.g., NH₂Cl)

Caption: N-Amination of pyrrole to form the N-aminopyrrole intermediate.

Experimental Protocol: N-Amination of Pyrrole

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Formation of the Pyrrolide Anion: The suspension is cooled to 0 °C in an ice bath. A solution of pyrrole (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation.

  • N-Amination: The reaction mixture is cooled back to 0 °C. A freshly prepared solution of chloramine (NH₂Cl, 1.5 equivalents) in diethyl ether is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Work-up and Isolation: Upon completion, the reaction is cautiously quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-aminopyrrole.

Step 2: Cyclization with Formamide

The resulting N-aminopyrrole is then subjected to a cyclization reaction with formamide to construct the triazine ring. In this step, formamide serves as a source of the final carbon and nitrogen atoms of the triazine ring. The reaction is typically carried out at elevated temperatures.[1]

Experimental Protocol: Cyclization to Pyrrolo[2,1-f][1][2][3]triazine

  • Reaction Setup: The crude N-aminopyrrole from the previous step is dissolved in an excess of formamide in a round-bottom flask equipped with a reflux condenser.

  • Cyclization: The reaction mixture is heated to 160-170 °C and refluxed for several hours. The progress of the reaction is monitored by TLC.

  • Isolation and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the pure pyrrolo[2,1-f][1][2][3]triazine.

Part 2: Regioselective Bromination of the Pyrrolo[2,1-f][1][2][3]triazine Core

With the pyrrolo[2,1-f][1][2][3]triazine core in hand, the next critical step is the regioselective introduction of a bromine atom at the 5-position. The electronic nature of the pyrrolo[2,1-f][1][2][3]triazine system dictates that the pyrrole ring is more susceptible to electrophilic aromatic substitution than the triazine ring. Within the pyrrole moiety, the C5 and C7 positions are the most electron-rich. Careful selection of the brominating agent and reaction conditions is crucial to achieve high regioselectivity for the C5 position.

Choice of Brominating Agent and Rationale

Common electrophilic brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and tetrabutylammonium tribromide (TBATB).[7] For electron-rich heterocyclic systems, milder brominating agents are often preferred to avoid over-bromination and side reactions.

  • N-Bromosuccinimide (NBS): A versatile and easy-to-handle solid reagent that often provides good regioselectivity in the bromination of activated aromatic and heterocyclic compounds.[8][9]

  • Tetrabutylammonium tribromide (TBATB): A mild, solid source of bromine that has been shown to be effective for the regioselective bromination of various heterocycles, including those with similar structural motifs to pyrrolo[2,1-f][1][2][3]triazine.[7]

The use of a non-polar solvent such as dichloromethane (DCM) or chloroform (CHCl₃) at or below room temperature is generally recommended to control the reactivity and enhance selectivity.

BrominationPyrrolotriazinePyrrolo[2,1-f][1,2,4]triazineBrominated_ProductThis compoundPyrrolotriazine->Brominated_ProductElectrophilic AromaticSubstitutionBrominating_AgentBrominating Agent(e.g., NBS)

Caption: Regioselective bromination of the pyrrolo[2,1-f][1][2][3]triazine core.

Experimental Protocol: Regioselective Bromination

  • Reaction Setup: To a solution of pyrrolo[2,1-f][1][2][3]triazine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, N-bromosuccinimide (NBS, 1.05 equivalents) is added portion-wise at 0 °C under a nitrogen atmosphere.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature. The progress of the reaction is carefully monitored by TLC and/or LC-MS to ensure mono-bromination and minimize the formation of di-brominated byproducts.

  • Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine as a pure solid.

Step Key Reagents Solvent Temperature Typical Yield
N-AminationPyrrole, NaH, NH₂ClAnhydrous THF0 °C to RT60-75%
CyclizationN-Aminopyrrole, FormamideFormamide160-170 °C50-65%
BrominationPyrrolo[2,1-f][1][2][3]triazine, NBSAnhydrous DCM0 °C to RT70-85%
Table 1: Summary of Reaction Conditions and Typical Yields.

Conclusion and Future Perspectives

The synthesis of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine presented in this guide provides a robust and reproducible pathway for accessing this valuable chemical intermediate. The two-stage approach, involving the initial construction of the heterocyclic core followed by regioselective bromination, allows for a controlled and efficient synthesis. The detailed protocols and the underlying chemical principles discussed herein are intended to empower researchers to confidently produce this compound and utilize it in the development of novel therapeutics. The bromine handle at the 5-position opens up a vast chemical space for the introduction of diverse functionalities through modern cross-coupling methodologies, paving the way for the discovery of next-generation pharmaceuticals based on the pyrrolo[2,1-f][1][2][3]triazine scaffold.

References

  • Sharma, K., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-16. [Link]

  • Patil, S. A., Otter, B. A., & Klein, R. S. (1994). Synthesis of pyrrolo[2,1-f][1][2][3]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. Journal of Heterocyclic Chemistry, 31(4), 857-863. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(20), 1817-1834. [Link]

  • Thieu, T. Q., Sclafani, J. A., & Levy, D. V. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 13(16), 4204–4207. [Link]

  • Tang, R. J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Li, J., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14, 11356-11360. [Link]

  • Wu, Y. C., et al. (2011). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 16(5), 3641–3656. [Link]

  • Jones, R. A. (Ed.). (2009). The Chemistry of Pyrroles. John Wiley & Sons.
  • Reddy, T. J., et al. (2006). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). Tetrahedron Letters, 47(42), 7439-7442. [Link]

  • Scott, T. L., & You, S. (2007). Regioselective bromination of electron-rich aromatic rings using nBu4NBr. Tetrahedron Letters, 48(2), 253-255.

The Pyrrolo[2,1-f]triazine Scaffold: A Technical Guide to the Mechanism of Action of 5-Bromo-Substituted Derivatives

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Technical Guide to the Mechanism of Action of 5-Bromo-Substituted Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine nucleus represents a "privileged scaffold" in modern medicinal chemistry, forming the core of a multitude of biologically active agents.[2][4] This heterocyclic system is a key structural component in approved therapeutics, including kinase inhibitors for oncology and nucleoside analogues for antiviral therapies.[1] This guide provides an in-depth exploration of the predominant mechanisms of action associated with the pyrrolo[2,1-f][1][2][3]triazine core, with a specific focus on the potential implications of 5-bromo substitution. We will dissect the molecular interactions underpinning its roles as both a kinase inhibitor and an antiviral agent, supported by field-proven experimental protocols to validate these mechanisms.

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine system, a fused bicyclic heterocycle with a bridgehead nitrogen atom, has garnered significant attention due to its structural similarity to endogenous purines.[2][4] This mimicry allows it to interact with a wide range of biological targets that recognize purine-based structures, such as the ATP-binding pockets of kinases and the active sites of viral polymerases.[3] Its versatility is demonstrated by its presence in drugs like the broad-spectrum antiviral Remdesivir and the kinase inhibitor Avapritinib.[1] The scaffold's rigid structure and multiple points for substitution allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of a bromine atom at the 5-position is a strategic modification intended to exploit halogen bonding and other steric and electronic effects to enhance target engagement and specificity.

Primary Mechanism of Action: Kinase Inhibition

A major therapeutic application of the pyrrolo[2,1-f][1][2][3]triazine scaffold is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1] Derivatives of this scaffold have been shown to inhibit a variety of kinases, including but not limited to:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

  • Hepatocyte growth factor receptor (c-Met)

  • Epidermal Growth Factor Receptor (EGFR)

  • Insulin-like Growth Factor 1 Receptor (IGF-1R)[1]

  • Adaptor protein 2-associated kinase 1 (AAK1)[5]

Molecular Mechanism: ATP-Competitive Inhibition

The primary mechanism by which pyrrolo[2,1-f][1][2][3]triazine derivatives inhibit kinases is through competitive binding at the ATP pocket of the enzyme's catalytic domain. The heterocyclic core acts as a scaffold that orients various substituents to interact with key residues in this pocket, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

The key interactions typically involve:

  • Hinge-Binding: The nitrogen atoms within the triazine ring form critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is fundamental for anchoring the inhibitor.

  • Hydrophobic Interactions: Aryl groups and other lipophilic substituents appended to the scaffold engage with hydrophobic pockets within the ATP-binding site.

  • Role of the 5-Bromo Substitution: The introduction of a bromine atom at the 5-position can significantly influence binding affinity and selectivity. Halogen atoms, particularly bromine, are capable of forming "halogen bonds"—a non-covalent interaction with electron-donating atoms like oxygen or nitrogen on the protein backbone or side chains. This can provide an additional, highly directional anchoring point, enhancing the inhibitor's potency. Furthermore, the bulky nature of the bromine atom can create favorable steric interactions or, conversely, unfavorable clashes, which can be exploited to achieve selectivity for a specific kinase.

Diagram: Generalized Kinase Inhibition Pathway

Gcluster_0Cell Membranecluster_1Intracellular Signaling CascadeRTKReceptor Tyrosine Kinase (e.g., VEGFR-2, c-Met)ADPADPRTK->ADPSubstrateSubstrate ProteinRTK->SubstratePhosphorylationATPATPATP->RTKpSubstratePhosphorylated Substrate ProteinSubstrate->pSubstrateDownstreamDownstream Signaling(Proliferation, Angiogenesis, etc.)pSubstrate->DownstreamInhibitor5-Bromo-pyrrolo[2,1-f]triazineInhibitor->RTKBlocks ATP Binding Site

Caption: ATP-competitive inhibition of a receptor tyrosine kinase by 5-Bromo-pyrrolo[2,1-f]triazine.

Quantitative Data: Kinase Inhibitory Activity of Pyrrolo[2,1-f][1][2][3]triazine Derivatives

The following table summarizes the inhibitory concentrations (IC50) for various pyrrolo[2,1-f][1][2][3]triazine derivatives against different kinases, illustrating the potency of this scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference
2,4-disubstituted pyrrolo-[1,2-f][1][2][3]triazineIGF-1R2[1]
Pyrrolo[1,2-f][1][2][3]triazine derivative 27ac-Met2.3[6]
Pyrrolo[1,2-f][1][2][3]triazine derivative 27aVEGFR-25.0[6]
Pyrrolo[2,1-f][1][2][3]triazine analogAAK1~6[5]

Note: Data presented is for representative compounds from the literature and not for 5-Bromo-pyrrolo[2,1-f]triazine itself, for which specific data is not publicly available.

Secondary Mechanism of Action: Antiviral Activity

The structural analogy to purine nucleosides also positions the pyrrolo[2,1-f][1][2][3]triazine scaffold as a potent antiviral agent.[2][3] This is most famously exemplified by Remdesivir, which is a prodrug that is metabolized into a C-adenosine nucleoside analogue.[1]

Molecular Mechanism: Inhibition of Viral RNA Polymerase

When functionalized as a nucleoside analogue, the pyrrolo[2,1-f][1][2][3]triazine moiety can be incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). Once incorporated, it can act as a chain terminator, preventing further elongation of the viral genome. The precise mechanism can vary, but often involves steric hindrance that prevents the addition of the next nucleotide.

Non-nucleoside derivatives of this scaffold have also been investigated as potential antiviral agents. For instance, some derivatives have been suggested to act as neuraminidase inhibitors against the influenza virus, based on molecular docking studies.[2]

Experimental Protocols for Mechanism of Action Elucidation

To determine the precise mechanism of action of a novel compound like 5-Bromo-pyrrolo[2,1-f]triazine, a series of validated in vitro and cell-based assays are required.

Diagram: Experimental Workflow for MOA Determination

GACompound Synthesis(5-Bromo-pyrrolo[2,1-f]triazine)BHigh-Throughput Kinase Screen(Panel of >300 Kinases)A->BGAntiviral Screening(Plaque Reduction Assay)A->GCBiochemical IC50 Determination(e.g., LanthaScreen™, ADP-Glo™)B->CIdentify HitsDCellular Target Engagement Assay(e.g., NanoBRET™, CETSA®)C->DEDownstream Signaling Analysis(Western Blot for p-Substrates)D->EFCellular Phenotypic Assays(Anti-proliferation, Apoptosis)E->FIFinal MOA ConfirmationF->IHMechanism of Antiviral Action(RdRp Assay, Neuraminidase Assay)G->HIdentify HitsH->I

Caption: A logical workflow for identifying the mechanism of action of a novel pyrrolotriazine derivative.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)

This protocol outlines a method to determine the IC50 value of 5-Bromo-pyrrolo[2,1-f]triazine against a specific kinase (e.g., VEGFR-2).

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA). The concentrations of the kinase (e.g., VEGFR-2, Carna Biosciences) and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) should be optimized beforehand.

    • Prepare a 2X ATP solution in kinase reaction buffer at twice the desired final concentration (e.g., 20 µM).

    • Serially dilute the 5-Bromo-pyrrolo[2,1-f]triazine in DMSO, and then further dilute in kinase reaction buffer to create a 4X stock.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of the 4X inhibitor solution or vehicle (DMSO) to the appropriate wells.

    • Add 2.5 µL of the 2X kinase/substrate solution to all wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

  • Kinase Reaction and Detection:

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol: Cell-Based Target Engagement (Western Blot)

This protocol validates that the inhibitor affects the kinase activity within a cellular context.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HUVECs for VEGFR-2) to 70-80% confluency.

    • Starve the cells in a serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of 5-Bromo-pyrrolo[2,1-f]triazine for 2 hours.

  • Stimulation and Lysis:

    • Stimulate the cells with the appropriate growth factor (e.g., VEGF-A at 50 ng/mL) for 10-15 minutes to induce kinase phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated form of the kinase (e.g., anti-p-VEGFR-2).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total kinase and a loading control (e.g., GAPDH) to ensure equal loading.

  • Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated kinase to total kinase indicates cellular target engagement.

Conclusion and Future Directions

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone of modern drug discovery, offering robust platforms for developing highly potent kinase inhibitors and antiviral agents. While the specific mechanism of action for 5-Bromo-pyrrolo[2,1-f]triazine is not yet publicly defined, its activity will undoubtedly stem from the established pharmacology of its core structure. The bromine substitution at the 5-position is a rational design element aimed at enhancing potency and selectivity through halogen bonding and other molecular interactions.

Future research should focus on the direct biochemical and cellular characterization of this compound against broad panels of kinases and viral targets. Elucidating its crystal structure in complex with its primary target(s) will provide definitive insights into its binding mode and the precise role of the 5-bromo substituent, paving the way for the next generation of therapeutics based on this remarkable scaffold.

References

  • Mishra, R. K., & Singh, S. K. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of the Indian Chemical Society, 98(9), 100123. [Link]

  • Krylova, E. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7794. [Link]

  • Singh, U. P., & Gahtori, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie-Chemical Monthly, 152(1), 1-17. [Link]

  • El-Sabbagh, O. I., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. International Journal of Molecular Sciences, 24(9), 8280. [Link]

  • Wang, Z., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 807-823. [Link]

  • Eastman, K. J., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(7), 1239-1253. [Link]

biological activity of 5-Bromo-pyrrolo[2,1-F]triazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-Bromo-pyrrolo[2,1-f]triazine and its Derivatives

Authored by: A Senior Application Scientist

Foreword: The Emergence of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a noteworthy heterocyclic system in modern medicinal chemistry. Its unique structure, featuring a bridgehead nitrogen and an embedded N-N bond, has propelled it from a chemical curiosity to a "privileged" scaffold in drug discovery.[4][5] This framework is a key component in approved drugs such as the kinase inhibitor avapritinib and the antiviral remdesivir, underscoring its therapeutic potential.[1][2][4] This guide delves into the biological significance of this scaffold, with a particular focus on the role of bromine substitution, exemplified by 5-Bromo-pyrrolo[2,1-f]triazine and its analogues. We will explore the synthesis, biological activities, mechanisms of action, and the experimental protocols used to elucidate these properties, providing a comprehensive resource for researchers in drug development.

The Pyrrolo[2,1-f]triazine Core: A Structural Overview

The fusion of a pyrrole and a 1,2,4-triazine ring system creates a planar, aromatic structure that is a bioisostere of purine. This structural mimicry allows it to interact with biological targets that recognize purine-based ligands, such as kinases and polymerases. The nitrogen atoms at specific positions are crucial for forming hydrogen bonds with amino acid residues in enzyme active sites, a feature that underpins much of its biological activity.[1]

Halogenation, particularly bromination, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound. The introduction of a bromine atom can enhance binding affinity through halogen bonding, improve metabolic stability, and alter the electronic properties of the molecule, thereby influencing its biological activity. The 5-bromo substitution on the pyrrolo[2,1-f]triazine scaffold serves as a key handle for further chemical modifications and as a modulator of biological function.

General Synthetic Strategies

The synthesis of the pyrrolo[2,1-f]triazine scaffold can be broadly categorized into several approaches, often starting from either a pyrrole or a triazine precursor.[4] A general workflow for the synthesis of substituted pyrrolo[2,1-f]triazines is depicted below.

G cluster_0 Synthesis of the Pyrrolo[2,1-f]triazine Core cluster_1 Introduction of Bromo-substituent cluster_2 Further Derivatization Pyrrole Pyrrole Derivative N_Aminopyrrole N-Aminopyrrole Intermediate Pyrrole->N_Aminopyrrole N-amination Cyclization Cyclization with Formamidine Acetate or similar reagents N_Aminopyrrole->Cyclization Pyrrolotriazine Pyrrolo[2,1-f]triazine Scaffold Cyclization->Pyrrolotriazine Bromination Electrophilic Bromination (e.g., with NBS) Pyrrolotriazine->Bromination Bromo_Pyrrolotriazine Bromo-substituted Pyrrolo[2,1-f]triazine Bromination->Bromo_Pyrrolotriazine Coupling Cross-coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Bromo_Pyrrolotriazine->Coupling Final_Product Diverse Biologically Active Derivatives Coupling->Final_Product

Figure 1: A generalized synthetic workflow for bromo-substituted pyrrolo[2,1-f]triazines.

Biological Activities and Therapeutic Potential

Derivatives of the 5-Bromo-pyrrolo[2,1-f]triazine scaffold have demonstrated a wide array of biological activities, primarily in the fields of oncology and virology.

Kinase Inhibition in Oncology

The pyrrolo[2,1-f]triazine scaffold is a prominent feature in numerous kinase inhibitors.[1][2] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.

2.1.1. c-Met and VEGFR-2 Inhibition

Several pyrrolo[2,1-f]triazine derivatives have been developed as potent dual inhibitors of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), both of which are key drivers of tumor growth, angiogenesis, and metastasis.[6] For instance, a series of pyrrolo[1,2-f][1][2][3]triazine derivatives exhibited potent antiproliferative effects against cancer cell lines with high c-Met expression.[6] One notable compound from this series, compound 27a , demonstrated impressive inhibitory activity against both c-Met and VEGFR-2.[6]

CompoundTarget KinaseIC50 (nM)Cellular AssayIC50 (nM)
27a c-Met2.3 ± 0.1BaF3-TPR-Met0.71 ± 0.16
27a VEGFR-25.0 ± 0.5HUVEC-VEGFR237.4 ± 0.311
Data sourced from Shi et al. (2018).[1][6]

The mechanism of action for these inhibitors is typically ATP-competitive. The pyrrolo[2,1-f]triazine core mimics the adenine ring of ATP and forms hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

G cluster_0 Mechanism of Kinase Inhibition Inhibitor Pyrrolo[2,1-f]triazine Derivative Kinase Kinase ATP-Binding Pocket Inhibitor->Kinase Binds to ATP ATP ATP->Kinase Competitive Binding Hinge Hinge Region Kinase->Hinge Contains Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Blocked Downstream Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream Inhibited

Figure 2: Competitive ATP-binding mechanism of pyrrolo[2,1-f]triazine kinase inhibitors.

2.1.2. PI3K Inhibition

The phosphatidylinositol 3-kinase (PI3K) pathway is another critical signaling cascade often dysregulated in cancer. A series of 6-aminocarbonyl pyrrolo[2,1-f]triazine derivatives were designed as PI3K inhibitors.[7] Compound 14a from this series showed selective activity against the p110α and p110δ isoforms of PI3K.[7]

CompoundPI3K IsoformIC50 (nM)
14a p110α122
14a p110δ119
Data sourced from Xu et al. (2020).[7]
2.1.3. Other Kinase Targets

The versatility of the pyrrolo[2,1-f]triazine scaffold has led to its exploration as an inhibitor for a range of other kinases, including:

  • Adaptor protein 2-associated kinase 1 (AAK1) , a target for neuropathic pain.[3]

  • Janus kinases (JAKs) , with derivatives showing potent activity against JAK2.[1]

  • Epidermal growth factor receptor (EGFR) .[1]

Antiviral Activity

The structural similarity of the pyrrolo[2,1-f]triazine core to purine bases makes it an ideal scaffold for developing nucleoside analogues with antiviral properties.[8][9] These compounds can interfere with viral replication by inhibiting viral polymerases.

Remdesivir, a prominent antiviral drug, features the pyrrolo[2,1-f]triazine moiety and has demonstrated broad-spectrum activity against RNA viruses.[4] While specific studies on 5-Bromo-pyrrolo[2,1-f]triazine as an antiviral are not extensively documented, related bromo-substituted nucleoside analogues have been synthesized and evaluated. For instance, the introduction of a bromine atom at position 7 of pyrrolo[2,1-f]triazine C-nucleosides has been explored in the context of developing antiviral and antitumor agents.[9]

Cytotoxic Activity

Certain pyrrolo[2,1-f]triazine C-ribonucleosides have displayed potent cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents beyond kinase inhibition.[9]

Experimental Protocols for Biological Evaluation

To assess the biological activity of compounds like 5-Bromo-pyrrolo[2,1-f]triazine and its derivatives, a cascade of in vitro assays is typically employed.

Kinase Inhibition Assay (Example: c-Met)

Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of a specific kinase.

Principle: A luminescent kinase assay (e.g., Kinase-Glo®) measures the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates higher kinase activity, while a strong signal indicates inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compound (e.g., a bromo-substituted pyrrolo[2,1-f]triazine derivative) in DMSO to create a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Kinase buffer.

    • Test compound at various concentrations.

    • Recombinant human c-Met enzyme.

    • A suitable substrate (e.g., a generic peptide substrate).

  • Initiation of Reaction: Add an ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent, which lyses the cells and measures the remaining ATP via a luciferase reaction.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert the luminescence readings to percent inhibition relative to control wells (DMSO only). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (Example: SRB Assay)

Objective: To measure the antiproliferative effect of a test compound on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., a c-Met addicted cell line like EBC-1) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

  • Cell Fixation: Gently wash the cells and fix them with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with sulforhodamine B (SRB) solution.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Data Acquisition: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the kinase assay.

G cluster_0 In Vitro Evaluation Workflow Compound Test Compound (e.g., 5-Bromo-pyrrolo[2,1-f]triazine derivative) Primary_Screen Primary Biochemical Screen (e.g., Kinase Inhibition Assay) Compound->Primary_Screen Hit_Identified Active Hit Identified (IC50 < 1 µM) Primary_Screen->Hit_Identified Secondary_Assay Secondary Cellular Assay (e.g., Antiproliferation Assay) Hit_Identified->Secondary_Assay Proceed Lead_Candidate Lead Candidate for Further Study Secondary_Assay->Lead_Candidate

Sources

The Strategic Role of 5-Bromo-pyrrolo[2,1-f]triazine Derivatives in Modern Drug Discovery

The Strategic Role of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on the 5-bromo-substituted derivatives of this versatile heterocycle, providing a comprehensive overview of their synthesis, chemical properties, and, most importantly, their burgeoning role in the development of targeted therapeutics. We will delve into their mechanism of action as potent kinase inhibitors, explore their structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation. This document serves as a technical resource for researchers aiming to leverage the unique properties of the 5-bromo-pyrrolo[2,1-f][1][2][3]triazine core in their drug discovery programs.

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold - A Gateway to Bioactivity

The pyrrolo[2,1-f][1][2][3]triazine system, a fused bicyclic heterocycle with a bridgehead nitrogen, has garnered significant attention in medicinal chemistry due to its structural resemblance to purine nucleosides.[4] This bioisosteric relationship allows these compounds to interact with a wide array of biological targets, particularly ATP-binding sites in enzymes like kinases.[4] The scaffold is a key component in several clinically important molecules, including the antiviral drug Remdesivir and a multitude of kinase inhibitors developed for oncology.[1][2]

The introduction of a bromine atom at the 5-position of the pyrrolotriazine ring is a strategic modification that can significantly influence the compound's pharmacological profile. The bromine atom, with its specific size, electronegativity, and ability to form halogen bonds, can enhance binding affinity to target proteins, modulate metabolic stability, and provide a handle for further chemical modifications. This guide will specifically explore the nuances of these 5-bromo derivatives.

Synthetic Strategies for 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine Derivatives

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be achieved through various routes, often starting from either a pyrrole or a triazine precursor.[2] The introduction of the 5-bromo substituent can be accomplished either by using a pre-brominated starting material or by direct bromination of the formed heterocyclic core.

Synthesis via a Bromoaldehyde Intermediate

A scalable and efficient process for the synthesis of 2,7-disubstituted pyrrolo[2,1-f][1][2][3]triazines often proceeds through a stable bromoaldehyde intermediate.[3][5] This method offers good control over the substitution pattern and is amenable to large-scale production.

Experimental Protocol: Synthesis of a 5-Bromopyrrole-2-carbaldehyde Intermediate [1]

  • Dibromination of Pyrrole: To a solution of a suitable N-protected pyrrole derivative in a solvent like N-methyl-2-pyrrolidone (NMP), add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) portion-wise at a controlled temperature (e.g., 0 °C). The use of NMP can enhance the yield of the desired dibrominated product.

  • Halogen-Metal Exchange: The resulting dibromopyrrole is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A solution of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) is then added dropwise to effect a selective halogen-metal exchange at one of the bromine positions.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added to the reaction mixture to introduce the formyl group, yielding the 5-bromopyrrole-2-carbaldehyde intermediate.

  • Work-up and Purification: The reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride), and the product is extracted with an organic solvent. The crude product is then purified using standard techniques like column chromatography.

DOT Diagram: Synthesis of 5-Bromopyrrole-2-carbaldehyde

Gcluster_startStarting Materialcluster_reagentsReagentscluster_intermediatesIntermediatescluster_productProductN-Protected PyrroleN-Protected PyrroleDibromopyrroleDibromopyrroleN-Protected Pyrrole->DibromopyrroleDBDMHDBDMHDBDMHi-PrMgCl·LiCli-PrMgCl·LiClDMFDMFGrignard ReagentGrignard ReagentDibromopyrrole->Grignard Reagenti-PrMgCl·LiCl5-Bromopyrrole-2-carbaldehyde5-Bromopyrrole-2-carbaldehydeGrignard Reagent->5-Bromopyrrole-2-carbaldehydeDMF

Caption: Synthesis of the key 5-bromopyrrole-2-carbaldehyde intermediate.

Cyclization to the Pyrrolo[2,1-f][1][2][3]triazine Core

The 5-bromopyrrole-2-carbaldehyde intermediate can then be cyclized to form the desired pyrrolotriazine ring system.

Experimental Protocol: Condensation with Ammonium Carbonate [3]

  • Reaction Setup: The 5-bromopyrrole-2-carbaldehyde is dissolved in a suitable solvent, and ammonium carbonate is added.

  • Condensation: The reaction mixture is heated to facilitate the condensation and cyclization to form the 5-bromo-pyrrolo[2,1-f][1][2][3]triazine core.

  • Purification: The product is isolated and purified by crystallization or chromatography.

5-Bromo-pyrrolo[2,1-f][1][2][3]triazine Derivatives as Kinase Inhibitors

A major application of 5-bromo-pyrrolo[2,1-f][1][2][3]triazine derivatives is in the development of kinase inhibitors for the treatment of cancer and other diseases.[2] Kinases are a family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

Mechanism of Action

These derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase and preventing the phosphorylation of downstream substrates. The pyrrolotriazine core mimics the adenine ring of ATP, while the substituents on the ring system, including the 5-bromo group, provide specificity and enhance binding affinity.

Structure-Activity Relationship (SAR)

The bromine atom at the 5-position plays a crucial role in the SAR of these inhibitors:

  • Halogen Bonding: The bromine atom can participate in halogen bonding interactions with backbone carbonyl oxygen atoms in the ATP-binding pocket of the kinase, thereby increasing the binding affinity of the inhibitor.

  • Hydrophobic Interactions: The lipophilic nature of the bromine atom can lead to favorable hydrophobic interactions within the binding site.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to improved pharmacokinetic properties.

  • Synthetic Handle: The bromine atom can serve as a synthetic handle for further derivatization through cross-coupling reactions, allowing for the exploration of a wider chemical space.

Targeting Key Signaling Pathways

5-Bromo-pyrrolo[2,1-f][1][2][3]triazine derivatives have shown inhibitory activity against a range of important kinases, including:

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that is frequently mutated in non-small cell lung cancer (NSCLC). Inhibitors based on the pyrrolotriazine scaffold have demonstrated potent anti-ALK activity.[2]

  • c-Met and VEGFR-2: These receptor tyrosine kinases are involved in tumor growth, angiogenesis, and metastasis. Dual inhibitors targeting both c-Met and VEGFR-2 have been developed using the pyrrolotriazine core.[2]

  • Epidermal Growth Factor Receptor (EGFR) and HER2: These are key members of the ErbB family of receptor tyrosine kinases and are important targets in various cancers. Pyrrolotriazine derivatives have shown potent inhibitory activity against both EGFR and HER2.[2]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine signaling, and its dysregulation is implicated in various inflammatory diseases and cancers. Pyrrolotriazine-based compounds have been developed as potent JAK inhibitors.[2]

  • PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Pyrrolotriazine derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR.[6][7]

DOT Diagram: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

GGrowth FactorGrowth FactorReceptor Tyrosine KinaseReceptor Tyrosine KinaseGrowth Factor->Receptor Tyrosine KinaseBindsPI3KPI3KReceptor Tyrosine Kinase->PI3KActivatesPIP3PIP3PI3K->PIP3Phosphorylates PIP2 toAKTAKTPIP3->AKTRecruits and ActivatesmTORC1mTORC1AKT->mTORC1ActivatesCell Growth and ProliferationCell Growth and ProliferationmTORC1->Cell Growth and ProliferationPromotes5-Bromo-pyrrolo[2,1-f]triazine Derivative5-Bromo-pyrrolo[2,1-f]triazine Derivative5-Bromo-pyrrolo[2,1-f]triazine Derivative->PI3KInhibits5-Bromo-pyrrolo[2,1-f]triazine Derivative->mTORC1Inhibits

The Pyrrolo[2,1-f]triazine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that has rapidly emerged from the fringes of medicinal chemistry to become a "privileged scaffold" in modern drug discovery.[4] This unique bicyclic structure, containing a bridgehead nitrogen and a nitrogen-nitrogen bond, has demonstrated remarkable versatility, serving as the foundational framework for a diverse array of biologically active molecules.[3] Its significance is underscored by its presence in approved drugs such as the antiviral remdesivir and the kinase inhibitor avapritinib.[2][5] Initially synthesized in the late 1970s, the pyrrolo[2,1-f][1][2][3]triazine moiety has garnered considerable interest for its ability to mimic biologically important purine nuclei and benzo-fused heterocycles, allowing it to effectively interact with a wide range of therapeutic targets.[3][4] This guide provides a comprehensive technical overview of the pyrrolo[2,1-f]triazine core, detailing its structure, synthesis, and extensive applications in medicinal chemistry, with a particular focus on its role as a potent kinase inhibitor.

Core Structure and Physicochemical Properties

The pyrrolo[2,1-f][1][2][3]triazine core consists of a pyrrole ring fused to a 1,2,4-triazine ring, with the fusion occurring at the 2,1-f positions. This arrangement results in a planar, aromatic system with a unique distribution of nitrogen atoms that are crucial for its biological activity. The presence of multiple heteroatoms allows for the formation of key hydrogen bonds and other non-covalent interactions with amino acid residues within the active sites of target proteins, an attribute not always achievable with simpler monocyclic or phenyl-fused heterocyclic systems.[5]

The general structure of the pyrrolo[2,1-f][1][2][3]triazine core is depicted below:

Caption: Core structure of pyrrolo[2,1-f][1][2][3]triazine.

The strategic placement of nitrogen atoms within this fused system provides multiple points for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of viable drug candidates.

Synthetic Strategies: Building the Core

A variety of synthetic strategies have been developed to construct the pyrrolo[2,1-f][1][2][3]triazine scaffold, generally starting from either a pyrrole or a triazine derivative.[5] The choice of synthetic route often depends on the desired substitution pattern on the final molecule.

Synthesis from Pyrrole Derivatives

A common and versatile approach involves the construction of the triazine ring onto a pre-existing pyrrole core. This typically involves the N-amination of a pyrrole derivative followed by cyclization.[3]

A representative synthetic scheme is outlined below:

G cluster_0 Synthesis from Pyrrole Derivative Pyrrole Substituted Pyrrole FormylPyrrole 2-Formylpyrrole Pyrrole->FormylPyrrole Vilsmeier-Haack (POCl3, DMF) NAminoPyrrole 1-Aminopyrrole FormylPyrrole->NAminoPyrrole N-Amination (e.g., DnpONH2) Pyrrolotriazinone Pyrrolotriazinone NAminoPyrrole->Pyrrolotriazinone Cyclization (e.g., with formamidine acetate) Pyrrolotriazine Substituted Pyrrolo[2,1-f]triazine Pyrrolotriazinone->Pyrrolotriazine Further Functionalization

Caption: General workflow for synthesis from a pyrrole precursor.

Exemplary Protocol: Synthesis of a Pyrrolotriazinone Intermediate [6]

  • Formylation of Pyrrole: A substituted pyrrole is subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the 2-position.

  • N-Amination: The resulting 2-formylpyrrole is then N-aminated. A common reagent for this step is O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂).[3]

  • Cyclization: The 1-amino-2-formylpyrrole intermediate undergoes cyclization, often with formamidine acetate, to yield the pyrrolo[2,1-f][1][2][3]triazinone core.[7] This intermediate can then be further modified to introduce desired substituents.

Synthesis via 1,3-Dipolar Cycloaddition

An alternative and efficient method for constructing the pyrrolo[2,1-f]triazine scaffold is through a 1,3-dipolar cycloaddition reaction. This approach involves the reaction of a triazinium ylide with an electron-poor dipolarophile.[4][8]

G cluster_1 1,3-Dipolar Cycloaddition Triazine 1,2,4-Triazine TriaziniumSalt 1-Alkyl-1,2,4-triazinium Salt Triazine->TriaziniumSalt Alkylation TriaziniumYlide Triazinium Ylide TriaziniumSalt->TriaziniumYlide Base Pyrrolotriazine Polysubstituted Pyrrolo[2,1-f]triazine TriaziniumYlide->Pyrrolotriazine Dipolarophile Electron-Poor Dipolarophile Dipolarophile->Pyrrolotriazine

Caption: Synthesis via 1,3-dipolar cycloaddition of a triazinium ylide.

This method allows for the one-step construction of the polysubstituted pyrrolotriazine core and is particularly useful for generating a library of diverse analogs for structure-activity relationship (SAR) studies.[8]

Applications in Medicinal Chemistry: A Kinase Inhibitor Powerhouse

The pyrrolo[2,1-f]triazine nucleus has been successfully employed as a template for the design of potent and selective inhibitors of various protein kinases, which are key targets in cancer therapy and other diseases.[2] The scaffold effectively mimics the well-established quinazoline kinase inhibitor template, binding to the ATP pocket of these enzymes.[1]

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Early investigations into the potential of the pyrrolo[2,1-f]triazine core identified its utility in targeting EGFR and VEGFR-2, two receptor tyrosine kinases crucial for tumor growth and angiogenesis.[1][6] By attaching substituents known to confer inhibitory activity in quinazoline-based inhibitors, potent pyrrolotriazine-based inhibitors were developed.[1] For instance, the attachment of a 4-((3-chloro-4-fluorophenyl)amino) substituent led to potent EGFR inhibitors, while a 4-((3-hydroxy-4-methylphenyl)amino) group provided potent VEGFR-2 inhibitors.[1]

Structure-activity relationship studies have shown that substitution at positions 5 and 6 is generally well-tolerated, offering sites for introducing side chains to modulate physicochemical properties, whereas substitution at position 7 often leads to a significant loss of inhibitory activity.[1]

Anaplastic Lymphoma Kinase (ALK) Inhibition

The pyrrolo[2,1-f]triazine scaffold has also been utilized to develop potent inhibitors of anaplastic lymphoma kinase (ALK), a key driver in certain types of non-small cell lung cancer (NSCLC).[5] A 2,7-disubstituted-pyrrolo[2,1-f]triazine scaffold was designed to mimic the bioactive conformation of the diaminopyrimidine motif found in other ALK inhibitors.[4] This work led to the discovery of compounds with nanomolar potency against ALK and high selectivity over other kinases like the insulin-like growth factor-1 receptor (IGF-1R).[5]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The versatility of the pyrrolo[2,1-f]triazine core is further demonstrated by its application in the development of inhibitors for phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell growth, proliferation, and survival. A series of 6-aminocarbonyl pyrrolo[2,1-f]triazine derivatives were synthesized and found to exhibit selective activity against the p110α and p110δ isoforms of PI3K.[9] Notably, 4-amino pyrrolotriazines have been identified as a novel chemotype that selectively inhibits PI3Kδ signaling.[10]

Dual c-Met/VEGFR-2 Inhibition

In an effort to develop multi-targeted anticancer agents, pyrrolo[2,1-f]triazine derivatives have been designed as dual inhibitors of c-Met and VEGFR-2, both of which are implicated in tumor progression and angiogenesis.[11] Several synthesized compounds exhibited potent antiproliferative effects against c-Met-addicted cancer cell lines, with some demonstrating low nanomolar IC₅₀ values against both c-Met and VEGFR-2.[11]

Target KinaseKey Substituent Position(s)Observed ActivityReference
EGFR4Potent biochemical and cellular inhibition[1]
VEGFR-24Potent biochemical and cellular inhibition[1]
ALK2, 7Nanomolar potency and high selectivity[5]
PI3Kδ4, 6Selective inhibition[9][10]
c-Met/VEGFR-2MultipleDual inhibition with nanomolar potency[11]

Beyond Kinase Inhibition: Antiviral and Other Therapeutic Applications

While the pyrrolo[2,1-f]triazine core is a prominent scaffold in kinase inhibitor design, its therapeutic potential extends to other areas, most notably as an antiviral agent. The broad-spectrum antiviral drug remdesivir, which has been used in the treatment of COVID-19, features a C-nucleoside with a pyrrolo[2,1-f]triazine base.[3] This has spurred further research into pyrrolo[2,1-f]triazine derivatives as potential treatments for a wide array of RNA viruses, including Ebola, Marburg, and norovirus.[3][8]

Additionally, derivatives of this scaffold have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some forms of cancer, and as inhibitors of adaptor protein 2-associated kinase 1 (AAK1) for the treatment of neuropathic pain.[12][13]

Conclusion

The pyrrolo[2,1-f]triazine core has firmly established itself as a privileged scaffold in medicinal chemistry, offering a versatile and adaptable template for the design of novel therapeutics. Its ability to effectively mimic endogenous ligands and interact with a diverse range of biological targets, particularly protein kinases, has led to the development of potent and selective inhibitors with significant clinical potential. The ongoing exploration of novel synthetic routes and the continued investigation of its structure-activity relationships promise to further expand the therapeutic applications of this remarkable heterocyclic system, solidifying its importance in the future of drug discovery.

References

  • Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm030122n]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. [URL: https://link.springer.com/article/10.1007/s00044-021-02758-1]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8205716/]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7782169/]

  • Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00100]

  • Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jm030122n]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [URL: https://www.researchgate.net/publication/259463283_Discovery_and_Process_Synthesis_of_Novel_27-Pyrrolo21-f124triazines]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00424]

  • Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/37270635/]

  • Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op800229z]

  • Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/27476421/]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [URL: https://www.mdpi.com/1422-0067/24/23/16576]

  • Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/30248654/]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate. [URL: https://www.researchgate.net/publication/316983794_Design_synthesis_and_antiproliferative_activity_evaluation_of_a_series_of_pyrrolo21-f124triazine_derivatives]

  • Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/24486203/]

Sources

The Strategic Role of Bromination in the Functionalization of Pyrrolotriazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolotriazine scaffold, particularly the pyrrolo[2,1-f][1][2][3]triazine core, represents a "privileged structure" in medicinal chemistry. Its unique arrangement as a bridgehead nitrogen heterocycle, isosteric to naturally occurring purines, has positioned it as a cornerstone in the development of numerous pharmaceutically active agents, including potent kinase inhibitors and antiviral drugs like remdesivir.[2][4] The ability to precisely modify this core is paramount to tuning its pharmacological profile. Among the synthetic methodologies available, bromination stands out as a critical gateway reaction.

This technical guide provides an in-depth exploration of the role of bromination in the synthesis and diversification of pyrrolotriazine compounds. We will delve into the causality behind experimental choices for regioselective bromination, present detailed, field-proven protocols, and illuminate the subsequent utility of brominated intermediates in constructing diverse molecular architectures through modern cross-coupling reactions.

Part 1: Strategic Bromination of the Pyrrolotriazine Core

The introduction of a bromine atom onto the pyrrolotriazine scaffold is not merely an addition reaction; it is a strategic maneuver that installs a versatile synthetic handle. Bromine's unique electronic properties and its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions make it an ideal stepping stone for introducing molecular complexity.[5][6]

The "Why": Causality in Reagent Selection and Regioselectivity

The pyrrolo[2,1-f][1][2][3]triazine ring system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution.[7][8] However, the presence of multiple nitrogen atoms and two fused rings creates distinct electronic environments, leading to challenges and opportunities in controlling the site of bromination (regioselectivity).

Key Brominating Agents:

  • N-Bromosuccinimide (NBS): This is the most frequently employed reagent for the bromination of electron-rich heterocycles.[7][8] Its solid form simplifies handling compared to liquid bromine. More importantly, NBS provides a low, steady concentration of electrophilic bromine in situ, which helps to minimize over-bromination and other side reactions.[9]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Similar to NBS, DBDMH is a stable, solid source of electrophilic bromine, often used for regioselective brominations.[1]

  • Tetrabutylammonium Tribromide (TBATB): A milder brominating agent, TBATB is noted for its high safety profile and ease of handling. It can offer high selectivity and is compatible with a wide range of functional groups.[10]

Understanding Regioselectivity:

The position of bromination on the pyrrolotriazine core is dictated by the electronic density of the carbon atoms. In the pyrrolo[2,1-f][1][2][3]triazine system, the pyrrole moiety is generally more electron-rich and thus more reactive towards electrophiles than the triazine portion. The regioselectivity can be finely tuned by modulating reaction conditions such as solvent and the presence of directing groups. For instance, studies on pyrrolo[2,1-f][1][2][3]triazin-4-amine have shown that the choice of solvent can direct the outcome, with dichloromethane favoring the formation of the 5,7-dibromo product.[1]

Experimental Workflow: Regioselective Bromination

The following diagram and protocol outline a typical workflow for the regioselective bromination of a pyrrolotriazine core, a critical first step for subsequent diversification.

G cluster_0 Part A: Bromination cluster_1 Part B: Quality Control A Pyrrolotriazine Substrate (in appropriate solvent, e.g., DCM) B Add Brominating Agent (e.g., NBS, DBDMH) A->B C Reaction Stirring (Monitor by TLC/LC-MS) B->C D Work-up & Purification (e.g., Quench, Extraction, Chromatography) C->D E Characterized Bromo-Pyrrolotriazine D->E F Structural Confirmation (¹H NMR, ¹³C NMR) E->F G Purity Analysis (HPLC, LC-MS) E->G H Mass Verification (HRMS) E->H

Caption: Workflow for the synthesis and validation of a bromo-pyrrolotriazine intermediate.

Protocol 1: Regioselective Bromination of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

This protocol is adapted from a reported regioselective synthesis.[1]

Objective: To synthesize 5-bromo-pyrrolo[2,1-f][1][2][3]triazin-4-amine. This procedure involves an initial dibromination followed by a selective debromination.

Step 1: Dibromination

  • Dissolve Pyrrolo[2,1-f][1][2][3]triazin-4-amine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5,7-dibromopyrrolo[2,1-f][1][2][3]triazin-4-amine.

Step 2: Selective Monodebromination

  • Dissolve the crude dibrominated product from Step 1 in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C. This step facilitates a selective lithium-bromine exchange at the more reactive position.

  • Stir the mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-pyrrolo[2,1-f][1][2][3]triazin-4-amine.

Self-Validation: The success of this protocol relies on careful temperature control during the lithium-bromine exchange to prevent side reactions. Confirmation of the final structure and regiochemistry is critical and must be performed using 1D and 2D NMR spectroscopy.

Part 2: The Brominated Pyrrolotriazine as a Linchpin for Diversification

The primary role of bromination is to activate the pyrrolotriazine core for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for this purpose.[11]

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used cross-coupling reaction in drug discovery due to its mild conditions and high functional group tolerance.[12] A brominated pyrrolotriazine is an excellent electrophilic partner for this reaction.

Suzuki_Coupling cluster_reaction Suzuki-Miyaura Reaction Conditions BromoP Bromo-Pyrrolotriazine (Electrophile) Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) BromoP->Catalyst Boronic Aryl/Heteroaryl Boronic Acid or Ester (Nucleophile) Boronic->Catalyst Product Diversified Pyrrolotriazine (New C-C Bond) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Catalyst

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general method for the efficient coupling of a bromo-pyrrolotriazine with an arylboronic acid, adapted from similar couplings of bromo-heterocycles.[13]

Objective: To synthesize a 7-aryl-pyrrolo[2,1-f][1][2][3]triazine derivative from a 7-bromo precursor.

Materials:

  • 7-Bromo-pyrrolo[2,1-f][1][2][3]triazine derivative (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 - 0.10 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add the 7-bromo-pyrrolotriazine (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., 4 mL dioxane, 1 mL water).

  • Seal the vial tightly with a cap.

  • Place the vial in a microwave reactor and heat to 100-120 °C for 15-45 minutes.

  • Monitor the reaction by LC-MS to confirm the consumption of the starting bromide.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography or preparative HPLC to yield the desired 7-aryl-pyrrolotriazine product.

Expanding the Synthetic Toolbox: Other Cross-Coupling Reactions

While the Suzuki coupling is prevalent, the bromo-pyrrolotriazine intermediate is a versatile substrate for a host of other valuable transformations:

  • Sonogashira Coupling: Introduces alkyne functionalities, which are valuable for further click chemistry or as isosteres in drug design. This reaction couples the bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[13]

  • Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines. This is a crucial reaction for synthesizing compounds with aniline motifs, common in kinase inhibitors.

  • Stille Coupling: Utilizes organostannane reagents to form new C-C bonds. While toxicity of tin reagents is a concern, it remains a powerful method for complex fragment coupling.[14]

  • Heck Coupling: Reacts the bromide with an alkene to form a substituted alkene product.

The choice of coupling reaction depends on the desired final structure and the functional group compatibility of the coupling partners.

Part 3: Impact of Bromination on Pharmacological Properties

Beyond its role as a synthetic handle, the introduction of a bromine atom can directly influence the biological profile of a pyrrolotriazine derivative.[15] This modification is a common strategy in drug design for several reasons:[16]

  • Increased Lipophilicity: The bromine atom increases the molecule's lipophilicity, which can enhance membrane permeability and oral absorption.

  • Metabolic Blocking: Placing a bromine atom at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life.

  • Halogen Bonding: Bromine can act as a halogen bond donor, forming a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a biological target's active site.[15][16] This can lead to a significant increase in binding affinity and potency.

  • Scaffold Hopping: The bromo-intermediate allows for rapid "scaffold hopping" where the aryl group introduced via cross-coupling can be systematically varied to explore the structure-activity relationship (SAR) and optimize properties like potency and selectivity.[17][18]

Data Summary: Diversification via Suzuki Coupling

The following table illustrates the power of using a common brominated intermediate to generate a library of analogs for SAR studies.

EntryBromo-Pyrrolotriazine IntermediateBoronic Acid PartnerProductYield (%)
17-Bromo-2-anilinopyrrolo[2,1-f][1][2][3]triazinePhenylboronic acid7-Phenyl-2-anilino-pyrrolotriazine92%
27-Bromo-2-anilinopyrrolo[2,1-f][1][2][3]triazine4-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-2-anilino-pyrrolotriazine88%
37-Bromo-2-anilinopyrrolo[2,1-f][1][2][3]triazine3-Pyridinylboronic acid7-(3-Pyridinyl)-2-anilino-pyrrolotriazine75%
45-Bromo-4-aminopyrrolo[2,1-f][1][2][3]triazineThiophene-2-boronic acid5-(Thiophen-2-yl)-4-amino-pyrrolotriazine81%

Yields are representative and based on optimized literature procedures for similar heterocyclic couplings.[19][20]

Conclusion

Bromination is a cornerstone transformation in the chemistry of pyrrolotriazine compounds. It serves a dual purpose: as a strategic tool for installing a versatile chemical handle and as a means of directly modulating pharmacological properties. The ability to perform regioselective bromination, coupled with the power and efficiency of modern cross-coupling reactions, provides researchers and drug development professionals with a robust platform for the rapid synthesis and optimization of novel pyrrolotriazine-based therapeutics. A thorough understanding of the principles governing these reactions is essential for unlocking the full potential of this privileged scaffold in the quest for new medicines.

References

  • Bi, L., Fang, S., Zhang, R., Yin, X., Fu, C., & Yao, L. (2014). Regioselective Mono-bromination of Pyrrolo[2,1-f][1][2][3]triazin-4-amine. Asian Journal of Chemistry, 26, 7083-7084. [Link]

  • (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • (2017). Regioselective Bromination of Thieno[2′,3′:4,5]pyrrolo[1,2‑d][1][2][3]triazin-8(7H)‑one and Sequential Suzuki Couplings. Figshare. [Link]

  • (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

  • (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health. [Link]

  • (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

  • (2019). N-Bromosuccinimide. Wayback Machine. [Link]

  • (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. [Link]

  • (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]

  • (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health. [Link]

  • (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Science. [Link]

  • (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. National Institutes of Health. [Link]

  • (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • (n.d.). Recent Advances in Bromination Reactions. National University of Singapore. [Link]

  • (2012). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. ACS Publications. [Link]

  • (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health. [Link]

  • (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ACS Publications. [Link]

  • (2011). Discovery and Process Synthesis of Novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. National Institutes of Health. [Link]

  • (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • (n.d.). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. ResearchGate. [Link]

  • (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. National Institutes of Health. [Link]

  • (2004). Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction. Royal Society of Chemistry. [Link]

  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • (2017). Regioselective Bromination of Thieno[2′,3′:4,5]pyrrolo[1,2‑d][1][2][3]triazin-8(7H)‑one and Sequential Suzuki Couplings. Figshare. [Link]

  • (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. National Institutes of Health. [Link]

  • (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. National Institutes of Health. [Link]

  • (2025). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. National Institutes of Health. [Link]

  • (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. National Institutes of Health. [Link]

  • (2020). Advances in Cross-Coupling Reactions. National Institutes of Health. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Pyrrolo[2,1-f]triazine Core

The Emergence of a Privileged Scaffold: A Technical Guide to the Pyrrolo[2,1-f][1][2][3]triazine Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine nucleus, a unique bicyclic heterocycle containing a bridgehead nitrogen, has rapidly evolved from a chemical curiosity to a "privileged" scaffold in modern medicinal chemistry.[4][5] Its structural resemblance to purines and its ability to effectively mimic well-established pharmacophores, such as the quinazoline kinase inhibitor template, have propelled its investigation against a multitude of therapeutic targets.[1][6] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of the pyrrolo[2,1-f]triazine core, offering field-proven insights for researchers and drug development professionals. We will delve into the key synthetic strategies that unlock the chemical space of this versatile scaffold, examine its critical role in the development of potent kinase inhibitors and antiviral agents, and provide detailed experimental protocols to facilitate its adoption and further exploration.

Introduction: The Genesis of a Versatile Pharmacophore

First synthesized in the late 1970s, the pyrrolo[2,1-f][1][2][3]triazine scaffold remained on the periphery of medicinal chemistry for over a decade.[5] Its journey into the spotlight began in the early 1990s with its incorporation into C-nucleosides as a novel purine mimetic.[5] However, the explosion of the kinase inhibitor field in the early 2000s marked a significant turning point.[5] The urgent need for novel, druggable scaffolds to target the ATP-binding site of kinases led to the "discovery" of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a potent kinase inhibitor template.[1][6]

This discovery was a seminal moment, showcasing the scaffold's ability to serve as an effective isostere for the quinazoline nucleus, a core component of several approved kinase inhibitors like Iressa (Gefitinib) and Tarceva (Erlotinib).[1][6] The unique arrangement of nitrogen atoms in the pyrrolo[2,1-f]triazine core allows for crucial hydrogen bonding interactions within the kinase hinge region, while the fused pyrrole ring offers multiple vectors for substitution to achieve potency and selectivity.[7] This inherent versatility has led to its integration into a wide array of biologically active molecules, including kinase inhibitors targeting EGFR, VEGFR-2, FGFR-1, JAK2, and PI3Kδ, as well as the antiviral drug Remdesivir.[2][7][8][9]

Synthetic Strategies: Building the Pyrrolo[2,1-f]triazine Core

The accessibility of a chemical scaffold is paramount to its widespread adoption in drug discovery. Fortunately, several robust synthetic routes to the pyrrolo[2,1-f]triazine core have been developed, starting from either pyrrole or triazine precursors.[7] This section will detail some of the most effective and commonly employed methodologies.

Synthesis from Pyrrole Derivatives: A Foundational Approach

A prevalent and versatile strategy commences with appropriately substituted pyrrole derivatives. A general and illustrative pathway involves the N-amination of a pyrrole, followed by cyclization with a suitable C1 synthon.

Experimental Protocol: Synthesis of a Substituted Pyrrolo[2,1-f][1][2][3]triazin-4-amine

This protocol is adapted from established literature procedures for the synthesis of kinase inhibitor scaffolds.[3][6]

Step 1: N-Amination of Pyrrole

  • To a solution of a suitable 2-cyanopyrrole derivative in a polar aprotic solvent such as DMF, add a strong base like sodium hydride (NaH) portion-wise at 0 °C.

  • After stirring for 30 minutes, add an aminating agent, for example, O-(diphenylphosphinyl)hydroxylamine, and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the resulting N-aminopyrrole by column chromatography.

Step 2: Cyclization to form the Pyrrolo[2,1-f]triazine Core

  • Dissolve the N-aminopyrrole in a high-boiling point solvent such as formamide.

  • Heat the reaction mixture to a high temperature (e.g., 165 °C) to facilitate cyclization.[3]

  • Alternatively, cyclization can be achieved by heating with formamidine acetate in a solvent like ethanol.[3]

  • Upon completion, cool the reaction and purify the resulting pyrrolo[2,1-f]triazin-4-amine by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The use of a strong base like NaH is crucial for the deprotonation of the pyrrole nitrogen, making it nucleophilic enough to react with the aminating agent.

  • Formamide serves as both a solvent and a source of the final carbon atom in the triazine ring during the high-temperature cyclization.

  • Formamidine acetate offers a milder alternative for the cyclization step.

Transition Metal-Catalyzed Syntheses

More contemporary approaches have employed transition metal catalysis to construct the pyrrolo[2,1-f]triazine scaffold with greater efficiency and functional group tolerance. Copper-catalyzed reactions, in particular, have proven to be highly effective.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Substituted Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones

This protocol is based on the tandem copper(II)-promoted synthesis described by Yang and colleagues.[3]

  • In a reaction vessel, combine 1-amino-1H-pyrrole-2-carboxamide, a substituted aldehyde, a copper(II) salt (e.g., CuCl₂·2H₂O), and a base (e.g., NaOAc) in a high-boiling point solvent like DMSO.

  • Heat the reaction mixture to 120 °C and monitor its progress by TLC or LC-MS.

  • This one-pot, two-step process involves the initial formation of an intermediate which then undergoes intramolecular cyclization to yield the desired pyrrolotriazinone.[3]

  • After completion, cool the reaction, dilute with water, and extract the product.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • The copper(II) catalyst facilitates the condensation between the aminopyrrole and the aldehyde, as well as the subsequent oxidative cyclization.

  • The use of a one-pot procedure enhances the overall efficiency of the synthesis by minimizing intermediate isolation and purification steps.

The Pyrrolo[2,1-f]triazine Scaffold in Kinase Inhibition

The true impact of the pyrrolo[2,1-f]triazine scaffold is most evident in its application as a core for kinase inhibitors. Its ability to mimic the quinazoline scaffold allows it to effectively target the ATP-binding site of various kinases.

Targeting EGFR and VEGFR-2

Early investigations into the potential of the pyrrolo[2,1-f]triazine nucleus focused on kinases for which potent quinazoline inhibitors were already known, namely EGFR and VEGFR-2.[1][6] By appending substituents known to confer inhibitory activity against these kinases from quinazoline-based compounds, researchers were able to rapidly develop potent pyrrolotriazine-based inhibitors.[1] For instance, attachment of a 4-((3-chloro-4-fluorophenyl)amino) group to the C4 position of the pyrrolotriazine core yielded potent inhibitors of EGFR's tyrosine kinase activity.[1][6] Similarly, a 4-((3-hydroxy-4-methylphenyl)amino) substituent provided potent inhibitors of VEGFR-2.[1]

These initial studies also provided valuable structure-activity relationship (SAR) insights. It was determined that substitution at the 5 or 6 positions of the pyrrolo[2,1-f]triazine ring was well-tolerated, offering opportunities to modulate the physicochemical properties of the compounds.[1] Conversely, substitution at the 7-position led to a significant loss of inhibitory activity.[1]

Table 1: Early Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Cellular Activity
Pyrrolotriazine-EGFR InhibitorEGFR<10Inhibition of DiFi human colon tumor cell proliferation
Pyrrolotriazine-VEGFR-2 InhibitorVEGFR-2<10Inhibition of VEGF-dependent HUVEC proliferation

Data synthesized from early reports on pyrrolotriazine kinase inhibitors.[1][6]

A Privileged Scaffold for Diverse Kinase Targets

The initial success with EGFR and VEGFR-2 inhibitors paved the way for the exploration of the pyrrolo[2,1-f]triazine scaffold against a broader range of kinase targets. This has led to the development of inhibitors for:

  • c-Met and VEGFR-2: Dual inhibitors with micromolar to nanomolar activities have been synthesized.[7]

  • JAK2: Potent JAK2 inhibitors with IC₅₀ values in the low nanomolar range have been developed.[7]

  • PI3Kδ: Selective inhibitors of PI3Kδ have been identified, demonstrating efficacy in animal models of inflammation.[9]

  • IRAK4: Potent and selective inhibitors of IRAK4 have been discovered through scaffold hopping strategies.[7]

  • Anaplastic Lymphoma Kinase (ALK): A novel 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine scaffold has been designed as a new kinase inhibitor platform for ALK.[4]

The successful application of the pyrrolo[2,1-f]triazine core across such a diverse set of kinases underscores its status as a privileged scaffold in drug discovery.

Kinase_TargetsPyrrolo[2,1-f]triazinePyrrolo[2,1-f]triazineEGFREGFRPyrrolo[2,1-f]triazine->EGFRVEGFR-2VEGFR-2Pyrrolo[2,1-f]triazine->VEGFR-2c-Metc-MetPyrrolo[2,1-f]triazine->c-MetJAK2JAK2Pyrrolo[2,1-f]triazine->JAK2PI3KδPI3KδPyrrolo[2,1-f]triazine->PI3KδALKALKPyrrolo[2,1-f]triazine->ALK

Figure 1: Diverse kinase targets of the pyrrolo[2,1-f]triazine scaffold.

Beyond Kinases: Antiviral Applications

The structural similarity of the pyrrolo[2,1-f]triazine scaffold to purine nucleosides has made it an attractive template for the development of antiviral agents.[10] This is exemplified by the broad-spectrum antiviral drug Remdesivir, which features a modified pyrrolo[2,1-f]triazine C-nucleoside.[3][7] Remdesivir has demonstrated activity against a wide range of RNA viruses, including SARS-CoV-2.[3]

The development of non-nucleoside pyrrolo[2,1-f]triazine derivatives as antiviral agents is also an active area of research.[10] These compounds are being investigated for their potential to inhibit viral neuraminidase and other key viral enzymes.[10]

Antiviral_Development_Workflowcluster_0Scaffold Identificationcluster_1Synthetic Diversificationcluster_2Biological Evaluationcluster_3Lead OptimizationScaffoldPyrrolo[2,1-f]triazine(Purine Mimetic)SynthesisDiverse Synthetic RoutesScaffold->SynthesisScreeningAntiviral Screening(e.g., Influenza, Coronaviruses)Synthesis->ScreeningOptimizationSAR Studies &Lead OptimizationScreening->Optimization

Figure 2: Workflow for the development of pyrrolo[2,1-f]triazine-based antiviral agents.

Conclusion and Future Perspectives

The journey of the pyrrolo[2,1-f]triazine scaffold from a relatively obscure heterocycle to a privileged structure in drug discovery is a testament to the power of scaffold hopping and the continuous search for novel chemical entities.[11][12] Its proven success in the development of potent and selective kinase inhibitors and its emergence as a key component of antiviral therapies highlight its immense potential.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Chemical Space: The development of novel synthetic methodologies will continue to expand the accessible chemical space around the pyrrolo[2,1-f]triazine core, enabling the synthesis of even more diverse and complex molecules.

  • Targeting Novel Biological Pathways: While its application in kinase inhibition is well-established, the versatility of the scaffold suggests that it could be effective against other target classes, such as proteases, GPCRs, and epigenetic targets. The design of pyrrolo[2,1-f]triazine derivatives as Hedgehog signaling pathway inhibitors is an early indication of this potential.[13]

  • Development of Covalent and Allosteric Inhibitors: The majority of current pyrrolo[2,1-f]triazine-based inhibitors are reversible, ATP-competitive binders. The design of covalent and allosteric inhibitors based on this scaffold could lead to drugs with improved potency, selectivity, and duration of action.

References

  • Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances. [Link]

  • Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate. [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research. [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals. [Link]

  • Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. PubMed. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. PubMed. [Link]

  • Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. PubMed. [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. MDPI. [Link]

  • Discovery and Process Synthesis of Novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. PubMed. [Link]

Spectroscopic Characterization of 5-Bromo-pyrrolo[2,1-f]triazine: A Technical Guide for Drug Discovery Professionals

Spectroscopic Characterization of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, including antiviral and kinase inhibitor activities.[2][4] The targeted introduction of substituents, such as a bromine atom, onto this scaffold is a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of spectroscopic analysis, data from related analogues, and theoretical considerations to offer a robust predictive framework for researchers in drug discovery and development. We will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols and the application of computational methods for spectral prediction.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core

The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system is of considerable interest in contemporary medicinal chemistry. Its structural resemblance to purine nucleosides has led to the development of potent antiviral agents.[3] Furthermore, this scaffold is a key component in a variety of kinase inhibitors, demonstrating its versatility in targeting diverse biological pathways implicated in cancer and other diseases.[2] The synthesis and biological evaluation of substituted pyrrolo[2,1-f][1][2][3]triazines are therefore active areas of research.[1]

The introduction of a bromine atom at the 5-position of the pyrrolo[2,1-f][1][2][3]triazine core is anticipated to significantly influence its electronic distribution and, consequently, its interaction with biological targets. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, is increasingly recognized as a crucial factor in drug-receptor binding. Accurate and unambiguous structural confirmation through spectroscopic methods is a prerequisite for any further biological investigation of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine, both ¹H and ¹³C NMR will provide critical information regarding the substitution pattern and the electronic environment of the heterocyclic core.

Predicted ¹H NMR Spectrum

The pyrrolo[2,1-f][1][2][3]triazine core has a limited number of protons, leading to a relatively simple ¹H NMR spectrum. The introduction of a bromine atom at the 5-position will primarily influence the chemical shifts of the remaining protons on the pyrrole ring through its electron-withdrawing inductive effect and electron-donating resonance effect.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-47.8 - 8.2DoubletJH4-H6 ≈ 1.5 - 2.5Deshielded due to proximity to the triazine ring and the bromine atom.
H-66.8 - 7.2DoubletJH6-H4 ≈ 1.5 - 2.5Shielded relative to H-4.
H-28.5 - 8.9Singlet-Proton on the triazine ring, expected to be significantly deshielded.

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework. The carbon atom directly attached to the bromine (C-5) will experience a significant downfield shift due to the halogen's electronegativity.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2145 - 150Carbon in the triazine ring.
C-4120 - 125Methine carbon in the pyrrole ring.
C-5110 - 115Carbon bearing the bromine atom.
C-6115 - 120Methine carbon in the pyrrole ring.
C-7a130 - 135Bridgehead carbon.
C-8a140 - 145Bridgehead carbon.

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The Role of Quantum-Chemical Calculations in NMR Prediction

Modern computational chemistry offers powerful tools for the prediction of NMR spectra.[5] Density Functional Theory (DFT) calculations, using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, can provide theoretical ¹H and ¹³C NMR chemical shifts that are often in good agreement with experimental data.[6] For novel compounds like 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine, performing such calculations can be invaluable for confirming signal assignments and validating the proposed structure.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[7]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is free of particulate matter by filtering if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • For unambiguous assignment, especially in more complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Mass Spectrum

The most characteristic feature in the mass spectrum of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Predicted Mass Spectrometry Data for 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine

IonPredicted m/zRationale
[M]⁺197.9 (for ⁷⁹Br)Molecular ion peak.
[M+2]⁺199.9 (for ⁸¹Br)Isotopic peak due to ⁸¹Br.
[M-Br]⁺119.0Loss of the bromine atom.
[M-HCN]⁺170.9 (for ⁷⁹Br)Loss of hydrogen cyanide from the triazine ring.
Fragmentation Pathway

The fragmentation of the pyrrolo[2,1-f][1][2][3]triazine core will likely involve characteristic losses. The bromine atom is a good leaving group, and its loss to form the [M-Br]⁺ ion is expected to be a prominent fragmentation pathway.[9] Other common fragmentations for nitrogen-containing heterocycles include the loss of small neutral molecules like HCN.[10]

Fragmentation_PathwayM[M]⁺ (m/z 198/200)M_minus_Br[M-Br]⁺ (m/z 119)M->M_minus_Br- Br•M_minus_HCN[M-HCN]⁺ (m/z 171/173)M->M_minus_HCN- HCNFurther_FragmentsFurther FragmentsM_minus_Br->Further_FragmentsM_minus_HCN->Further_Fragments

Caption: Predicted major fragmentation pathways for 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

  • Sample Introduction:

    • Introduce a dilute solution of the sample into the mass spectrometer via direct infusion, or coupled with a chromatographic technique such as HPLC or GC.

  • Ionization Method:

    • Electrospray ionization (ESI) is a suitable soft ionization technique for obtaining the molecular ion.

    • Electron impact (EI) can be used to induce more extensive fragmentation.

  • Mass Analyzer:

    • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Vibrational and Electronic Spectroscopy: Probing Functional Groups and Conjugation

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine is expected to be dominated by absorptions from the aromatic C-H and C=C/C=N bonds.

Table 4: Predicted Key IR Absorptions for 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine

Wavenumber (cm⁻¹)Vibration
3100 - 3000Aromatic C-H stretching
1650 - 1500C=C and C=N stretching of the heterocyclic rings
1400 - 1000In-plane C-H bending and ring vibrations
800 - 600C-Br stretching
UV-Vis Spectroscopy

The pyrrolo[2,1-f][1][2][3]triazine core is a conjugated system and is therefore expected to absorb in the UV-Vis region. The absorption maxima (λmax) will be characteristic of the electronic transitions within the chromophore. The introduction of a bromine atom may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Conclusion: An Integrated Approach to Structural Elucidation

The comprehensive spectroscopic characterization of novel compounds is a cornerstone of modern drug discovery. This technical guide has provided a detailed predictive analysis of the spectroscopic data for 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine. By combining insights from NMR, MS, IR, and UV-Vis spectroscopy, and leveraging the power of computational prediction, researchers can confidently elucidate the structure of this and related molecules. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reliable data. As new derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold are synthesized, this integrated spectroscopic approach will be indispensable for accelerating the drug discovery and development process.

References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules2023 , 28(23), 7789. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure2022 , 1262, 132958.

  • Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry2018 , 158, 637-651. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly2021 , 152, 269-285. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules2023 , 28(10), 4153. [Link]

  • Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as … Asian Journal of Chemistry2025, 37(11).
  • A pyrrolo[3,2-b]pyrrole core containing a covalent triazine-based framework (CTF) for photocatalytic H2 production.
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana. Docta Complutense2023.
  • A pyrrolo[3,2-b]pyrrole core containing a covalent triazine-based framework (CTF) for photocatalytic H2 production. RSC Publishing2024.
  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of The American Society for Mass Spectrometry2013, 24(9), 1345-1355.
  • Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. Bioorganic & Medicinal Chemistry Letters2008 , 18(22), 5917-5921. [Link]

  • The quantum-chemical calculation of NMR indirect spin–spin coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy2000, 36(2), 93-134.
  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). Beilstein Journal of Organic Chemistry2019, 15, 223-231.
  • New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. Molecules2021, 26(16), 4949.
  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. ARKIVOC2007 , 2007(14), 183-193.

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry2014, 4, 1-10.
  • New C-5 Substituted Pyrrolotriazine Dual Inhibitors of EGFR and HER2 Protein Tyrosine Kinases. ACS Medicinal Chemistry Letters2011 , 2(1), 51-55. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry2005, 9(4), 397-445.
  • mass spectrum & fragmentation of 1-bromobutane. YouTube2022 . [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta2012, 1(1), 1-5.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts2023 . [Link]

Methodological & Application

Application Notes and Protocols for the Utilization of 5-Bromo-pyrrolo[2,1-f]triazine in Kinase Inhibitor Synthesis

Application Notes and Protocols for the Utilization of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine in Kinase Inhibitor Synthesis

Introduction: The Privileged Scaffold in Kinase Inhibition

The relentless pursuit of targeted cancer therapies has identified protein kinases as critical targets for drug development.[1][2] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by interfering with the dysregulated signaling pathways that drive tumor growth and survival. Within the vast landscape of kinase inhibitor scaffolds, the pyrrolo[2,1-f][1][3][4]triazine nucleus has emerged as a "privileged structure."[1] This versatile template effectively mimics the purine core of ATP, enabling compounds bearing this motif to competitively bind to the ATP-binding site of a multitude of kinases.[1] Its unique structural and electronic properties have led to the development of potent inhibitors targeting key kinases such as EGFR, HER2, VEGFR-2, c-Met, and JAK2.[1][4][5]

The strategic functionalization of the pyrrolo[2,1-f][1][3][4]triazine core is paramount for achieving high potency and selectivity. The 5-bromo derivative, 5-Bromo-pyrrolo[2,1-f][1][3][4]triazine , serves as a pivotal intermediate in this endeavor. The bromine atom at the 5-position acts as a versatile synthetic handle, enabling the introduction of a diverse array of substituents through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space and the fine-tuning of structure-activity relationships (SAR) to optimize the pharmacological profile of the resulting kinase inhibitors.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Bromo-pyrrolo[2,1-f][1][3][4]triazine in the synthesis of novel kinase inhibitors. We will delve into the synthetic strategies for preparing this key intermediate, detailed protocols for its subsequent functionalization via Suzuki and Buchwald-Hartwig cross-coupling reactions, and present a curated collection of data on the biological activity of representative kinase inhibitors derived from this scaffold.

Synthetic Strategies and Mechanistic Insights

The construction of the pyrrolo[2,1-f][1][3][4]triazine core can be approached through various synthetic routes, typically starting from either a pyrrole or a triazine precursor.[6] A common strategy for introducing the 5-bromo substituent involves the bromination of a pre-formed pyrrolo[2,1-f][1][3][4]triazine ring system. The regioselectivity of this bromination is influenced by the existing substitution pattern on the heterocyclic core.

Once the 5-Bromo-pyrrolo[2,1-f][1][3][4]triazine intermediate is in hand, its true synthetic utility is realized through palladium-catalyzed cross-coupling reactions. The two most pertinent transformations for introducing diversity at the 5-position are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and highly versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[3] In the context of our intermediate, this reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the 5-position, which can be crucial for establishing key interactions within the kinase active site.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 5-Bromo-pyrrolo[2,1-f][1][3][4]triazine, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle5-Bromo-pyrrolo[2,1-f][1][2][3]triazine5-Bromo-pyrrolo[2,1-f][1][2][3]triazineOxidative_AdditionOxidative Addition5-Bromo-pyrrolo[2,1-f][1][2][3]triazine->Oxidative_AdditionPd(0)Pd(0)Pd(0)->Oxidative_AdditionPd(II)_ComplexPyrrolotriazinyl-Pd(II)-BrOxidative_Addition->Pd(II)_ComplexTransmetalationTransmetalationPd(II)_Complex->TransmetalationBoronic_AcidR-B(OH)₂Boronic_Acid->TransmetalationBaseBaseBase->TransmetalationPd(II)_IntermediatePyrrolotriazinyl-Pd(II)-RTransmetalation->Pd(II)_IntermediateReductive_EliminationReductive EliminationPd(II)_Intermediate->Reductive_EliminationReductive_Elimination->Pd(0)5-Aryl-pyrrolo[2,1-f][1][2][3]triazine5-Aryl-pyrrolo[2,1-f][1][2][3]triazineReductive_Elimination->5-Aryl-pyrrolo[2,1-f][1][2][3]triazine

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is an equally powerful tool for forming carbon-nitrogen bonds, a linkage that is prevalent in a vast number of kinase inhibitors.[7][8] This reaction enables the coupling of 5-Bromo-pyrrolo[2,1-f][1][3][4]triazine with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocylic amines. The introduced amino group can serve as a key hydrogen bond donor or acceptor, or as a linker to other functional groups that can further enhance binding affinity and selectivity.

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the 5-bromo substrate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired 5-amino-pyrrolo[2,1-f][1][3][4]triazine product is formed through reductive elimination, regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle5-Bromo-pyrrolo[2,1-f][1][2][3]triazine5-Bromo-pyrrolo[2,1-f][1][2][3]triazineOxidative_AdditionOxidative Addition5-Bromo-pyrrolo[2,1-f][1][2][3]triazine->Oxidative_AdditionPd(0)Pd(0)Pd(0)->Oxidative_AdditionPd(II)_ComplexPyrrolotriazinyl-Pd(II)-BrOxidative_Addition->Pd(II)_ComplexAmine_CoordinationAmine Coordination& DeprotonationPd(II)_Complex->Amine_CoordinationAmineR₂NHAmine->Amine_CoordinationBaseBaseBase->Amine_CoordinationPd(II)_Amido_ComplexPyrrolotriazinyl-Pd(II)-NR₂Amine_Coordination->Pd(II)_Amido_ComplexReductive_EliminationReductive EliminationPd(II)_Amido_Complex->Reductive_EliminationReductive_Elimination->Pd(0)5-Amino-pyrrolo[2,1-f][1][2][3]triazine5-Amino-pyrrolo[2,1-f][1][2][3]triazineReductive_Elimination->5-Amino-pyrrolo[2,1-f][1][2][3]triazine

Experimental Protocols

The following protocols are provided as representative examples and may require optimization based on the specific substrates and desired products. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Synthesis of a 4-Amino-5-bromo-pyrrolo[2,1-f][1][2][3]triazine Intermediate (Representative)

This protocol is based on general synthetic strategies for substituted pyrrolo[2,1-f][1][3][4]triazines and aims to produce a key bromo-substituted intermediate.

Materials:

  • Substituted 1H-pyrrole-2-carbonitrile

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Formamidine acetate

  • N,N-Dimethylformamide (DMF)

  • N-Bromosuccinimide (NBS)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • N-Amination of Pyrrole:

    • To a solution of the substituted 1H-pyrrole-2-carbonitrile (1.0 equiv) in anhydrous THF, add NaH (1.2 equiv) portion-wise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes, then add a solution of MSH (1.1 equiv) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude N-aminopyrrole by flash column chromatography.

  • Cyclization to Pyrrolo[2,1-f][1][3][4]triazin-4-amine:

    • A mixture of the N-aminopyrrole (1.0 equiv) and formamidine acetate (3.0 equiv) in DMF is heated to 120 °C for 4-6 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the 4-amino-pyrrolo[2,1-f][1][3][4]triazine.

  • Bromination at the 5-position:

    • To a solution of the 4-amino-pyrrolo[2,1-f][1][3][4]triazine (1.0 equiv) in DMF at 0 °C, add NBS (1.05 equiv) portion-wise.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired 4-amino-5-bromo-pyrrolo[2,1-f][1][3][4]triazine.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the 5-bromo intermediate with an arylboronic acid.[3][9][10]

Materials:

  • 5-Bromo-pyrrolo[2,1-f][1][3][4]triazine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To a reaction vial, add the 5-Bromo-pyrrolo[2,1-f][1][3][4]triazine derivative, arylboronic acid, base (K₂CO₃ or Cs₂CO₃), and Pd(dppf)Cl₂.

    • Evacuate and backfill the vial with argon or nitrogen three times.

    • Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-18 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-pyrrolo[2,1-f][1][3][4]triazine derivative.

Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of the 5-bromo intermediate with a primary or secondary amine.[7][8]

Materials:

  • 5-Bromo-pyrrolo[2,1-f][1][3][4]triazine derivative (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equiv)

  • Xantphos or a similar bulky electron-rich phosphine ligand (0.02-0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the 5-Bromo-pyrrolo[2,1-f][1][3][4]triazine derivative, the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.

    • Add the anhydrous solvent, followed by the amine.

  • Reaction Execution:

    • Seal the reaction vessel and heat to 80-110 °C with vigorous stirring for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired 5-amino-pyrrolo[2,1-f][1][3][4]triazine derivative.

Data Presentation: A Survey of Kinase Inhibitory Activity

The true value of the 5-Bromo-pyrrolo[2,1-f][1][3][4]triazine scaffold lies in the potent and selective kinase inhibitors that can be synthesized from it. The following table provides a summary of the in vitro inhibitory activities (IC₅₀ values) of several representative kinase inhibitors built upon the pyrrolo[2,1-f][1][3][4]triazine core. This data highlights the broad applicability of this scaffold against various kinase targets.

Compound ID/ReferenceTarget Kinase(s)IC₅₀ (nM)Cellular Potency (IC₅₀, nM)Cell Line
Compound 19[1]c-Met2.3 ± 0.10.71 ± 0.16BaF₃-TPR-Met
VEGFR-25.0 ± 0.537.4 ± 0.311HUVEC-VEGFR2
Compound 21[1]ALK10 ± 2--
IGF-1R1137 ± 398--
Compound 29[4]JAK20.17 ± 0.03--
BMS-690514[6]EGFR---
HER2---
VEGFR-2---
Compound 27a[5]c-Met2.3 ± 0.11.2 - 24.6Various
VEGFR-25.0 ± 0.5--

Conclusion and Future Directions

5-Bromo-pyrrolo[2,1-f][1][3][4]triazine is a demonstrably valuable and versatile building block in the synthesis of novel kinase inhibitors. Its strategic importance lies in the ability to readily introduce molecular diversity at the 5-position through robust and well-established cross-coupling methodologies. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize new generations of potent and selective kinase inhibitors based on this privileged scaffold. The continued exploration of novel substituents at the 5-position, guided by structure-based drug design and a deeper understanding of kinase biology, holds the promise of delivering next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(11), 1-25. [Link]

  • Shi, L., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][3][4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831. [Link]

  • Harikrishnan, L. S., et al. (2014). 2,7-Pyrrolo[2,1-f][1][3][4]triazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3474. [Link]

  • Kumar, V., & Singh, S. (2021). Synthetic strategies for pyrrolo[2,1-f][1][3][4]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie-Chemical Monthly, 152(1), 1-16. [Link]

  • Bioactive Pyrrolo[2,1-f][1][3][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). Molecules, 28(23), 7789. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2017). Beilstein Journal of Organic Chemistry, 13, 1336-1343. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(109), 89791-89795. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(11), 1-25. [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4388-4401. [Link]

  • Bioactive Pyrrolo[2,1-f][1][3][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). Molecules, 28(23), 7789. [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]

  • Ott, G. R., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][3][4]triazines. Organic Letters, 13(16), 4272-4275. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2018). Reaction Chemistry & Engineering, 3(5), 637-643. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7384. [Link]

The Strategic Role of 5-Bromo-pyrrolo[2,1-f]triazine in Antiviral Drug Synthesis: Application Notes and Protocols

The Strategic Role of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine in Antiviral Drug Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged structural motif" in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics.[1] Its structural resemblance to purine bases makes it a prime candidate for interference with viral replication processes, positioning it as a key component in the synthesis of potent antiviral agents.[1][3][4] This guide provides an in-depth exploration of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine, a critical intermediate, with a focus on its application in the synthesis of antiviral drugs, most notably the broad-spectrum antiviral Remdesivir.

The development of efficient and scalable synthetic routes for this intermediate is of paramount importance, a fact underscored by the global demand for Remdesivir during the COVID-19 pandemic.[2][5] This document will detail robust protocols, explain the underlying chemical principles, and offer insights into the practical application of this versatile building block in antiviral drug discovery.

The Pyrrolo[2,1-f][1][2][3]triazine Core: A Foundation for Antiviral Activity

The inherent antiviral activity of the pyrrolo[2,1-f][1][2][3]triazine nucleus stems from its ability to mimic natural purine nucleosides. This mimicry allows compounds incorporating this scaffold to be recognized by viral enzymes, such as RNA-dependent RNA polymerase (RdRp), leading to the disruption of viral replication.[5] Nucleosides based on this heterocyclic system have demonstrated activity against a wide array of RNA viruses, including Hepatitis C, Ebola, Marburg, and various respiratory viruses.[1][3][4]

The strategic introduction of a bromine atom at the 5-position of the pyrrolo[2,1-f][1][2][3]triazine core serves a crucial role in synthetic chemistry. The bromo-group is an excellent leaving group and also facilitates key carbon-carbon bond-forming reactions, such as lithium-halogen exchange, enabling the coupling of the heterocyclic base with a modified sugar moiety, a critical step in the synthesis of nucleoside analogues like Remdesivir.[6]

Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core: A Scalable Approach

An efficient and scalable synthesis of the pyrrolo[2,1-f][1][2][3]triazine core is the foundational step. A common and effective strategy begins with readily available pyrrole derivatives.[5] The following workflow outlines a robust, multi-step synthesis.

Synthesis_WorkflowPyrrolePyrroleCyanopyrrole2-CyanopyrrolePyrrole->CyanopyrroleCyanationN_Aminopyrrole1-Amino-2-cyanopyrroleCyanopyrrole->N_AminopyrroleN-AminationPyrrolotriazinePyrrolo[2,1-f][1,2,4]triazin-4-amineN_Aminopyrrole->PyrrolotriazineCyclizationRemdesivir_CouplingBromo_Intermediate7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-amineLithium_IntermediateLithium IntermediateBromo_Intermediate->Lithium_IntermediateHalogen-Lithium Exchange (n-BuLi, -78°C)Coupled_ProductCoupled Nucleoside PrecursorLithium_Intermediate->Coupled_ProductNucleophilic AttackRibose_LactoneRibose Lactone DerivativeRibose_Lactone->Coupled_Product

Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 5-Aryl-pyrrolo[2,1-F]triazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its remarkable versatility in forming carbon-carbon bonds.[1][2] Its impact is particularly profound in drug discovery and development, where it is frequently the method of choice for constructing biaryl and hetero-biaryl scaffolds—motifs prevalent in a vast array of bioactive molecules.[3] The pyrrolo[2,1-F]triazine core is a privileged heterocyclic system, appearing in numerous compounds investigated for therapeutic applications. The functionalization of this scaffold at the 5-position via Suzuki coupling with 5-Bromo-pyrrolo[2,1-F]triazine offers a direct and modular route to novel chemical entities.

However, the coupling of nitrogen-containing heterocycles presents unique challenges. The Lewis basic nitrogen atoms can coordinate to the palladium catalyst, potentially leading to deactivation or "catalyst poisoning."[4] Furthermore, the electronic properties of the heterocyclic rings can significantly influence the reaction's efficiency.[4][5] This application note provides a robust, field-proven protocol for the Suzuki coupling of 5-Bromo-pyrrolo[2,1-F]triazine, addressing the specific challenges associated with this class of substrates. We will delve into the critical parameters, provide a detailed step-by-step procedure, and offer insights grounded in mechanistic principles to ensure reproducible success.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-pyrrolo[2,1-F]triazine, forming a Pd(II) complex.[6][7] The electron-deficient nature of the triazine ring can facilitate this rate-limiting step.[5][6]

  • Transmetalation: The boronic acid (or its ester derivative) is activated by a base to form a more nucleophilic boronate species.[8] This species then transfers its organic group to the Pd(II) complex, displacing the halide. This is a critical step where the choice of base and solvent plays a significant role.[6]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][6][7]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-Br pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex pd_r1_r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1_r2 transmetalation Transmetalation transmetalation->pd_r1_r2 pd_r1_r2->pd0 product R¹-R² (Product) pd_r1_r2->product reductive_elimination Reductive Elimination reductive_elimination->product reagents R¹-Br (Pyrrolotriazine) reagents->oxidative_addition boronic R²-B(OR)₂ + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Critical Parameters and Reagent Selection

The success of the Suzuki coupling with 5-Bromo-pyrrolo[2,1-F]triazine hinges on the judicious selection of four key components: the palladium catalyst, ligand, base, and solvent.

  • Palladium Catalyst & Ligand: The choice of catalyst is critical for achieving high yields, especially with challenging heterocyclic substrates.[9] While Pd(PPh₃)₄ is a traditional choice, catalyst systems composed of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand often provide superior results.[9][10] Ligands like SPhos, XPhos, or dppf enhance catalyst stability and activity, proving effective for coupling heteroaryl chlorides and bromides.[9][11] For N-heterocyclic substrates, N-Heterocyclic Carbene (NHC) ligands are also an excellent choice due to the stable bond they form with palladium, leading to high catalyst turnover.[9][12] We recommend [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as a reliable starting point due to its air-stability and proven efficacy in coupling heteroaryl systems.[13][14]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8] Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[3] For nitrogen-containing substrates, a moderately strong base like K₂CO₃ or K₃PO₄ is often optimal to promote the reaction without causing undesired side reactions. The presence of a small amount of water is often beneficial, though anhydrous conditions have also been developed.[1][4]

  • Solvent: A polar aprotic solvent system is typically employed. A mixture of 1,4-dioxane and water is a standard choice that effectively solubilizes both the organic and inorganic reagents.[2][15] Other common solvents include DME, THF, and toluene.[1][13] It is imperative to use degassed solvents to prevent oxidation of the Pd(0) catalyst.[16]

  • Boronic Acid/Ester: Both boronic acids and their pinacol esters are viable coupling partners.[1] Boronic acids are often more reactive, but can be prone to protodeboronation.[4][5] Pinacol esters offer greater stability and are easier to handle and purify.[1]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 5-Bromo-pyrrolo[2,1-F]triazine with a representative arylboronic acid.

Materials:

  • 5-Bromo-pyrrolo[2,1-F]triazine (1.0 equiv.)

  • Arylboronic Acid (1.2-1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Diagram: Experimental Workflow

Workflow A 1. Reagent Setup B Combine 5-Bromo-pyrrolo[2,1-F]triazine, boronic acid, and K₂CO₃ in flask. A->B D Evacuate and backfill flask with Argon (3x cycles). C 2. Inert Atmosphere C->D F Add degassed 1,4-dioxane/water. Add Pd(dppf)Cl₂ under Ar counterflow. E 3. Solvent & Catalyst Addition E->F H Heat reaction mixture (e.g., 80-100 °C). Monitor by TLC or LC-MS. G 4. Reaction G->H J Cool, quench with water, extract with EtOAc. Dry, concentrate, and purify via column chromatography. I 5. Workup & Purification I->J K Final Product J->K

Caption: General workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-pyrrolo[2,1-F]triazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (2.0 equiv.).[15]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.[9][15] Oxygen can be detrimental to the catalyst's activity.[16]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvent mixture for at least 20 minutes. Add this solvent mixture to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(dppf)Cl₂ catalyst (0.05 equiv.) to the reaction mixture.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.[2][13] The reaction progress should be monitored periodically (e.g., every 2-4 hours) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed. Typical reaction times range from 2 to 24 hours.[2][13]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2] The crude product should then be purified by flash column chromatography on silica gel to afford the pure 5-aryl-pyrrolo[2,1-F]triazine product.

Data Summary and Expected Results

The following table summarizes the optimized reaction conditions and provides a target for expected outcomes based on similar heteroaryl couplings found in the literature.

ParameterRecommended ConditionRationale
Substrate 5-Bromo-pyrrolo[2,1-F]triazineThe C-Br bond is sufficiently reactive for oxidative addition.[15]
Boronic Acid Arylboronic Acid or Pinacol Ester1.2 - 1.5 equivalents to drive the reaction to completion.
Catalyst Pd(dppf)Cl₂2-5 mol%. Robust, air-stable catalyst effective for heteroaryl couplings.[13][14]
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equivalents. Activates boronic acid for transmetalation.[13]
Solvent 1,4-Dioxane / H₂O (4:1)Degassed. Good solubility for both organic and inorganic reagents.[2]
Temperature 80 - 100 °CProvides sufficient thermal energy for catalytic turnover.[3][13]
Time 2 - 24 hoursMonitor by TLC/LC-MS for completion.
Expected Yield 60 - 95%Varies depending on the electronic and steric nature of the boronic acid.

Troubleshooting

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure solvents were properly degassed and the reaction was maintained under a strict inert atmosphere. Oxygen can kill the catalyst.[16] Consider a different catalyst/ligand system, such as one based on a Buchwald ligand (e.g., SPhos) with Pd₂(dba)₃.[10][11]

    • Insufficient Temperature: The reaction may require higher temperatures for less reactive boronic acids.

  • Formation of Side Products:

    • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be competitive.[4] Using a pinacol ester or a different base (e.g., KF) may mitigate this.[8]

    • Homocoupling: Formation of a biaryl product from the boronic acid can occur. Reducing catalyst loading or temperature may help.

  • Poor Product Solubility: If the product precipitates from the reaction mixture, it can halt the reaction.[16] Switching to a higher-boiling point solvent like toluene or DMSO may be necessary to maintain solubility.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • MacInnis, T. D., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2111-2119. [Link]

  • Thomas, D. A., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 8(4), 3313-3318. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Antony, A., et al. (2022). Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. Research Square. [Link]

  • Watson, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4246-4249. [Link]

  • Radi, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(2), 1633-1641. [Link]

  • Lima, F., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 174. [Link]

  • van der Pijl, F., et al. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. The Journal of Organic Chemistry, 84(11), 7096-7104. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • Engkvist, O., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]

  • van der Pijl, F., et al. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA. [Link]

  • Radi, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

Sources

Application Notes & Protocols for the Synthesis of Pyrrolotriazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolotriazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. As a bioisostere for purine bases, this scaffold is central to the structure of numerous bioactive compounds, including kinase inhibitors and antiviral agents such as Remdesivir.[1][2][3] This guide provides researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for the synthesis of pyrrolotriazine derivatives. We move beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for key transformations. Two robust synthetic methodologies are presented: a classical approach starting from pyrrole precursors and a modern 1,3-dipolar cycloaddition strategy. This document is designed to be a self-validating system, incorporating sections on safety, characterization, and troubleshooting to ensure reliable and reproducible outcomes in the laboratory.

Introduction: The Strategic Importance of the Pyrrolotriazine Core

Nitrogen-containing heterocycles are cornerstones of modern pharmacology, offering a rich chemical space for designing molecules with favorable biological activities and pharmacokinetic properties.[4][5] Among these, the pyrrolo[2,1-f][1][2][6]triazine system has emerged as a particularly valuable scaffold. Its structural resemblance to endogenous purines allows it to function as an effective mimic, interacting with biological targets such as viral RNA-dependent RNA polymerase and various protein kinases.[2][7]

The therapeutic potential of this scaffold has been validated by the success of drugs like Remdesivir (antiviral), Brivanib Alaninate (antitumorigenic), and numerous kinase inhibitors in clinical development targeting EGFR, ALK, and Aurora kinases.[1][7][8] The objective of these application notes is to provide a comprehensive and practical guide to the synthesis of this important heterocyclic system, enabling researchers to efficiently generate novel derivatives for screening and development.

Overview of Synthetic Strategies

The construction of the pyrrolotriazine core can be approached from several distinct pathways. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. The most common and versatile methods can be broadly categorized as follows.[1]

G cluster_1 Key Transformations cluster_2 Key Transformations A Synthetic Strategies B Route 1: From Pyrrole Precursors A->B C Route 2: 1,3-Dipolar Cycloaddition A->C D Other Routes (e.g., from Triazines, Rearrangements) A->D B1 N-Amination of Pyrrole B->B1 C1 Formation of N-Ylide (from Triazinium Salt) C->C1 B2 Cyclocondensation with C1 source (e.g., Formamidine Acetate) B1->B2 C2 Cycloaddition with Alkyne (e.g., DMAD) C1->C2

Diagram 1: High-level overview of major synthetic routes to pyrrolotriazine derivatives.

This guide will focus on providing detailed protocols for the two most versatile and widely applicable routes: synthesis from pyrrole precursors (Route 1) and via 1,3-dipolar cycloaddition (Route 2).

Protocol I: Synthesis from a Substituted Pyrrole Precursor

This classical and highly adaptable method involves the construction of the triazine ring onto a pre-functionalized pyrrole core. Its primary advantage lies in the vast commercial availability of substituted pyrroles, allowing for the generation of diverse libraries of final compounds. The key steps involve the introduction of a crucial N-N bond via amination, followed by a cyclocondensation reaction to form the six-membered triazine ring.[1][9]

Principle and Rationale

The overall transformation follows a logical sequence of bond formations. First, an electrophilic aminating agent is used to install an amino group on the pyrrole nitrogen. This N-aminopyrrole intermediate is the key precursor for the subsequent cyclization. The triazine ring is then formed by reacting this intermediate with a reagent that provides a single carbon atom, such as formamidine acetate or triethyl orthoformate, which condenses with the N-amino group and an adjacent endocyclic carbon to close the ring.[1]

Materials and Equipment
  • Reagents: Substituted pyrrole-2-carbonitrile, O-(diphenylphosphinyl)hydroxylamine (DPPH) or O-(Mesitylenesulfonyl)hydroxylamine (MSH), Sodium hydride (NaH, 60% dispersion in mineral oil), Formamidine acetate, Anhydrous Dimethylformamide (DMF), Anhydrous Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Hexanes, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, heating mantle with temperature controller, nitrogen/argon inlet, dropping funnel, ice bath, rotary evaporator, glassware for extraction (separatory funnel), glass column for chromatography, TLC plates (silica gel), UV lamp.

Detailed Step-by-Step Protocol

Step 1: Electrophilic N-Amination of Pyrrole-2-carbonitrile

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.2 eq.) in anhydrous THF.

  • Pyrrole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of the starting pyrrole-2-carbonitrile (1.0 eq.) in anhydrous THF dropwise over 15-20 minutes.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of the pyrrole may be observed.

  • Amination: Cool the reaction mixture back down to 0 °C. Add a solution of the aminating agent (e.g., DPPH, 1.1 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight (approx. 12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-aminopyrrole intermediate. This intermediate is often used in the next step without further purification.

Step 2: Cyclocondensation to form the Pyrrolotriazine Ring

  • Setup: To the flask containing the crude N-aminopyrrole from the previous step, add formamidine acetate (3.0-5.0 eq.) and anhydrous DMF.[1][9]

  • Heating: Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water, stirring vigorously. A precipitate may form.

  • Extraction: Extract the aqueous mixture with EtOAc (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure pyrrolotriazine derivative.

Protocol II: Synthesis via 1,3-Dipolar Cycloaddition

This modern and efficient approach enables the rapid assembly of highly substituted pyrrolotriazine systems. The strategy relies on the in-situ generation of an unstabilized azomethine ylide from an N-alkyl-1,2,4-triazinium salt, which then undergoes a [3+2] cycloaddition reaction with an acetylenic dipolarophile like dimethyl acetylenedicarboxylate (DMAD).[10]

Principle and Rationale

The reaction begins with the N-alkylation of a 3,5-disubstituted 1,2,4-triazine, typically with Meerwein's salt (triethyloxonium tetrafluoroborate), to form a triazinium cation. In the presence of a non-nucleophilic base such as triethylamine (TEA), this salt is deprotonated at the N-alkyl group to form a transient, highly reactive azomethine ylide. This 1,3-dipole is immediately trapped by DMAD, leading to the formation of the bicyclic pyrrolotriazine core in a single, atom-economical step.[10]

Materials and Equipment
  • Reagents: 3,5-disubstituted 1,2,4-triazine, Triethyloxonium tetrafluoroborate (Meerwein's salt), Anhydrous dichloroethane, Dimethyl acetylenedicarboxylate (DMAD), Triethylamine (TEA), Anhydrous tetrahydrofuran (THF) or dioxane.

  • Equipment: Schlenk flasks or similar glassware for inert atmosphere reactions, magnetic stirrer and stir bars, syringe pump or dropping funnel, filtration apparatus (Büchner funnel), standard glassware.

Detailed Step-by-Step Protocol

Step 1: Synthesis of N(1)-ethyl-1,2,4-triazinium Tetrafluoroborate

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the starting 3,5-disubstituted 1,2,4-triazine (1.0 eq.) in anhydrous dichloroethane.

  • Alkylation: Add triethyloxonium tetrafluoroborate (1.3 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. A precipitate of the triazinium salt will typically form.

  • Isolation: Collect the crystalline product by filtration, wash with a small amount of cold, dry dichloroethane, and dry under vacuum. This salt is often stable and can be stored under an inert atmosphere.[10]

Step 2: 1,3-Dipolar Cycloaddition

  • Setup: Suspend the N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 eq.) from the previous step in anhydrous THF or dioxane in a flask under an inert atmosphere.

  • Dipolarophile Addition: Add dimethyl acetylenedicarboxylate (DMAD, 1.2 eq.) to the suspension.

  • Ylide Formation and Cycloaddition: Add triethylamine (TEA, 1.1 eq.) dropwise to the stirred mixture at room temperature. The reaction is often rapid.

  • Reaction: Continue stirring at room temperature. The reaction progress can be monitored by the precipitation of the product or by TLC.

  • Isolation and Purification: Once the reaction is complete, the crystalline product can be separated by filtration. The solid is then washed with a suitable solvent (e.g., cold ethanol) and dried to yield the highly pure pyrrolotriazine derivative.[10] Recrystallization can be performed if necessary.

Summary of Key Experimental Parameters

ParameterProtocol I: From Pyrrole PrecursorProtocol II: 1,3-Dipolar Cycloaddition
Starting Material Substituted Pyrrole3,5-Disubstituted 1,2,4-Triazine
Key Reagents NaH, Aminating Agent, Formamidine AcetateMeerwein's Salt, DMAD, Triethylamine
Key Intermediates N-AminopyrroleN-Alkyl-1,2,4-triazinium Salt, Azomethine Ylide
Reaction Temperature 0 °C to 140 °CRoom Temperature
Typical Reaction Time 18 - 24 hours (multistep)1 - 4 hours
Purification Method Flash Column ChromatographyFiltration / Recrystallization
Typical Yields Moderate to GoodGood to Excellent[10]
Advantages Wide availability of starting pyrrolesRapid, high atom economy, simple purification
Limitations Harsher conditions, multi-step processRequires synthesis of triazine starting material

Experimental Workflow and Characterization

The successful synthesis of the target compound must be validated through rigorous characterization. The following workflow outlines the process from reaction completion to final analysis.

Diagram 2: General workflow for purification and characterization of pyrrolotriazine derivatives.

Expected Characterization Data:

  • ¹H NMR: Look for characteristic signals for the pyrrole and triazine ring protons. The chemical shifts will be highly dependent on the substitution pattern.

  • ¹³C NMR: Confirm the number of unique carbon atoms and their chemical environment.

  • High-Resolution Mass Spectrometry (HRMS): This is the definitive method to confirm the elemental composition and molecular weight of the synthesized compound, matching the calculated exact mass.[11]

  • Melting Point: For crystalline solids, a sharp melting point is a good indicator of purity.[10]

Safety and Reagent Handling

A strong commitment to safety is paramount in any chemical synthesis. The protocols described involve several hazardous materials that require careful handling.

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[12][13] An emergency eyewash and safety shower must be readily accessible.

  • Sodium Hydride (NaH): This is a pyrophoric and water-reactive solid. Handle only under an inert atmosphere. Quench excess NaH slowly and carefully with a high-boiling point alcohol like isopropanol before introducing aqueous solutions.[14][15]

  • Chloramine (NH₂Cl): If generated in situ for amination, be aware that under incorrect pH or temperature conditions, explosive nitrogen trichloride (NCl₃) can be co-produced. Maintain a pH ≥ 12 and cool the reaction during synthesis to ensure safety.[9]

  • Solvents: Anhydrous solvents like THF and DMF are flammable and carry specific health risks. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with local environmental and safety regulations. Do not pour organic solvents or reagents down the drain.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield in N-Amination (Protocol I) 1. Incomplete deprotonation of pyrrole. 2. Degradation of NaH. 3. Impure or degraded aminating agent.1. Ensure NaH is fresh and reactive. Use a new bottle if necessary. 2. Extend the deprotonation time. 3. Use freshly purchased or purified aminating agent.
Incomplete Cyclization (Protocol I) 1. Insufficient temperature or reaction time. 2. Degradation of formamidine acetate.1. Increase reaction temperature in 10 °C increments. 2. Extend reaction time and monitor by TLC. 3. Use fresh formamidine acetate.
Low Yield in Cycloaddition (Protocol II) 1. Moisture in the reaction. 2. Inefficient formation of the triazinium salt. 3. Base is quenching the ylide or reacting with DMAD.1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Confirm salt formation before proceeding. 3. Add the base (TEA) slowly to the mixture of the salt and DMAD.
Difficulty in Purification 1. Product co-elutes with impurities. 2. Product is unstable on silica gel.1. Try a different solvent system for column chromatography. 2. Consider using a different stationary phase (e.g., alumina). 3. For Protocol II, attempt recrystallization from different solvent systems.

Conclusion

The pyrrolotriazine scaffold remains a highly attractive starting point for the development of new therapeutics. The synthetic protocols detailed in this guide offer reliable and versatile methods for accessing a wide range of these important derivatives. By understanding the chemical principles behind each step and adhering to strict safety and handling procedures, researchers can confidently and efficiently synthesize novel pyrrolotriazine compounds. The choice between the classical multi-step approach and the modern cycloaddition strategy will depend on the specific synthetic goals and available resources, but both methods provide a powerful toolkit for advancing research in this exciting area of medicinal chemistry.

References

  • Kaur, N., & Singh, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][6]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Ge, T., & Cintrat, J.-C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals. Available at: [Link]

  • Ge, T., & Cintrat, J.-C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. MDPI. Available at: [Link]

  • Kim, K. S., et al. (2006). Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Glukhareva, T. V., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][6]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry. Available at: [Link]

  • Maji, D., et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1: Various synthestic protocols for the synthesis of pyrroles. ResearchGate. Available at: [Link]

  • Cretu, A., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Two-step synthesis of pyrrolotriazine. ResearchGate. Available at: [Link]

  • Dhabarde, S. S., et al. (2025). Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as. Asian Publication Corporation. Available at: [Link]

  • Reagents, S. (2023). 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions. Reagents, S.. Available at: [Link]

  • Khan, T., & Ali, I. (2022). Pyrrolo[2,1-f][1][2][6]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of the Iranian Chemical Society. Available at: [Link]

  • Lombardo, L. J., et al. (2009). Methods for the preparation of pyrrolotriazine compounds. Google Patents.
  • University of Wisconsin–Madison. (n.d.). Safe Handling of Pyrophoric (PP) Reagents. University of Wisconsin–Madison. Available at: [https://cbe.wisc.edu/wp-content/uploads/sites/2 CBE Safety Library/2-Chemical Safety/SOPs/SOP-Pyrophoric Reagents.pdf]([Link] CBE Safety Library/2-Chemical Safety/SOPs/SOP-Pyrophoric Reagents.pdf)

  • Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. Columbia Research. Available at: [Link]

  • University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. UCI Environmental Health & Safety. Available at: [Link]

  • Lee, W., et al. (2004). Methods for the preparation of pyrrolotriazine compounds useful as kinase inhibitors. Google Patents.
  • Atanasov, A. G., et al. (2021). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Frontiers in Molecular Biosciences. Available at: [Link]

  • Patel, N., et al. (2023). Synthesis of pyrrolo[1, 2-a]pyrazines through a imination/annulation tandem reaction. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 5-Bromo-pyrrolo[2,1-f]triazine in Modern Medicinal Chemistry

Application Notes & Protocols: The Strategic Utility of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine in Modern Medicinal Chemistry

Abstract

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold, integral to a number of approved therapeutics and clinical candidates due to its structural resemblance to purine nucleosides and its capacity for versatile substitution.[3][4] This guide focuses on a particularly valuable derivative, 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine . The strategic placement of the bromine atom at the C5 position transforms this scaffold into a powerful and versatile intermediate for library synthesis in drug discovery. The bromide serves as a synthetically tractable handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR). These application notes provide an in-depth overview of the scaffold's utility, with a primary focus on the development of kinase inhibitors for oncology and other indications, and provide detailed, field-tested protocols for its chemical modification and biological evaluation.

The 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Strategic Overview

The foundational pyrrolo[2,1-f][1][2][3]triazine ring system is a cornerstone of several successful drugs, including the antiviral remdesivir and the kinase inhibitor avapritinib.[3][5] The introduction of a bromine atom at the 5-position does not merely create another derivative; it creates a strategic entry point for diversification, crucial for the iterative process of lead optimization in medicinal chemistry.

The Strategic Importance of the C5-Bromine

In synthetic medicinal chemistry, progress often hinges on the ability to rapidly generate and test a wide array of analogues. The C5-bromine on the pyrrolotriazine core is an ideal functional group for this purpose. Its true value lies in its reactivity as an electrophile in transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of predictability and functional group tolerance.

The primary causal reason for employing the 5-bromo derivative is to leverage well-established palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a vast diversity of aryl, heteroaryl, alkyl, and amino substituents at the C5 position, directly impacting the compound's steric and electronic profile. This, in turn, modulates its binding affinity and selectivity for a given biological target.

Gcluster_startStarting Materialscluster_reactionReaction Corecluster_processProcessA5-Bromo-pyrrolo[2,1-f]triazine(Core Scaffold)CPalladium Catalyst (e.g., Pd(PPh3)4)+ Ligand+ Base (e.g., K2CO3)+ Solvent (e.g., Dioxane/H2O)A->CReactantBBoronic Acid / Ester(R-B(OR)2)or other coupling partnerB->CReactantDInert Atmosphere(N2 or Ar)Heat (e.g., 80-100 °C)C->DReaction MixtureEAqueous Workup& ExtractionD->ECrude ProductFPurification(e.g., Column Chromatography)E->FExtracted ProductGC5-Substituted(Diversified Product)F->GFinal CompoundGcluster_ligandsGrowth Factorscluster_receptorsReceptor Tyrosine Kinases (RTKs)cluster_pathwaysDownstream Signalingcluster_outcomesCellular ResponseHGFHGFcMetc-MetHGF->cMetVEGFVEGFVEGFR2VEGFR-2VEGF->VEGFR2PI3KPI3K/Akt PathwaycMet->PI3KRASRas/MAPK PathwaycMet->RASVEGFR2->PI3KVEGFR2->RASProliferationCell Proliferation& SurvivalPI3K->ProliferationAngiogenesisAngiogenesisPI3K->AngiogenesisRAS->ProliferationInhibitorPyrrolo[2,1-f]triazineDerivativesInhibitor->cMetInhibitor->VEGFR2

Figure 2: Simplified c-Met/VEGFR-2 signaling and point of inhibition.
Case Study: AAK1 Inhibitors for Neuropathic Pain

Adaptor protein 2-associated kinase 1 (AAK1) has been identified as a promising therapeutic target for treating neuropathic pain. [6][7]Researchers have explored pyrrolo[2,1-f]t[1][2][3]riazine-based compounds as AAK1 inhibitors. Through systematic SAR studies, potent analogs with single-digit nM IC₅₀ values were developed. [7]The key to enhancing potency was the strategic modification of the scaffold to form an additional water-bridged hydrogen bond with the Glu90 residue in the kinase's back pocket, a discovery enabled by the synthesis of diverse derivatives. [7]

Data Summary: Representative Kinase Inhibitor Activities

The table below summarizes the inhibitory activities of representative pyrrolo[2,1-f]t[1][2][3]riazine derivatives against various kinase targets, illustrating the scaffold's broad applicability.

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
Compound 19 (Shi et al.) c-Met / VEGFR-22.3 / 5.0[3]
Compound 2 (Hunt et al.) VEGFR-266[3]
Compound 3 (Hunt et al.) VEGFR-223[3]
Compound 1 (Hunt et al.) EGFR100[3]
Various Analogs p38α MAP KinasePotent (in vivo efficacy)[8]
Various Analogs AAK1Single-digit nM range[7]

Application in Antiviral Research

The structural analogy of the pyrrolo[2,1-f]t[1][2][3]riazine scaffold to purine bases makes it a "multimodal pharmacophore" and a privileged motif for developing antiviral agents. [4]This is most famously demonstrated by remdesivir, which contains this core and is used to treat infections from RNA viruses like SARS-CoV-2. [5] While remdesivir itself is a complex nucleoside analog, the 5-bromo-pyrrolo[2,1-f]t[1][2][3]riazine serves as an excellent starting point for creating novel, non-nucleoside derivatives. By using the C5-position as a diversification point, researchers can explore new interactions with viral enzymes, such as polymerases or proteases. Recent studies have synthesized novel derivatives that show promising antiviral activity against influenza virus, with a plausible mechanism involving the inhibition of neuraminidase. [4][9]

Experimental Protocols

The following protocols are designed to be self-validating and provide the causal reasoning behind key steps, reflecting best practices in a medicinal chemistry laboratory.

General Protocol: Suzuki-Miyaura Cross-Coupling for C5-Arylation

This protocol details the coupling of a generic arylboronic acid to the 5-bromo-pyrrolo[2,1-f]t[1][2][3]riazine core.

Rationale: The Suzuki reaction is one of the most robust and widely used methods for C-C bond formation. The choice of a palladium(0) catalyst, a weak base, and a mixed aqueous/organic solvent system provides a versatile and high-yielding method for coupling a wide range of boronic acids to the bromide starting material.

Materials:

  • 5-Bromo-pyrrolo[2,1-f]t[1][2][3]riazine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Reaction vial with stir bar, condenser, and nitrogen/argon inlet

Procedure:

  • Vessel Preparation: To a flame-dried reaction vial under an inert atmosphere (N₂ or Argon), add 5-Bromo-pyrrolo[2,1-f]t[1][2][3]riazine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic acid ensures the complete consumption of the more valuable bromo-scaffold.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq).

    • Expertise: The catalyst should be handled quickly as it is air-sensitive. 5 mol% is a standard starting point for optimization.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per mmol of starting material). The mixture should be sparged with nitrogen or argon for 10-15 minutes.

    • Causality: Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle. Sparging removes dissolved oxygen.

  • Reaction: Seal the vial, place it in a pre-heated oil bath at 90 °C, and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

GA1. Add Reagents toFlame-Dried Vial(Scaffold, Boronic Acid, Base)B2. Purge with Inert Gas(N2 or Ar)A->BC3. Add Catalyst(e.g., Pd(PPh3)4)B->CD4. Add Degassed Solvents(Dioxane/H2O)C->DE5. Heat and Stir(e.g., 90 °C, 4-12h)D->EF6. Monitor by TLC/LC-MSE->FF->EIncompleteG7. Cool & PerformAqueous WorkupF->GCompleteH8. Extract withOrganic SolventG->HI9. Dry, Concentrate,and Purify via ChromatographyH->IJ10. Characterize Product(NMR, HRMS)I->J

Figure 3: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
General Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Rationale: This protocol determines the IC₅₀ value of a synthesized compound against a target kinase. It measures the amount of ATP remaining after a kinase reaction; potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

Materials:

  • Synthesized inhibitor compound (serially diluted in DMSO)

  • Target Kinase enzyme

  • Kinase substrate (specific to the enzyme)

  • Assay Buffer (containing MgCl₂)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Add the kinase enzyme, substrate, and assay buffer to the wells.

  • Initiation: Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.

  • Signal Reading: Incubate for 10 minutes to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

5-Bromo-pyrrolo[2,1-f]t[1][2][3]riazine is more than just a chemical intermediate; it is a strategic tool that unlocks vast chemical space for medicinal chemists. Its utility in creating diverse libraries of compounds has been demonstrated through the successful development of potent inhibitors for kinases and promising leads for antiviral agents. [3][4][10]The robust and predictable chemistry associated with the C5-bromide allows for efficient SAR exploration and lead optimization. Future applications will likely see this scaffold used to develop novel PROTACs (by attaching an E3 ligase ligand to the C5 position) or covalent inhibitors, further expanding the therapeutic potential of the remarkable pyrrolo[2,1-f]t[1][2][3]riazine core.

References

  • 5-Bromo-2-chloropyrrolo[2,1-f]t[1][2][3]riazine. MySkinRecipes.

  • 5-Bromo-2-chloropyrrolo[2,1-f]t[1][2][3]riazine. MySkinRecipes.

  • 5-Bromo-4-chloropyrrolo[2,1-f]t[1][2][3]riazine. MySkinRecipes.

  • Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC - PubMed Central.
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry.
  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]t[1][2][3]riazine derivatives. ResearchGate.

  • Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir. PMC - NIH.

  • Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

  • 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Benchchem.
  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[1][2][3]riazines. ResearchGate.

  • Discovery of pyrrolo[2,1- f]t[1][2][3]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed.

  • Discovery of pyrrolo[2,1-f]t[1][2][3]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PMC - PubMed Central.

  • Exploration of novel pyrrolo[2,1-f]t[1][2][3]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed.

  • Discovery of pyrrolo[2,1-f]t[1][2][3]riazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. PubMed.

  • Drugs containing pyrrolo[2,1-f]t[1][2][3]riazine moiety. ResearchGate.

Application Notes & Protocols for the Functionalization of 5-Bromo-pyrrolo[2,1-F]triazine

Application Notes & Protocols for the Functionalization of 5-Bromo-pyrrolo[2,1-F][1][2][3]triazine

Introduction: The Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a unique bicyclic heterocycle that has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to purine nucleosides has made it a cornerstone in the development of potent antiviral agents, most notably the broad-spectrum antiviral drug Remdesivir.[2][4] Beyond its antiviral applications, this scaffold is integral to a multitude of kinase inhibitors targeting critical signaling pathways in oncology, including inhibitors of EGFR, VEGFR-2, and c-Met.[4][5][6]

The strategic functionalization of this core allows for the fine-tuning of pharmacological properties, making the 5-bromo-pyrrolo[2,1-f][1][2][3]triazine a key intermediate for library synthesis and lead optimization. The bromine atom at the C5 position serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides a comprehensive overview of reaction conditions and detailed protocols for the functionalization of 5-bromo-pyrrolo[2,1-f][1][2][3]triazine. While direct literature on this specific isomer is limited, the protocols herein are built upon robust, field-proven methodologies for structurally and electronically similar electron-deficient bromo-heterocycles. Each protocol is designed to serve as a validated starting point for researchers, with explanations grounded in mechanistic principles to guide optimization.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools for derivatizing aryl halides. The electron-deficient nature of the pyrrolo[2,1-f][1][2][3]triazine ring system makes the C5-Br bond an excellent substrate for oxidative addition to a Pd(0) center, initiating the catalytic cycle for numerous transformations.

Suzuki-Miyaura Coupling: For C-C (Aryl/Heteroaryl) Bond Formation

The Suzuki-Miyaura reaction is a highly reliable method for coupling aryl or vinyl boronic acids (or their esters) with aryl halides. For electron-deficient substrates like 5-bromo-pyrrolo[2,1-f][1][2][3]triazine, catalyst systems employing electron-rich, bulky phosphine ligands are typically effective. Conditions optimized for the closely related 5-bromo-1,2,3-triazine provide an excellent blueprint for success.[7][8]

Causality Behind Experimental Choices:

  • Catalyst System (PdCl₂(dppf)): The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a good balance of electron-donating character and steric bulk, which stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination.

  • Base (K₂CO₃ or Ag₂CO₃): The base is crucial for the transmetalation step, converting the boronic acid into a more nucleophilic boronate species. Carbonates are often sufficient, though silver carbonate has been shown to minimize undesired side reactions like protodeboronation in sensitive systems.[7]

  • Solvent (DME or Dioxane/H₂O): A polar aprotic solvent is required to solubilize the reagents. The addition of a small amount of water can accelerate the reaction by aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate.

dot

Suzuki_Cyclepd0Pd(0)L₂oxidative_additionOxidativeAdditionpd0->oxidative_additionpd_complexAr-Pd(II)L₂-Broxidative_addition->pd_complextransmetalationTransmetalationpd_complex->transmetalationpd_aryl_rAr-Pd(II)L₂-R'transmetalation->pd_aryl_rreductive_eliminationReductiveEliminationpd_aryl_r->reductive_eliminationreductive_elimination->pd0 CatalystRegenerationproductAr-R'reductive_elimination->productstartAr-Brstart->oxidative_additionboronicR'-B(OH)₂boronic->transmetalationbaseBasebase->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine

ParameterRecommended ConditionNotes
Reactants 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine (1.0 equiv), Arylboronic acid (1.2-1.5 equiv)Excess boronic acid drives the reaction to completion.
Catalyst Pd(dppf)Cl₂ (5-10 mol%)A reliable catalyst for many heteroaryl couplings.[9]
Base K₂CO₃ (2.0-3.0 equiv)Ensure the base is finely powdered.
Solvent 1,4-Dioxane / H₂O (4:1 v/v)Use anhydrous solvent for the initial mixture.
Temperature 80-100 °CMonitor by TLC/LC-MS for completion.
Atmosphere Nitrogen or ArgonEssential to prevent catalyst degradation.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add 5-bromo-pyrrolo[2,1-f][1][2][3]triazine (1.0 equiv), the arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Add the Pd(dppf)Cl₂ catalyst (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-Dioxane/H₂O solvent mixture via cannula.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination enables the coupling of amines with aryl halides. This reaction is fundamental in drug discovery for introducing aniline and other amine-containing pharmacophores. The pyrrolo[2,1-f][1][2][3]triazine scaffold has been shown to be compatible with these reaction conditions.[1] Success typically requires a palladium catalyst paired with a sterically hindered, electron-rich biarylphosphine ligand.[10]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: Pre-catalysts like G3 or G4 palladacycles paired with ligands such as XPhos or RuPhos are highly effective. These bulky ligands facilitate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.

  • Base (NaOt-Bu or K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide is common, but K₃PO₄ can be a milder alternative for sensitive substrates.

  • Solvent (Toluene or Dioxane): Anhydrous, non-coordinating solvents are preferred to avoid interference with the catalytic cycle.

dot

Buchwald_Hartwig_Cyclepd0Pd(0)Loxidative_additionOxidativeAdditionpd0->oxidative_additionpd_complexAr-Pd(II)L-Broxidative_addition->pd_complexamine_bindingAmine Binding& Deprotonationpd_complex->amine_bindingpd_amidoAr-Pd(II)L-NR'R''amine_binding->pd_amidoreductive_eliminationReductiveEliminationpd_amido->reductive_eliminationreductive_elimination->pd0 CatalystRegenerationproductAr-NR'R''reductive_elimination->productstartAr-Brstart->oxidative_additionamineHNR'R''amine->amine_bindingbaseBasebase->amine_binding

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine

ParameterRecommended ConditionNotes
Reactants 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine (1.0 equiv), Amine (1.2 equiv)For primary or secondary alkyl or aryl amines.
Catalyst Pd₂(dba)₃ (2 mol%)A common Pd(0) source.
Ligand XPhos (4-6 mol%)A robust ligand for C-N coupling.
Base NaOt-Bu (1.4 equiv)Handle this strong base in a glovebox.
Solvent Anhydrous TolueneEnsure solvent is thoroughly deoxygenated.
Temperature 100-110 °CHigher temperatures are often needed for less reactive amines.
Atmosphere Nitrogen or ArgonCritical for catalyst lifetime.

Step-by-Step Methodology:

  • In an inert atmosphere glovebox, add NaOt-Bu (1.4 equiv) to an oven-dried reaction vial.

  • Add 5-bromo-pyrrolo[2,1-f][1][2][3]triazine (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Add anhydrous, degassed toluene, seal the vial with a Teflon-lined cap, and remove from the glovebox.

  • Place the vial in a preheated aluminum block at 110 °C and stir vigorously.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 2-24 hours.

  • After cooling, dilute the reaction with dichloromethane and filter through Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Sonogashira Coupling: For C-C (Alkynyl) Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne. This reaction is characterized by its use of a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the alkyne.[11]

Causality Behind Experimental Choices:

  • Palladium Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, effective catalyst that readily undergoes oxidative addition.

  • Copper Co-catalyst (CuI): Copper(I) iodide reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[11]

  • Base (Et₃N or DIPEA): An amine base is required to deprotonate the terminal alkyne and also serves as a solvent or co-solvent.

Protocol 3: Sonogashira Coupling of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine

ParameterRecommended ConditionNotes
Reactants 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine (1.0 equiv), Terminal Alkyne (1.5 equiv)Ensure the alkyne is of high purity.
Catalyst Pd(PPh₃)₄ (5 mol%)Can be generated in situ from PdCl₂(PPh₃)₂.
Co-catalyst CuI (2-5 mol%)The addition of copper is crucial for high yields at lower temperatures.
Base/Solvent Triethylamine (Et₃N)Must be anhydrous and degassed. Can be used with a co-solvent like THF.
Temperature Room Temperature to 60 °CReaction is often facile at room temperature.[12]
Atmosphere Nitrogen or ArgonProtects the catalyst and prevents alkyne homocoupling.

Step-by-Step Methodology:

  • Add 5-bromo-pyrrolo[2,1-f][1][2][3]triazine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.02 equiv) to a flame-dried Schlenk flask under an inert atmosphere.

  • Add anhydrous, degassed triethylamine via syringe. If needed, use THF as a co-solvent.

  • Add the terminal alkyne (1.5 equiv) dropwise with stirring.

  • Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gently heat to 50-60 °C.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter through Celite® to remove metal salts.

  • Wash the organic solution with saturated aqueous NH₄Cl and brine.

  • Dry over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography.

General Experimental Workflow

A standardized workflow is critical for reproducibility in transition metal catalysis. The following diagram outlines the key stages from reaction setup to product isolation.

dot

Workflowcluster_prepPreparationcluster_reactionReactioncluster_workupWorkup & Purificationprep_vessel1. Flame-Dry Glassware(Schlenk Flask/Vial)add_solids2. Add Solids(Substrate, Base, Catalyst)Under Inert Atmosphereprep_vessel->add_solidsinert3. Evacuate & Backfillwith N₂/Ar (3x)add_solids->inertadd_liquids4. Add Degassed Solvents& Liquid Reagentsinert->add_liquidsreact5. Heat & Stirfor Required Timeadd_liquids->reactmonitor6. Monitor Progress(TLC / LC-MS)react->monitorquench7. Cool & Quench Reactionmonitor->quenchfilter8. Filter through Celite®quench->filterextract9. Liquid-Liquid Extractionfilter->extractdry10. Dry Organic Layer(Na₂SO₄ / MgSO₄)extract->dryconcentrate11. Concentrate in vacuodry->concentratepurify12. Column Chromatographyconcentrate->purifyproduct13. Characterize Product(NMR, MS, HRMS)purify->product

Caption: General experimental workflow for cross-coupling reactions.

Summary of Recommended Starting Conditions

The following table summarizes the recommended starting conditions for the functionalization of 5-bromo-pyrrolo[2,1-f][1][2][3]triazine based on analogous systems.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Analogous Ref.
Suzuki-Miyaura R-B(OH)₂Pd(dppf)Cl₂ (5%)K₂CO₃Dioxane/H₂O90[9]
Buchwald-Hartwig R¹R²NHPd₂(dba)₃ (2%) / XPhos (4%)NaOt-BuToluene110[1][10]
Sonogashira R-C≡CHPd(PPh₃)₄ (5%) / CuI (2%)Et₃NTHF/Et₃N25-60[12]

References

  • [Pyrrolo[2,1‐f][1][2][3]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. ResearchGate.]([Link])

  • [Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health (NIH).]([Link])

  • [WO2013177983A1 - Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. Google Patents.]()

  • [PYRROLO[2,1-f][1][2][3]TRIAZINE COMPOUND, METHOD FOR PRODUCTION AND USE THEREOF - Patent RU-2589053-C1. PubChem.]([Link])

  • [US9724352B2 - Pyrrolo1][2][3]triazine compounds, preparation methods and applications thereof. Google Patents.

  • [Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. ResearchGate.]([Link])

  • [Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. PubMed.]([Link])

  • [Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed.]([Link])

  • [Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink.]([Link])

  • [Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.]([Link])

  • [Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. National Institutes of Health (NIH).]([Link])

  • c6cc05973j)

Application Notes & Protocols: 5-Bromo-pyrrolo[2,1-F]triazine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Kinase Inhibition

The quest for targeted cancer therapies has led to the identification of molecular scaffolds that serve as foundational templates for potent and selective inhibitors of key oncogenic drivers. The pyrrolo[2,1-f]triazine nucleus has emerged as one such "privileged scaffold" in medicinal chemistry. Its structure effectively mimics the well-established quinazoline kinase inhibitor template, which is the basis for several FDA-approved drugs. The pyrrolo[2,1-f]triazine core allows for strategic substitutions that can be tailored to target the ATP-binding pocket of various protein kinases, enzymes that are frequently dysregulated in cancer.

5-Bromo-pyrrolo[2,1-f]triazine represents a key intermediate and a strategic starting point for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the 5-position serves as a versatile chemical handle for introducing various side chains through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides a comprehensive guide to the application of 5-Bromo-pyrrolo[2,1-f]triazine in cancer research, detailing its potential mechanisms of action, and providing robust protocols for its evaluation as a precursor to novel therapeutic agents.

Mechanism of Action: Targeting Oncogenic Signaling Pathways

The primary mechanism by which pyrrolo[2,1-f]triazine derivatives exert their anticancer effects is through the competitive inhibition of ATP binding to the kinase domain of various oncoproteins. This leads to the downregulation of key signaling pathways that control cell proliferation, survival, angiogenesis, and metastasis.

dot graph "Potential_Signaling_Pathways" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin=0.2]; edge [fontname="Helvetica", fontsize=9];

// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"] "5-Bromo-pyrrolo[2,1-F]triazine_Derivative" [label="Pyrrolo[2,1-F]triazine\nDerivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "RTK" [label="Receptor Tyrosine Kinases\n(EGFR, VEGFR-2, c-Met, ALK)"]; "PI3K" [label="PI3K"]; "JAK" [label="JAK"];

node [fillcolor="#FFFFFF", fontcolor="#202124"] "RAS_RAF_MEK_ERK" [label="RAS/RAF/MEK/ERK\nPathway"]; "AKT_mTOR" [label="AKT/mTOR\nPathway"]; "STAT" [label="STAT Pathway"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"] "Proliferation" [label="Cell Proliferation"]; "Survival" [label="Cell Survival"]; "Angiogenesis" [label="Angiogenesis"]; "Metastasis" [label="Metastasis"];

// Edges "5-Bromo-pyrrolo[2,1-F]triazine_Derivative" -> "RTK" [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; "5-Bromo-pyrrolo[2,1-F]triazine_Derivative" -> "PI3K" [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; "5-Bromo-pyrrolo[2,1-F]triazine_Derivative" -> "JAK" [label="Inhibits", color="#EA4335", fontcolor="#EA4335"];

"RTK" -> "RAS_RAF_MEK_ERK" [color="#34A853"]; "RTK" -> "PI3K" [color="#34A853"]; "PI3K" -> "AKT_mTOR" [color="#34A853"]; "JAK" -> "STAT" [color="#34A853"];

"RAS_RAF_MEK_ERK" -> "Proliferation" [color="#5F6368"]; "AKT_mTOR" -> "Survival" [color="#5F6368"]; "STAT" -> "Proliferation" [color="#5F6368"]; "RTK" -> "Angiogenesis" [label="VEGFR-2", color="#5F6368"]; "RTK" -> "Metastasis" [label="c-Met", color="#5F6368"]; } Caption: Potential signaling pathways targeted by pyrrolo[2,1-f]triazine derivatives.

Key Molecular Targets:
  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers, including non-small cell lung cancer and colon cancer. Pyrrolo[2,1-f]triazine derivatives have shown potent inhibition of EGFR kinase activity.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can stifle tumor growth.

  • c-Met: A receptor tyrosine kinase that, when dysregulated, can drive tumor growth, invasion, and metastasis. Pyrrolo[2,1-f]triazine derivatives have been developed as potent dual inhibitors of c-Met and VEGFR-2.

  • Janus Kinase (JAK): A family of non-receptor tyrosine kinases that mediate signaling from cytokine receptors and are implicated in various malignancies.

  • Phosphoinositide 3-kinase (PI3K): A family of lipid kinases that play a crucial role in cell growth, proliferation, and survival. Certain pyrrolo[2,1-f]triazine derivatives have demonstrated selective inhibition of PI3K isoforms.

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase that is a key oncogenic driver in a subset of non-small cell lung cancers.

Experimental Protocols

The following protocols provide a framework for evaluating the anticancer potential of novel compounds derived from 5-Bromo-pyrrolo[2,1-f]triazine.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

dot graph "MTT_Assay_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin=0.2]; edge [fontname="Helvetica", fontsize=9];

// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"] A [label="Seed cancer cells in a\n96-well plate"]; B [label="Incubate for 24 hours"]; C [label="Treat cells with varying\nconcentrations of the compound"]; D [label="Incubate for 48-72 hours"]; E [label="Add MTT reagent"]; F [label="Incubate for 2-4 hours"]; G [label="Solubilize formazan crystals"]; H [label="Measure absorbance at 570 nm"]; I [label="Calculate IC50 value"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I; } Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549, SK-MEL-28)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until formazan crystals are visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Expert Insights and Troubleshooting:

  • Causality: The reduction of MTT to formazan by mitochondrial dehydrogenases is proportional to the number of viable cells.

  • Self-Validation: Ensure a clear dose-response curve is obtained. High variability between replicates may indicate uneven cell seeding or compound precipitation.

  • Troubleshooting: If the compound is poorly soluble, consider using a co-solvent or preparing a more concentrated stock solution in DMSO.

Protocol 2: Western Blotting for Phospho-Kinase Levels

This protocol is used to determine if a compound inhibits the phosphorylation of a target kinase, providing mechanistic insight.

dot graph "Western_Blot_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin=0.2]; edge [fontname="Helvetica", fontsize=9];

// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"] A [label="Treat cells with the\ncompound"]; B [label="Lyse cells and quantify\nprotein concentration"]; C [label="Separate proteins by\nSDS-PAGE"]; D [label="Transfer proteins to a\nPVDF membrane"]; E [label="Block the membrane"]; F [label="Incubate with primary\nantibody (e.g., p-EGFR)"]; G [label="Incubate with HRP-conjugated\nsecondary antibody"]; H [label="Detect signal using ECL"]; I [label="Analyze band intensity"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I; } Caption: Workflow for Western blotting analysis.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the compound at various concentrations for a specified time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Expert Insights and Troubleshooting:

  • Causality: A decrease in the phosphorylated form of the target kinase upon treatment with the compound indicates direct or indirect inhibition of its activity.

  • Self-Validation: Always include a total protein loading control (e.g., β-actin or GAPDH) and a total kinase control to ensure that the observed effects are not due to changes in overall protein levels.

  • Troubleshooting: Weak or no signal could be due to issues with antibody dilution, transfer efficiency, or insufficient protein loading. High background can be reduced by optimizing blocking conditions and wash steps.

Quantitative Data Summary

The following table summarizes representative IC50 values for various pyrrolo[2,1-f]triazine derivatives against different kinases and cancer cell lines, as reported in the literature. This data can serve as a benchmark for newly synthesized compounds.

Compound ClassTarget KinaseIC50 (nM)Target Cell LineIC50 (nM)Reference
Pyrrolo[1,2-f]triazine Derivativec-Met2.3BaF3-TPR-Met0.71
VEGFR-25.0HUVEC37.4
6-aminocarbonyl pyrrolo[2,1-f]triazinePI3Kα122--
PI3Kδ119--
2,7-disubstituted-pyrrolo[2,1-f]triazineALK10--

Conclusion and Future Directions

5-Bromo-pyrrolo[2,1-f]triazine is a valuable building block for the development of novel kinase inhibitors for cancer therapy. The pyrrolo[2,1-f]triazine scaffold has demonstrated significant potential in targeting a range of oncogenic kinases. By leveraging the protocols and insights provided in this guide, researchers can effectively synthesize, screen, and characterize new derivatives with improved potency and selectivity. Future work should focus on exploring the full potential of this scaffold through combinatorial chemistry and structure-based drug design to develop next-generation targeted cancer therapeutics.

References

  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(19), 4645–4648. [Link]

  • Singh, S., et al. (2022). Pyrrolo[2,1-f]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1–25. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f]triazine: a promising fused heterocycle to target kinases in cancer therapy. ResearchGate. [Link]

  • American Chemical Society. (n.d.). Discovery of the Pyrrolo[2,1-f]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [Link]

  • E-Synthesis. (n.d.). 5-Bromo-2-chloropy

The Strategic Utility of 5-Bromo-pyrrolo[2,1-f]triazine in Modern Drug Discovery: Application Notes and Protocols

The Strategic Utility of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine in Modern Drug Discovery: Application Notes and Protocols

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous clinically significant agents, including kinase inhibitors and antiviral drugs.[1][4] Its structural resemblance to purine nucleosides allows it to interact with a wide array of biological targets with high affinity and specificity.[5] Within this class of compounds, 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine serves as a pivotal and versatile building block, offering a reactive handle for the strategic diversification of lead compounds and the exploration of structure-activity relationships (SAR). This guide provides an in-depth look at the applications of this key intermediate and detailed protocols for its use in the drug discovery workflow.

Introduction to the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The fused pyrrolotriazine ring system is a bioisostere of purine and other essential bicyclic heterocyles, which explains its broad spectrum of biological activities.[6] Derivatives have been successfully developed as potent inhibitors of various protein kinases, including VEGFR-2, EGFR, c-Met, and ALK, which are critical targets in oncology.[4][7] Furthermore, the scaffold is a key component of the antiviral drug Remdesivir, highlighting its importance in combating infectious diseases.[4]

The introduction of a bromine atom at the 5-position of the pyrrolo[2,1-f][1][2][3]triazine core provides a chemically addressable site for late-stage functionalization. This is particularly advantageous in drug discovery, as it allows for the rapid generation of a library of analogues from a common intermediate, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties

While specific experimental data for 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine is not extensively published, its properties can be estimated based on the parent scaffold and related halogenated derivatives.

PropertyEstimated Value/CharacteristicSource
Molecular FormulaC₆H₃BrN₃[8]
Molecular Weight~200.0 g/mol [8]
AppearanceExpected to be a solid at room temperatureGeneral knowledge
SolubilityLikely soluble in common organic solvents like DMSO, DMF, and chlorinated solventsGeneral knowledge
ReactivityThe C-Br bond is susceptible to palladium-catalyzed cross-coupling reactions[9][10]

Application Notes: Strategic Use in Medicinal Chemistry

The primary utility of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide variety of substituents at the 5-position, which can profoundly influence the compound's interaction with its biological target.

Kinase Inhibitor Scaffolding

The pyrrolo[2,1-f][1][2][3]triazine core often serves as a hinge-binding motif in kinase inhibitors. The 5-position typically points towards the solvent-exposed region of the ATP-binding pocket. Therefore, modification at this site can be used to:

  • Enhance Potency and Selectivity: Introduction of specific functional groups can create additional interactions with the protein surface, improving binding affinity and selectivity for the target kinase over off-target kinases.

  • Modulate Physicochemical Properties: The substituent at the 5-position can be tailored to optimize solubility, lipophilicity (LogP), and metabolic stability, which are critical for drug-likeness.

  • Introduce Vector for Further Functionalization: A substituent with a reactive handle can be installed for subsequent conjugation, for example, in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

Antiviral Drug Development

In the context of antiviral agents like Remdesivir, the pyrrolotriazine core acts as a nucleoside analogue. While Remdesivir itself is not substituted at the 5-position, the exploration of derivatives with modifications at this site could lead to novel antivirals with improved activity against a range of viruses or against resistant strains.

Experimental Protocols

The following protocols are generalized starting points for the derivatization of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine and the subsequent biological evaluation of the synthesized compounds. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a typical procedure for the palladium-catalyzed coupling of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine with an aryl or heteroaryl boronic acid.[10][11]

Materials:

  • 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., a biarylphosphine like SPhos or XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • If using a solid palladium source and ligand, add them to the flask.

  • Seal the flask and evacuate and backfill with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflowreagents1. Add Reagents:- 5-Bromo-pyrrolo[2,1-f][1,2,4]triazine- Boronic Acid- Basecatalyst2. Add Catalyst System:- Palladium Source- Ligandreagents->catalystinert3. Inert Atmosphere:- Evacuate & Backfill (N₂/Ar)catalyst->inertsolvent4. Add Solventinert->solventheat5. Heat & Stirsolvent->heatmonitor6. Monitor Progress (TLC/LC-MS)heat->monitorworkup7. Workup:- Cool, Dilute, Washmonitor->workuppurify8. Purify:- Column Chromatographyworkup->purifyproductFinal Product:5-Aryl-pyrrolo[2,1-f][1,2,4]triazinepurify->product

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed amination of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine with a primary or secondary amine.[9][12]

Materials:

  • 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, XPhos, 4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Seal the flask, and evacuate and backfill with an inert gas (three times).

  • Under a positive pressure of inert gas, add 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine (1.0 mmol), the amine (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflowsetup1. Setup:- Add Catalyst & Ligand to Flaskinert2. Inert Atmosphere:- Evacuate & Backfill (N₂/Ar)setup->inertreagents3. Add Reagents:- this compound- Amine- Baseinert->reagentssolvent4. Add Solventreagents->solventreaction5. Heat & Stirsolvent->reactionmonitor6. Monitor Progressreaction->monitorworkup7. Workup:- Cool, Filter through Celitemonitor->workuppurify8. Purify:- Column Chromatographyworkup->purifyproductFinal Product:5-Amino-pyrrolo[2,1-f][1,2,4]triazinepurify->product

Caption: Buchwald-Hartwig Amination Workflow.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of the synthesized pyrrolotriazine derivatives against a target kinase using a luminescence-based assay that quantifies ATP consumption.[1][13]

Materials:

  • Purified target kinase

  • Specific kinase substrate peptide

  • ATP

  • Synthesized inhibitor compounds

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of each inhibitor in 100% DMSO. Create a serial dilution series in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted inhibitor or DMSO control to each well.

    • Add the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell-Based Anti-Proliferation Assay

This protocol describes a method to determine the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines using a luminescent cell viability assay.[2][14]

Materials:

  • Cancer cell line(s) of interest

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Sterile 96-well clear-bottom plates

  • Multichannel pipettes

  • Plate reader with luminescence detection

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor compounds or DMSO as a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add the CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Biological_Evaluation_Workflowcluster_0Biochemical Assaycluster_1Cell-Based Assaykinase_assayIn Vitro Kinase Assayic50Determine IC₅₀kinase_assay->ic50cell_assayAnti-Proliferation Assaygi50Determine GI₅₀ / IC₅₀cell_assay->gi50synthesized_compoundsSynthesizedPyrrolotriazine Derivativessynthesized_compounds->kinase_assayTest for target engagementsynthesized_compounds->cell_assayTest for cellular efficacy

Caption: Biological Evaluation Workflow.

Conclusion

5-Bromo-pyrrolo[2,1-f][1][2][3]triazine is a high-value intermediate for any drug discovery program targeting kinases or viral polymerases. Its amenability to robust and versatile palladium-catalyzed cross-coupling reactions allows for the systematic and efficient exploration of chemical space around a privileged scaffold. The protocols outlined in this guide provide a solid foundation for the chemical diversification and subsequent biological characterization of novel pyrrolotriazine-based compounds, ultimately accelerating the journey from hit identification to lead optimization.

References

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]

  • Talib, W. H., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Molecules, 23(9), 2415. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]

  • An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 938676. [Link]

  • Sharma, G., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity, 25(3), 1847-1865. [Link]

  • van der Lee, A. M., et al. (2020). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 85(15), 9849-9856. [Link]

  • van der Lee, A. M., et al. (2020). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. [Link]

  • Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry, 26(70), 16818-16823. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21948608, Pyrrolo(2,1-f)(1,2,4)triazine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10441749, Pyrrolo[2,1-f][1][2][3]triazin-4-amine. [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine. [Link]

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7733. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Medicinal Chemistry, 12(9), 1434-1455. [Link]

  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. [Link]

  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]

  • Sunshine Pharma. (n.d.). Pyrrolo[2, 1-F][1][2][3]Triazin-4-Amine. [Link]

  • Liu, F., et al. (2012). New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes. Dalton Transactions, 41(20), 6299-6307. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2216-2231. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-pyrrolo[2,1-F]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-pyrrolo[2,1-F]triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your target compound. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of several kinase inhibitors and antiviral agents.[4] Achieving high yields of specifically substituted analogs like 5-Bromo-pyrrolo[2,1-f]triazine is crucial for advancing drug discovery programs.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 5-Bromo-pyrrolo[2,1-f]triazine. The proposed synthetic route involves the bromination of a suitable pyrrole precursor followed by N-amination and cyclization.

General FAQs

Q1: What are the most common synthetic routes to the pyrrolo[2,1-f][1][2][3]triazine core?

A1: The most prevalent methods involve the construction of the triazine ring onto a pre-existing pyrrole framework.[5] A common strategy is the cyclization of an N-aminopyrrole derivative with a suitable one-carbon source like formamide or formamidine acetate.[5] The N-aminopyrrole intermediate is typically generated by the amination of a pyrrole derivative.[5]

Q2: Why is the 5-bromo substituent important for drug discovery?

A2: The bromine atom at the 5-position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the rapid generation of a library of analogs with diverse substituents at this position, which is often crucial for optimizing potency, selectivity, and pharmacokinetic properties of a drug candidate.

Q3: Are there any safety concerns with the reagents used in this synthesis?

A3: Yes, several reagents require careful handling. N-bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood. Sodium hydride (NaH) is a flammable solid and reacts violently with water. Formamide is a teratogen and should be handled with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Specific Steps

Step 1: Bromination of the Pyrrole Precursor

Q4: I am observing low conversion during the bromination of my pyrrole starting material. What could be the issue?

A4: Low conversion in the bromination step can be due to several factors:

  • Inactive Brominating Agent: N-bromosuccinimide (NBS) can degrade over time. It is recommended to use freshly recrystallized NBS for optimal reactivity.

  • Suboptimal Temperature: The bromination of electron-rich pyrroles is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control selectivity and prevent over-bromination. If the reaction is too cold, the rate may be too slow. A gradual increase in temperature might be necessary.

  • Insufficient Reaction Time: While the reaction is often rapid, it's essential to monitor its progress by TLC or LC-MS to ensure completion.

  • Inappropriate Solvent: The choice of solvent can influence the reactivity of the brominating agent. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

Q5: I am getting a mixture of mono- and di-brominated products. How can I improve the selectivity for the desired 5-bromo-pyrrole?

A5: Achieving regioselectivity in the bromination of pyrroles can be challenging. Here are some strategies to improve selectivity:

  • Controlling Stoichiometry: Use of 1.0 to 1.1 equivalents of the brominating agent is crucial to minimize di-bromination.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture at a low temperature to maintain a low concentration of the electrophile.

  • Alternative Brominating Agents: Consider using a milder brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or a DMSO/HBr system, which can offer higher selectivity in some cases.[6][7]

Step 2: N-Amination of the 5-Bromo-pyrrole

Q6: The N-amination step is giving a low yield. What are the potential causes?

A6: Low yields in N-amination can be attributed to:

  • Base Strength: The choice of base is critical for the deprotonation of the pyrrole nitrogen. Sodium hydride (NaH) is commonly used and should be of good quality (e.g., 60% dispersion in mineral oil, washed with hexanes to remove oil).

  • Aminating Agent: The stability and reactivity of the aminating agent are important. Hydroxylamine-O-sulfonic acid or O-(diphenylphosphinyl)hydroxylamine are commonly used. Ensure the aminating agent is pure and dry.

  • Reaction Temperature: The deprotonation with NaH is typically done at 0 °C, followed by the addition of the aminating agent at a controlled temperature.

Step 3: Cyclization to form the Pyrrolo[2,1-f]triazine Ring

Q7: The final cyclization step with formamide is resulting in a low yield of the desired 5-Bromo-pyrrolo[2,1-f]triazine. What can I do to improve this?

A7: The high-temperature cyclization with formamide can be a challenging step. Here are some troubleshooting tips:

  • High Temperature and Purity: This reaction is typically run at high temperatures (e.g., 160-180 °C). Ensure the reaction temperature is accurately controlled. The purity of the N-aminopyrrole intermediate is also critical, as impurities can decompose and lead to side reactions at high temperatures.

  • Alternative Cyclization Conditions: Consider using formamidine acetate as both the reagent and solvent, which can sometimes lead to higher yields at lower temperatures.[5]

  • Removal of Water: Ensure all reagents and solvents are anhydrous, as water can interfere with the cyclization.

  • Side Reactions: At high temperatures, decomposition of the starting material or product can occur. Monitor the reaction progress and avoid prolonged heating once the reaction is complete. The formation of polymeric material has been observed in similar reactions.[8]

Q8: I am observing an unexpected impurity in my final product. What could it be?

A8: A potential impurity could be the de-brominated analog, pyrrolo[2,1-f]triazine. This could arise from residual starting material from the bromination step or from a side reaction during the high-temperature cyclization. Careful purification by column chromatography or recrystallization is necessary to remove this impurity.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-pyrrole-2-carbaldehyde

This protocol is a representative procedure based on common bromination methods for pyrrole derivatives.

Materials:

  • 1H-pyrrole-2-carbaldehyde

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NBS (1.05 eq) in anhydrous DCM.

  • Add the NBS solution dropwise to the stirred solution of pyrrole-2-carbaldehyde over 30 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford 5-Bromo-1H-pyrrole-2-carbaldehyde.

Protocol 2: Synthesis of 5-Bromo-pyrrolo[2,1-f]triazine

This protocol outlines the N-amination and subsequent cyclization.

Materials:

  • 5-Bromo-1H-pyrrole-2-carbaldehyde

  • Hydroxylamine-O-sulfonic acid

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Formamide

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Part A: N-Amination

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 5-Bromo-1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-amino-5-bromo-1H-pyrrole-2-carbaldehyde is used in the next step without further purification.

Part B: Cyclization

  • Combine the crude N-amino-5-bromo-1H-pyrrole-2-carbaldehyde with formamide (10-20 equivalents).

  • Heat the mixture to 160-170 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford 5-Bromo-pyrrolo[2,1-f]triazine.

Data Summary

StepKey ReagentsTypical ConditionsExpected YieldKey Challenges
Bromination 1H-pyrrole-2-carbaldehyde, NBSDCM, 0 °C, 1-2 h60-80%Regioselectivity (over-bromination), stability of NBS
N-Amination 5-Bromo-1H-pyrrole-2-carbaldehyde, NaH, Hydroxylamine-O-sulfonic acidDMF, 0 °C to RT, 2-4 h50-70%Purity of NaH, stability of aminating agent
Cyclization N-amino-5-bromo-1H-pyrrole-2-carbaldehyde, Formamide160-170 °C, 4-6 h40-60%High temperature, potential for decomposition and side reactions

Visualizing the Workflow

Synthetic Pathway

Synthetic_Pathway A 1H-pyrrole-2-carbaldehyde B 5-Bromo-1H-pyrrole-2-carbaldehyde A->B NBS, DCM, 0 °C C N-amino-5-bromo-1H-pyrrole-2-carbaldehyde B->C 1. NaH, DMF, 0 °C 2. H₂NOSO₃H D 5-Bromo-pyrrolo[2,1-f]triazine C->D Formamide, 160-170 °C

Caption: Synthetic route to 5-Bromo-pyrrolo[2,1-f]triazine.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_bromination Bromination Step cluster_cyclization Cyclization Step low_conversion_br Low Conversion? check_nbs Use fresh/recrystallized NBS low_conversion_br->check_nbs Yes optimize_temp_br Optimize temperature (e.g., warm from 0 °C) low_conversion_br->optimize_temp_br Yes increase_time_br Increase reaction time low_conversion_br->increase_time_br Yes low_yield_cyc Low Yield? check_temp_cyc Verify reaction temperature (160-170 °C) low_yield_cyc->check_temp_cyc Yes purify_intermediate Ensure purity of N-amino intermediate low_yield_cyc->purify_intermediate Yes alt_reagent Consider formamidine acetate low_yield_cyc->alt_reagent Yes

Caption: Troubleshooting decision tree for key synthetic steps.

References

  • Triazine compounds and a process for preparation thereof. (n.d.). Google Patents.
  • Pyrrolo[2,1-f][1][2][3]triazine compounds, preparation methods and applications thereof. (n.d.). Google Patents. Retrieved January 19, 2026, from

  • Anderson, M. D., et al. (1990). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Journal of the Chemical Society, Perkin Transactions 1, 2247-2254.
  • Liu, C., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Journal of Chemical Research, 18(10), 611-614.
  • Babu, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 116-123.

  • Ott, G. R., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 13(16), 4264-4267.

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7658.

  • Sharma, P., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity, 25(3), 1545-1563.

  • Seela, F., et al. (1994). Synthesis of pyrrolo[2,1-f][1][2][3]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 1, (13), 1793-1800.

  • Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. (n.d.). Google Patents. Retrieved January 19, 2026, from

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity, 25(3), 1565-1588.

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. (2011). Organic Letters, 13(16), 4264-4267.

  • Liu, C., et al. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Journal of Chemical Research, 18(10), 611-614.
  • Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. (2014). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • 1,2,4-Triazine derivatives, process for preparing such compounds, pharmaceutical compositions and intermediates utilized for thi. (n.d.). Google Patents.
  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Gold-Catalyzed Intermolecular Ynamide Amination-Initiated Aza-Nazarov Cyclization: Access to Functionalized 2-Aminopyrroles. (2016). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Pyrrolo[2,1-f]triazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,1-f][1][2][3]triazines. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of this privileged heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My intramolecular cyclization to form the pyrrolotriazinone core is giving me a mixture of products, including a major, unexpected isomer. How can I improve the regioselectivity?

Answer:

This is a frequently encountered problem, particularly when forming the triazinone ring from a 1,2-biscarbamoyl-substituted 1H-pyrrole precursor. The formation of an undesired isomer, often a pyrrolo[1,2-d][1][3][4]oxadiazine, competes with the desired N-cyclization product. The regioselectivity of this reaction is highly sensitive to the choice of reagents, specifically the halogen source used in phosphine-mediated cyclizations.[1][2]

Root Cause Analysis:

The cyclization proceeds via an activated intermediate. The nature of the activating agent influences whether the cyclization occurs through the nitrogen atom (N-imidoylation) to yield the desired pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, or through the oxygen atom (O-imidoylation) to yield the isomeric pyrrolo[1,2-d][1][3][4]oxadiazine byproduct.[1][2]

Troubleshooting Protocol:

  • Reagent Selection: The choice of triphenylphosphine dihalide is critical.

    • To Favor the Desired Pyrrolotriazinone: Use triphenylphosphine dichloride (PPh₃Cl₂). Chloride ions tend to promote N-imidoylation, leading to the desired product.[1]

    • If Oxadiazine is the Major Product: You are likely using a bromine source (e.g., PPh₃Br₂), which preferentially directs the reaction toward O-imidoylation.[1][2]

  • Reaction Conditions: While the halogen is the primary determinant, ensure your reaction is run under anhydrous conditions at a low temperature (e.g., 0 °C) to minimize side reactions.[1]

  • Alternative Strategy: If the oxadiazine isomer is still formed, it can sometimes be converted to the desired triazinone. A separate rearrangement reaction can be induced using a nucleophile. For instance, treatment of the isolated pyrrolooxadiazine with a strong base like sodium methoxide (NaOMe) can promote rearrangement to the thermodynamically more stable pyrrolotriazinone.[1]

Data Summary: Effect of Halogen Source on Regioselectivity

Precursor SubstituentHalogen SourceRatio (Triazinone : Oxadiazine)Reference
N-PhenylPPh₃Cl₂85 : 15[1]
N-PhenylPPh₃Br₂10 : 90[1]
N-(4-Fluorophenyl)PPh₃Cl₂90 : 10[1]
N-(4-Fluorophenyl)PPh₃Br₂20 : 80[1]

Troubleshooting Workflow for Regioselectivity Issues

G start Low Regioselectivity: Mixture of Triazinone and Oxadiazine check_reagent Analyze Halogen Source in Cyclization Reagent start->check_reagent is_br Is Bromine Source (e.g., PPh3Br2) Used? check_reagent->is_br is_cl Is Chlorine Source (e.g., PPh3Cl2) Used? is_br->is_cl No switch_to_cl Switch to PPh3Cl2 to Favor N-Imidoylation is_br->switch_to_cl Yes is_cl->switch_to_cl No/Other optimize_cl Further Optimization: - Ensure Anhydrous Conditions - Run at Low Temp (0°C) is_cl->optimize_cl Yes rearrangement Strategy B: Isolate Oxadiazine and Attempt Rearrangement (e.g., with NaOMe) switch_to_cl->rearrangement If still problematic end_good Improved Regioselectivity: High Yield of Pyrrolotriazinone switch_to_cl->end_good optimize_cl->end_good rearrangement->end_good

Troubleshooting workflow for poor regioselectivity.
Question 2: My final cyclization step to form the pyrrolo[2,1-f]triazine core is clean by TLC, but my final product is difficult to purify and gives a lower-than-expected yield after workup. What could be the issue?

Answer:

This common issue often points to the formation of subtle, hard-to-detect impurities that co-precipitate or are difficult to remove with standard workups. In the synthesis of the pyrrolotriazine core for Remdesivir, for example, an adduct with the solvent (DMF) was identified as a key impurity.[5]

Root Cause Analysis:

The N-aminopyrrole intermediate is highly nucleophilic and can react with electrophilic species in the reaction mixture. When using formamidine acetate for the cyclization in a solvent like N,N-dimethylformamide (DMF), the aminopyrrole can condense with DMF to form a stable adduct impurity. This impurity may not be easily distinguishable from the product by thin-layer chromatography (TLC) but can significantly impact purity and isolated yield.[5]

Troubleshooting Protocol:

  • Impurity Identification: If possible, use LC-MS or high-resolution NMR on the crude product to identify potential adducts with the solvent or other reagents. The DMF adduct, for instance, will have a specific mass and NMR signature.[5]

  • Optimized Workup & Purification: Standard aqueous workups may not be sufficient.

    • Precipitation and Washing: After the reaction is complete, quench by adding water to precipitate the crude product.

    • Solvent Trituration/Wash: The key step is to wash the filtered solid with a solvent that selectively dissolves the impurity but not the desired product. Methyl tert-butyl ether (MTBE) has been shown to be highly effective at removing the DMF adduct.[3][5] A thorough wash of the filter cake with MTBE can increase the final product purity to >99%.[5]

  • Solvent Selection: If the problem persists, consider alternative high-boiling point solvents for the cyclization that are less prone to forming adducts. However, this may require significant re-optimization of the reaction conditions.

Experimental Protocol: Purification to Remove DMF Adduct

  • Upon completion of the cyclization reaction in DMF, cool the reaction mixture.

  • Slowly add water to the stirred reaction mixture to induce precipitation of the product.

  • Isolate the solids by filtration.

  • Wash the filter cake thoroughly with additional water.

  • Crucial Step: Wash the filter cake extensively with methyl tert-butyl ether (MTBE). Use a volume of MTBE at least twice the volume of the solid cake.

  • Dry the purified solid under vacuum at 50-55 °C until a constant weight is obtained.[3]

Question 3: I am struggling with low yields and the need for harsh conditions (high heat, long reaction times) for the triazine ring formation. Are there more efficient methods?

Answer:

You are correct; many traditional methods for constructing the pyrrolo[2,1-f][1][2][3]triazine core require high temperatures (e.g., refluxing in xylene or heating at 150-160 °C) and extended reaction times, which can lead to product degradation and reduced yields.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to overcome these limitations.

Root Cause Analysis:

The cyclization-condensation reactions to form the fused triazine ring often have high activation energy barriers. Conventional heating relies on thermal conduction, which is inefficient and can lead to localized overheating and the formation of byproducts. Microwave irradiation directly and uniformly heats the reaction mixture by interacting with polar molecules, leading to a dramatic acceleration of reaction rates.[6][7]

Troubleshooting Protocol & Recommended Alternative:

  • Transition to Microwave Synthesis: If you have access to a dedicated microwave reactor, this is the most direct solution.

    • Solvent Choice: Use a high-boiling, microwave-absorbing solvent like DMF, DMSO, or ethanol.

    • Condition Screening: Start with a lower temperature (e.g., 100 °C) and a short reaction time (e.g., 5-10 minutes). Monitor the reaction by TLC or LC-MS to find the optimal conditions. Many reactions that take hours with conventional heating can be completed in minutes under microwave irradiation, often with improved yields.[6][8]

  • Catalyst Optimization: Even with conventional heating, the choice of catalyst or promoter can significantly impact conditions.

    • For copper-catalyzed cyclizations, ensure you are using an effective ligand system. Ligands like 1,10-phenanthroline or various amino acids can lower the required reaction temperature in Ullmann-type couplings.[9]

    • For acid-catalyzed reactions like the Pictet-Spengler reaction, screen different Brønsted or Lewis acids to find one that promotes the reaction at a lower temperature.[10]

Comparative Overview: Conventional vs. Microwave Synthesis

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time Often hours (e.g., overnight)Typically 5-30 minutes[1][6]
Temperature High (100-165 °C)Often comparable, but reached in seconds[1]
Yields Moderate to goodOften higher due to reduced side products[6]
Side Products More prevalent due to prolonged heat exposureMinimized due to short reaction times[7]

Reaction Pathway Diagram: Triazine Ring Formation

G cluster_0 Synthetic Route cluster_1 Reaction Conditions start N-Aminopyrrole Precursor reagent + Cyclizing Agent (e.g., Formamidine Acetate) start->reagent intermediate Reaction Intermediate reagent->intermediate product Pyrrolo[2,1-f]triazine Product intermediate->product conventional Conventional Heating: - High Temp (150°C) - Long Time (>12h) - Lower Yield intermediate->conventional Leads to microwave Microwave Irradiation: - Rapid Heating - Short Time (<30 min) - Higher Yield intermediate->microwave Alternative

Comparison of heating methods for cyclization.

References

  • Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). National Institutes of Health (NIH). Available at: [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. (2022). ACS Publications. Available at: [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. (2022). ACS Publications. Available at: [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Available at: [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. (n.d.). ResearchGate. Available at: [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][4][11]triazines. (n.d.). MDPI. Available at: [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2024). Royal Society of Chemistry. Available at: [Link]

  • Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. (2012). National Institutes of Health (NIH). Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). MDPI. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Troubleshooting Failed Suzuki Couplings with Brominated Pyrrolotriazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated pyrrolotriazine cores. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific class of heterocyclic compounds. Pyrrolotriazines are privileged scaffolds in drug discovery, but their successful functionalization via Suzuki coupling is often non-trivial due to their unique electronic properties and potential for catalyst inhibition.

This resource is structured in a question-and-answer format to directly address common failure modes and provide logical, evidence-based troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling with a brominated pyrrolotriazine is not proceeding, or the yield is very low. What are the most common initial culprits?

A1: When a Suzuki coupling with a brominated pyrrolotriazine fails, it is crucial to systematically evaluate the fundamental components of the reaction. The most frequent issues stem from the stability of the boronic acid reagent, the activity of the palladium catalyst, or suboptimal reaction conditions that do not favor the catalytic cycle.

A primary suspect is often the degradation of the boronic acid partner, particularly through a process called protodeboronation .[1][2] This is a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your nucleophile before it can participate in the cross-coupling.[1][2] This is especially prevalent with heteroaryl boronic acids under basic aqueous conditions.[1]

Another common issue is the deactivation of the palladium catalyst. The nitrogen atoms within the pyrrolotriazine ring system can coordinate to the palladium center, inhibiting its catalytic activity.[3] Furthermore, inadequate degassing of the reaction mixture can lead to oxidation of the Pd(0) active species, and the presence of impurities in reagents or solvents can also poison the catalyst.

Finally, the choice of base and solvent system is critical and highly substrate-dependent. An inappropriate base can either fail to activate the boronic acid sufficiently for transmetalation or, conversely, be too harsh and promote decomposition of starting materials.[4][5]

Here is a logical workflow for initial troubleshooting:

G start Reaction Failure: Low or No Product analysis Analyze Crude Reaction Mixture (LCMS, NMR) start->analysis reagent_check Verify Reagent Quality & Stability (Boronic Acid, Solvent, Base) catalyst_check Assess Catalyst System (Pd Source, Ligand, Degassing) reagent_check->catalyst_check conditions_check Re-evaluate Reaction Conditions (Temperature, Concentration) catalyst_check->conditions_check homocoupling Homocoupling of Boronic Acid Observed? analysis->homocoupling deboronation Protodeboronation of Boronic Acid Observed? analysis->deboronation starting_material Only Starting Materials Observed? analysis->starting_material homocoupling->catalyst_check Yes deboronation->reagent_check Yes starting_material->conditions_check Yes

Caption: Initial troubleshooting workflow for failed Suzuki coupling.

Q2: I am observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?

A2: Protodeboronation is a well-documented challenge in Suzuki couplings, especially with electron-rich or heteroaryl boronic acids.[1][6] The pyrrolotriazine core, being electron-deficient, makes the boronic acid partner more susceptible to this side reaction. Several strategies can be employed to minimize protodeboronation:

  • Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a potassium trifluoroborate salt, is a highly effective strategy.[2][7] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and thus reducing the rate of protodeboronation.[8] MIDA (N-methyliminodiacetic acid) boronates are another excellent option for stabilizing otherwise unstable boronic acids.[9]

  • Anhydrous Conditions: Since water is often a proton source for protodeboronation, switching to anhydrous conditions can be beneficial.[6][10] This involves using dry solvents and a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[11]

  • Choice of Base: The choice and strength of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, overly strong or aqueous bases can accelerate protodeboronation.[6][12] Screening weaker inorganic bases like K₂CO₃ or using fluoride sources like KF or CsF, which can activate the boronic acid without requiring significant amounts of water, may be advantageous.[13]

Table 1: Strategies to Mitigate Protodeboronation

StrategyRationaleKey Considerations
Use Boronic Esters (e.g., Pinacol) Increased stability against hydrolysis and oxidation.[2][14]May require slightly more forcing conditions to hydrolyze in situ for transmetalation.
Use Trifluoroborate Salts Highly stable, crystalline solids. Less prone to protodeboronation.[7]Often requires specific conditions for optimal performance.
Anhydrous Conditions Minimizes the primary proton source (water) for the side reaction.[15]Requires careful drying of solvents and reagents.
Weaker, Non-Aqueous Base (e.g., K₃PO₄) Reduces the rate of base-catalyzed protodeboronation.[11]Ensure the base is strong enough to promote the catalytic cycle.
Q3: My reaction is stalled with unreacted starting materials. Could the catalyst be the problem? Which palladium catalyst and ligand system is recommended for a brominated pyrrolotriazine?

A3: Yes, if you observe mainly unreacted starting materials, catalyst activity is a prime suspect. The electron-deficient nature of the pyrrolotriazine ring can make the oxidative addition of palladium into the C-Br bond slower than with more electron-rich aryl bromides.[16] Additionally, the Lewis basic nitrogen atoms in the heterocycle can coordinate to the palladium, leading to catalyst inhibition.[3][15]

The selection of the ligand is paramount to overcoming these challenges. Bulky, electron-donating phosphine ligands are generally preferred as they can accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[17][18]

Recommended Catalyst Systems:

  • Buchwald-type Ligands: Ligands such as SPhos, XPhos, and RuPhos, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are excellent starting points.[18] These ligands are designed to be highly active for challenging substrates, including heteroaryl chlorides and bromides.[17] Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) can also be beneficial as it ensures the efficient in situ generation of the active Pd(0) species.[7]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This is a robust and versatile catalyst that has shown success with a variety of heteroaryl halides.[18][19] It provides a good balance of activity and stability.

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SIMes can also be effective, particularly in cases where phosphine ligands may be problematic. PEPPSI-type precatalysts are commonly used with NHC ligands.[7][20]

Experimental Protocol: Catalyst System Screening

  • Set up parallel reactions in small-scale vials under an inert atmosphere (Nitrogen or Argon).

  • To each vial, add the brominated pyrrolotriazine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the respective ligand (4 mol%) to each vial. If using a precatalyst, add it directly (2-4 mol%).

  • Add degassed solvent (e.g., 1,4-dioxane or toluene).

  • Heat the reactions to a standard temperature (e.g., 100 °C) and monitor by LC-MS at regular intervals (e.g., 1h, 4h, 16h).

  • Compare the conversion to the desired product across the different catalyst systems.

G cluster_cycle Suzuki Catalytic Cycle cluster_ligands Ligand Effects OA Oxidative Addition (Rate-Limiting for Electron-Deficient Ar-Br) TM Transmetalation OA->TM Ar-Pd(II)-Br RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->OA Product + Pd(0) Ligand Bulky, Electron-Donating Ligands (e.g., XPhos, SPhos) Ligand->OA Accelerates Ligand->RE Promotes

Caption: Role of ligands in the Suzuki catalytic cycle.

Q4: I am observing significant amounts of homocoupled boronic acid (Ar'-Ar') in my reaction mixture. What causes this and how can it be prevented?

A4: The formation of a biaryl byproduct from the homocoupling of your boronic acid is typically mediated by Pd(II) species and can be exacerbated by the presence of oxygen.[7][21] If you are using a Pd(II) precatalyst like Pd(OAc)₂, an inefficient reduction to the active Pd(0) state can leave residual Pd(II) to catalyze this unwanted side reaction.[21] Oxygen can also re-oxidize Pd(0) to Pd(II) within the catalytic cycle.

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: Ensure your solvent and reaction headspace are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes) prior to heating.[3][21]

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can sometimes reduce homocoupling as it eliminates the initial reduction step.[7] However, be aware that these reagents can be less stable on the bench.

  • Ligand Choice: The choice of ligand can also influence the rate of homocoupling relative to the desired cross-coupling. Highly active ligands that promote rapid oxidative addition and transmetalation can help the desired reaction outcompete the homocoupling pathway.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 51(51), 12574-12577. Available at: [Link]

  • Molander, G. A., & Canturk, B. (2009). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 48(48), 9240-9261. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. In Boron Reagents in Synthesis (pp. 1-100). ACS. Available at: [Link]

  • Biffis, A., Centomo, P., & Zecca, M. (2011). Suzuki coupling of heteroaryl halides with aryl boronic acids. Advanced Synthesis & Catalysis, 353(14-15), 2659-2679. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Singh, N., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5236-5269. Available at: [Link]

  • Miller, J. A. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 6(5), 654-658. Available at: [Link]

  • Jadhav, S. D., et al. (2013). The effect of various bases on the Suzuki coupling reaction. Catalysis Communications, 35, 83-87. Available at: [Link]

  • Organ, M. G., et al. (2006). Effect of the Base on the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749-4755. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Cerna, I., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(10), 7178-7187. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 9(17), 5871-5905. Available at: [Link]

  • Hartwig, J. F., & Stambuli, J. P. (2018). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 47(1), 110-137. Available at: [Link]

  • Biffis, A., et al. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules, 23(11), 2846. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(49), 16498-16500. Available at: [Link]

  • Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12596-12604. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Saha, B., et al. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics, 36(19), 3804-3814. Available at: [Link]

  • Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews, 248(21-24), 2139-2173. Available at: [Link]

  • Peyroux, E., et al. (2012). Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction. Dalton Transactions, 41(25), 7558-7567. Available at: [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Maji, B., & Bhaumik, A. (2014). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... RSC Advances, 4(59), 31221-31228. Available at: [Link]

  • Reddit. (2023). Problems with Suzuki coupling. r/Chempros. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2013). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 15(10), 2586-2589. Available at: [Link]

  • Farmer, J. L., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4258-4261. Available at: [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663. Available at: [Link]

  • Cironi, P., et al. (2015). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances, 5(29), 22629-22638. Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-pyrrolo[2,1-F]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Bromo-pyrrolo[2,1-F]triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important heterocyclic scaffold. The pyrrolo[2,1-f][1][2][3]triazine core is a key structural motif in numerous pharmaceutically active agents, including kinase inhibitors and antiviral drugs.[2][4][5] The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, making the successful synthesis of this intermediate crucial for many drug discovery programs.

This guide is structured to provide immediate, actionable advice through a series of frequently asked questions for a general overview and a detailed troubleshooting guide for specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the pyrrolo[2,1-f][1][2][3]triazine core?

A1: The construction of the pyrrolo[2,1-f][1][2][3]triazine scaffold is typically achieved through the cyclization of an N-aminated pyrrole derivative. A common and effective method involves the N-amination of a suitable pyrrole precursor, followed by cyclization with a formylating agent like formamidine acetate.[2] This approach is often favored for its reliability and scalability.

Q2: What are the recommended starting materials for the synthesis of 5-Bromo-pyrrolo[2,1-F]triazine?

A2: A logical starting point is a pyrrole derivative that is either pre-brominated at the desired position or is amenable to selective bromination. For instance, one could start with a pyrrole-2-carboxamide or a similar derivative, which can then be N-aminated and cyclized. Direct bromination of the parent pyrrolo[2,1-f][1][2][3]triazine is also a viable strategy, though it may present challenges with regioselectivity.

Q3: What are the general reaction conditions for the bromination of a pyrrolo[2,1-f][1][2][3]triazine core?

A3: Electrophilic bromination using reagents like N-Bromosuccinimide (NBS) is a standard method for introducing a bromine atom onto an electron-rich heterocyclic system. The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) or acetonitrile (MeCN) at temperatures ranging from 0 °C to room temperature. The regioselectivity of the bromination can be influenced by the existing substituents on the pyrrolotriazine core.[2]

Q4: How can I confirm the successful synthesis and purity of 5-Bromo-pyrrolo[2,1-F]triazine?

A4: A combination of analytical techniques should be employed. 1H and 13C NMR spectroscopy will confirm the structure of the final product, with the characteristic shifts and coupling constants of the pyrrolotriazine core and the influence of the bromine substituent. Mass spectrometry (MS) will confirm the molecular weight of the compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 5-Bromo-pyrrolo[2,1-F]triazine, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps
Inefficient N-amination of the pyrrole precursor. 1. Verify the quality of the aminating agent: Use a fresh, high-purity source of the aminating agent (e.g., O-(diphenylphosphinyl)hydroxylamine or chloramine). 2. Optimize the base: A strong, non-nucleophilic base like sodium hydride (NaH) is often required for the deprotonation of the pyrrole nitrogen. Ensure the NaH is fresh and handled under anhydrous conditions. 3. Control the temperature: The N-amination reaction is often temperature-sensitive. Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions.
Incomplete cyclization to the triazine ring. 1. Increase reaction temperature and/or time: The cyclization step with formamidine acetate often requires elevated temperatures (e.g., reflux in a high-boiling solvent like DMF or dioxane).[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 2. Ensure anhydrous conditions: Water can interfere with the cyclization reaction. Use dry solvents and reagents.
Poor regioselectivity during bromination. 1. Optimize the brominating agent and solvent: If direct bromination of the pyrrolotriazine core is performed, screen different brominating agents (e.g., NBS, Br2) and solvents to improve selectivity. Non-polar solvents may favor a different regioselectivity compared to polar solvents. 2. Control the reaction temperature: Perform the bromination at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.
Degradation of starting material or product. 1. Check the stability of your starting materials and product under the reaction conditions. The pyrrolotriazine core can be sensitive to strong acids or bases. Buffer the reaction mixture if necessary. 2. Use an inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Problem 2: Formation of Significant Impurities
Potential Cause Troubleshooting Steps
Formation of di-brominated or other over-brominated species. 1. Use a stoichiometric amount of the brominating agent: Carefully control the stoichiometry of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). 2. Slow addition of the brominating agent: Add the brominating agent portion-wise or as a solution via a syringe pump to maintain a low concentration and minimize over-bromination.
Presence of unreacted starting material. 1. Increase the reaction time or temperature: As with low yield, ensure the reaction has gone to completion by monitoring with TLC or LC-MS. 2. Increase the equivalents of the limiting reagent: If one reagent is being consumed before the other, a slight excess of the more stable reagent may be beneficial.
Formation of polymeric byproducts. 1. Lower the reaction concentration: High concentrations can sometimes lead to polymerization, especially at elevated temperatures.[6] 2. Purify the starting materials: Impurities in the starting materials can sometimes initiate polymerization.
Hydrolysis of the triazine ring. 1. Maintain anhydrous conditions: The triazine ring can be susceptible to hydrolysis under acidic or basic conditions in the presence of water. 2. Careful work-up: Neutralize the reaction mixture carefully during the work-up procedure to avoid prolonged exposure to harsh pH conditions.

Experimental Protocols

Protocol 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazine

This protocol is a general procedure for the synthesis of the parent pyrrolo[2,1-f][1][2][3]triazine, which can then be brominated.

Synthesis_Workflow Pyrrole Pyrrole N_Aminopyrrole 1-Aminopyrrole Pyrrole->N_Aminopyrrole 1. NaH, DMF, 0 °C 2. NH2Cl or similar Pyrrolotriazine Pyrrolo[2,1-f][1,2,4]triazine N_Aminopyrrole->Pyrrolotriazine Formamidine acetate, High Temperature (e.g., 165 °C)

Caption: General synthetic workflow for the pyrrolo[2,1-f][1][2][3]triazine core.

Step-by-Step Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of pyrrole (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of chloramine (or another suitable aminating agent, 1.1 eq) in an appropriate solvent dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To the crude 1-aminopyrrole, add formamidine acetate (1.5 eq) and heat the mixture at 165 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and purify by column chromatography on silica gel to afford the desired pyrrolo[2,1-f][1][2][3]triazine.

Protocol 2: Bromination of Pyrrolo[2,1-f][1][2][3]triazine

Bromination_Workflow Pyrrolotriazine Pyrrolo[2,1-f][1,2,4]triazine Bromo_Pyrrolotriazine 5-Bromo-pyrrolo[2,1-f][1,2,4]triazine Pyrrolotriazine->Bromo_Pyrrolotriazine NBS (1.05 eq), DCM, 0 °C to rt

Caption: Direct bromination of the pyrrolo[2,1-f][1][2][3]triazine core.

Step-by-Step Procedure:

  • Dissolve pyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C under an inert atmosphere.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, keeping the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine.

Optimization of Reaction Parameters

The following table provides a starting point for optimizing the bromination reaction to improve yield and minimize impurities.

Parameter Initial Condition Suggested Variations for Optimization Rationale
Brominating Agent NBSBr2, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Different brominating agents have varying reactivity and selectivity.
Solvent Dichloromethane (DCM)Acetonitrile (MeCN), Tetrahydrofuran (THF), Carbon tetrachloride (CCl4)Solvent polarity can influence the regioselectivity and rate of the reaction.
Temperature 0 °C to room temp.-78 °C, -40 °C, 0 °CLower temperatures generally increase selectivity and reduce the formation of byproducts.[7]
Equivalents of Brominating Agent 1.05 eq1.0 eq, 1.1 eq, 1.2 eqFine-tuning the stoichiometry is crucial to avoid under- or over-bromination.
Reaction Time 1-2 hours30 min, 4 hours, 12 hoursMonitor the reaction to determine the optimal time for maximum conversion without significant byproduct formation.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Start Start Synthesis Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impurity Issues? Check_Yield->Check_Purity No Troubleshoot_Yield Optimize Amination Optimize Cyclization Check Reagent Quality Ensure Anhydrous Conditions Check_Yield->Troubleshoot_Yield Yes Success Successful Synthesis Check_Purity->Success No Troubleshoot_Purity Adjust Stoichiometry Optimize Temperature Purify Starting Materials Improve Work-up Check_Purity->Troubleshoot_Purity Yes End End Success->End Troubleshoot_Yield->Start Troubleshoot_Purity->Start

Caption: A logical flowchart for troubleshooting the synthesis of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine.

References

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7797. [Link]

  • Singh, S., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(4), 439-455. [Link]

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2657-2682. [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 22(11), 1898. [Link]

  • Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Arkivoc, 2017(4), 184-193. [Link]

  • Wang, Y., et al. (2022). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 12(48), 31043-31047. [Link]

  • Al-Majid, A. M., et al. (2022). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Molecules, 27(15), 4984. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. [Link]

  • Lee, H. W., et al. (2016). A practical synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][8]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 168-175. [Link]

  • Ott, G. R. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. [Link]

  • Taylor, G. N., & Matherly, R. (2011). Structural Elucidation of the Solid Byproduct from the Use of 1,3,5-Tris(hydroxyalkyl)hexahydro-s-triazine Based Hydrogen Sulfide Scavengers. Industrial & Engineering Chemistry Research, 50(2), 735-740. [Link]

  • Dzierba, C. D., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(6), 1035-1050. [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-pyrrolo[2,1-f]triazine

Technical Support Center: Synthesis of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine

Welcome to the technical support center for the synthesis of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthetic process. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine, categorized by the synthetic stage.

Stage 1: N-Amination of the Pyrrole Precursor

A crucial first step in the synthesis of the pyrrolo[2,1-f][1][2][3]triazine core is the N-amination of a suitable pyrrole derivative.[2][4] This reaction is typically achieved using an electrophilic aminating agent.

Problem 1: Low Yield of N-Aminated Pyrrole

  • Symptom: After the reaction and work-up, the isolated yield of the desired N-aminated pyrrole is significantly lower than expected.

  • Potential Causes & Solutions:

CauseExplanationRecommended Action
Inefficient Aminating Agent The chosen aminating agent (e.g., hydroxylamine-O-sulfonic acid, monochloramine) may not be reactive enough under the applied conditions.Monochloramine (NH₂Cl) is an excellent reagent for the N-amination of pyrroles and indoles, often providing high yields.[4] Consider switching to or optimizing conditions with monochloramine.
Decomposition of Aminating Agent Many aminating agents are unstable and can decompose if not handled correctly (e.g., exposure to moisture or elevated temperatures).Ensure the aminating agent is fresh and handled under anhydrous and temperature-controlled conditions. For monochloramine, in-situ generation can be a good strategy.[5]
Suboptimal Reaction Conditions The base, solvent, and temperature can significantly impact the reaction efficiency.Screen different bases (e.g., NaH, KOH) and aprotic solvents (e.g., THF, DMF). The reaction temperature should be carefully controlled, as some aminating reactions are performed at low temperatures.
Side Reactions The pyrrole ring itself can undergo side reactions, such as polymerization or reaction at the carbon atoms, especially under harsh basic or acidic conditions.Use a non-nucleophilic base and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Presence of Multiple Products in the Reaction Mixture

  • Symptom: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks, indicating the formation of byproducts.

  • Potential Causes & Solutions:

CauseExplanationRecommended Action
C-Amination Besides the desired N-amination, electrophilic amination can also occur at the electron-rich carbon atoms of the pyrrole ring, leading to isomeric impurities.The choice of solvent and the steric hindrance of the pyrrole substrate can influence the N- vs. C-amination ratio. Less polar solvents may favor N-amination.
Formation of Bis-aminated Products If the starting pyrrole has multiple reactive sites, bis-amination can occur.Use a stoichiometric amount of the aminating agent. A slow, dropwise addition of the aminating agent can also help to minimize this side reaction.
Degradation of Starting Material or Product The starting pyrrole or the N-aminated product might be unstable under the reaction conditions.Minimize reaction time and maintain a low temperature. A buffered system might be necessary if the pH of the reaction mixture changes significantly.
Stage 2: Cyclization to form the Pyrrolo[2,1-f][1][2][3]triazine Core

Following N-amination, the next key step is the cyclization of the N-aminopyrrole with a suitable one-carbon source to form the triazine ring.[2]

Problem 3: Low Yield of the Pyrrolo[2,1-f][1][2][3]triazine Core

  • Symptom: The yield of the fused heterocyclic product is poor after the cyclization reaction.

  • Potential Causes & Solutions:

CauseExplanationRecommended Action
Inefficient Cyclizing Agent The chosen one-carbon source (e.g., formamidine acetate, triethyl orthoformate) may not be effective.Formamidine acetate is a commonly used and effective reagent for this cyclization.[2] Ensure it is used in excess and consider using it as both a reagent and a solvent at elevated temperatures.
Harsh Reaction Conditions High temperatures can lead to the decomposition of the starting material or the product.Optimize the reaction temperature and time. Microwave-assisted synthesis can sometimes provide higher yields in shorter reaction times.
Incomplete Reaction The reaction may not have gone to completion.Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a higher temperature or longer reaction time might be necessary.

Problem 4: Formation of Isomeric or Rearranged Products

  • Symptom: Characterization of the product reveals the presence of isomers or other unexpected heterocyclic systems.

  • Potential Causes & Solutions:

CauseExplanationRecommended Action
Ambident Nucleophilicity of the N-aminopyrrole The N-aminopyrrole has multiple nucleophilic sites, which can lead to the formation of different heterocyclic rings.The regioselectivity of the cyclization can be influenced by the substituents on the pyrrole ring and the reaction conditions. A careful choice of the cyclizing agent can also direct the reaction towards the desired product.
Rearrangement of Intermediates The initially formed cyclized product might be unstable and undergo rearrangement under the reaction conditions.Milder reaction conditions (lower temperature, shorter reaction time) can sometimes prevent such rearrangements.
Stage 3: Bromination of the Pyrrolo[2,1-f][1][2][3]triazine Core

The final step is the regioselective bromination of the pyrrolo[2,1-f][1][2][3]triazine core to introduce the bromine atom at the C-5 position.

Problem 5: Low Yield and/or Poor Regioselectivity of Bromination

  • Symptom: The desired 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine is obtained in low yield, or is contaminated with other brominated isomers.

  • Potential Causes & Solutions:

CauseExplanationRecommended Action
Formation of Di-brominated Byproduct The pyrrolo[2,1-f][1][2][3]triazine ring is activated towards electrophilic substitution, and over-bromination can occur, leading to the formation of a 5,7-dibromo byproduct.[1]The choice of solvent is critical. Using dichloromethane as a solvent can favor the formation of the 5,7-dibromo product.[1] Consider using a less activating solvent. A subsequent debromination step using a lithium-bromine exchange can be employed to convert the dibromo product to the desired 5-bromo product.[1]
Formation of the 7-Bromo Isomer Bromination with reagents like N-Bromosuccinimide (NBS) can lead to a mixture of C-7 and C-5 bromo isomers, with the C-7 isomer sometimes being the major product.[2]The regioselectivity can be highly dependent on the substituents already present on the pyrrolotriazine core. If a mixture is obtained, careful chromatographic purification is necessary. Alternatively, a directed bromination strategy might be required.
Decomposition of the Product The brominated product might be unstable under the reaction conditions, especially in the presence of strong acids or bases generated during the reaction.Use a non-nucleophilic base to scavenge any acid formed during the reaction. Work-up the reaction promptly after completion.

Problem 6: Difficulty in Purifying the Final Product

  • Symptom: The crude product is difficult to purify, and the isolated product is still contaminated with byproducts.

  • Potential Causes & Solutions:

CauseExplanationRecommended Action
Similar Polarity of Isomers The desired 5-bromo isomer and the 7-bromo or 5,7-dibromo byproducts may have very similar polarities, making their separation by column chromatography challenging.Use a high-resolution chromatography technique, such as preparative HPLC. Alternatively, recrystallization from a suitable solvent system might be effective in selectively crystallizing the desired isomer.
Presence of Unreacted Starting Material Incomplete bromination will result in the presence of the starting pyrrolo[2,1-f][1][2][3]triazine in the final product.Ensure the brominating agent is added in a slight excess and monitor the reaction to completion.

Visualizing the Synthetic Pathway and Potential Side Reactions

Synthesis of 5-Bromo-pyrrolo[2,1-f][1,2,4]triazinecluster_0Stage 1: N-Aminationcluster_1Stage 2: Cyclizationcluster_2Stage 3: BrominationPyrrole PrecursorPyrrole PrecursorN-Aminated PyrroleN-Aminated PyrrolePyrrole Precursor->N-Aminated PyrroleNH2Cl, BaseC-Aminated ByproductC-Aminated ByproductPyrrole Precursor->C-Aminated ByproductSide ReactionPyrrolotriazine CorePyrrolotriazine CoreN-Aminated Pyrrole->Pyrrolotriazine CoreFormamidine AcetateIsomeric ByproductIsomeric ByproductN-Aminated Pyrrole->Isomeric ByproductSide Reaction5-Bromo-pyrrolotriazine5-Bromo-pyrrolotriazinePyrrolotriazine Core->5-Bromo-pyrrolotriazineBrominating Agent7-Bromo Isomer7-Bromo IsomerPyrrolotriazine Core->7-Bromo IsomerIsomerization5,7-Dibromo Byproduct5,7-Dibromo ByproductPyrrolotriazine Core->5,7-Dibromo ByproductOver-bromination

Caption: Synthetic pathway and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine?

A1: A widely employed strategy involves a three-stage process: 1) N-amination of a suitable pyrrole precursor, often a pyrrole-2-carboxamide or a similar derivative; 2) Cyclization of the resulting N-aminopyrrole with a one-carbon synthon like formamidine acetate to construct the triazine ring; and 3) Regioselective bromination of the formed pyrrolo[2,1-f][1][2][3]triazine core at the C-5 position.[2]

Q2: How can I confirm the regiochemistry of the bromination?

A2: The most definitive method for confirming the position of the bromine atom is through 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). HMBC correlations between the pyrrole protons and the carbon atoms of the triazine ring can help in assigning the structure. Single-crystal X-ray diffraction, if a suitable crystal can be obtained, provides unambiguous structural proof.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Several safety precautions are crucial:

  • Aminating Agents: Some aminating agents, like monochloramine, can be hazardous and should be handled with care in a well-ventilated fume hood.[5] The in-situ generation of such reagents is often a safer alternative.

  • Brominating Agents: Brominating agents like NBS are corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many of the solvents used (e.g., DMF, dichloromethane) are volatile and have associated health risks. Ensure proper ventilation.

  • Exothermic Reactions: Some steps, particularly the N-amination with strong bases, can be exothermic. Maintain proper temperature control and add reagents slowly.

Q4: Can I introduce the bromine atom before the cyclization step?

A4: While it is chemically possible to start with a brominated pyrrole precursor, the bromine atom can influence the reactivity of the pyrrole in the subsequent N-amination and cyclization steps. It may also be susceptible to displacement or migration under the reaction conditions. The more common and often more reliable approach is to introduce the bromine atom at a later stage on the pre-formed pyrrolo[2,1-f][1][2][3]triazine ring system.

Q5: What are the typical analytical techniques used to monitor the reaction progress and characterize the final product?

A5:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to monitor the progress of the reactions.

  • Product Characterization: The final product and intermediates are typically characterized by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

    • Melting Point: To assess the purity of the final compound.

References

  • Bi, L., Fang, S., Zhang, R., Yin, X., Fu, C., & Yao, L. (2014). Regioselective Mono-bromination of Pyrrolo[2,1-f][1][2][3]triazin-4-Amine. Asian Journal of Chemistry, 26, 7083-7084.

  • Sharma, P., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-18.

  • Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429.
  • Ott, G. R., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 13(17), 4568–4571.

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity, 26(3), 1839-1861.

  • Warren, T. K., et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. Organic Letters, 22(19), 7536–7540.
  • Kang, S., et al. (2012). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 55(17), 7687–7695.
  • Al-Tel, T. H. (2016). Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1729–1735.

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2656-2680.

  • Martínez, A., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 3878–3883.
  • Li, H., et al. (2016). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). The Journal of Organic Chemistry, 81(15), 6444–6454.
  • Traynor, J. R., & Wibberley, D. G. (1974). Pyrrolo[1,2-a][1][6][7]triazine-2,4(1H,3H)-diones. Part I. Synthesis from 1,3,5-triazine-2,4(1H,3H)-diones. Journal of the Chemical Society, Perkin Transactions 1, 1781-1785.

  • MySkinRecipes. 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine. Available at: [Link]

Technical Support Center: Purification of 5-Bromo-pyrrolo[2,1-F]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Bromo-pyrrolo[2,1-F]triazine derivatives. This guide is designed to provide expert insights and practical troubleshooting advice to navigate the unique purification challenges associated with this important class of molecules. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a key pharmacophore in modern drug discovery, forming the core of antiviral agents like Remdesivir and various kinase inhibitors.[3][4] The introduction of a bromine atom at the 5-position, while often crucial for modulating biological activity, can introduce significant complexities into the purification process.

This document is structured to be a dynamic resource, presented in a question-and-answer format to directly address the issues you are likely to encounter at the bench.

Part 1: Troubleshooting Guide

This section tackles specific, common problems observed during the purification of 5-Bromo-pyrrolo[2,1-F]triazine derivatives.

Issue 1: Low Recovery After Column Chromatography

Question: I'm experiencing significant loss of my 5-bromo-pyrrolo[2,1-F]triazine derivative during silica gel column chromatography. What are the likely causes and how can I mitigate this?

Answer:

Low recovery during silica gel chromatography of brominated N-heterocycles is a frequent challenge. The underlying causes are often multi-faceted:

  • On-Column Degradation: The slightly acidic nature of standard silica gel can lead to the degradation of sensitive molecules. The C-Br bond in your derivative might be susceptible to cleavage, or other functional groups on your molecule could be acid-labile.

  • Irreversible Adsorption: The lone pairs on the nitrogen atoms of the triazine ring can interact strongly with the silanol groups (Si-OH) on the silica surface, leading to irreversible binding and product loss. The presence of the electron-withdrawing bromine atom can further influence the electronic properties of the heterocyclic system, potentially exacerbating this issue.

Troubleshooting Protocol:

  • Neutralize the Stationary Phase: Before loading your sample, flush the column with your chosen mobile phase containing a small amount of a basic modifier. Triethylamine (TEA) at 0.1-1% (v/v) is a common and effective choice. This deactivates the acidic silanol groups, minimizing degradation and strong adsorption.

  • Consider an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic or inert stationary phase.

    • Alumina (basic or neutral): Can be an excellent alternative for basic compounds.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.

    • Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reverse-phase chromatography using solvents like acetonitrile and water is a powerful alternative that avoids the issues associated with silica gel.

  • Optimize Your Mobile Phase: A mobile phase with a more polar solvent can help to compete with your compound for binding sites on the silica, leading to better elution and recovery. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be very effective.

Issue 2: Co-elution of a Persistent Impurity

Question: I have an impurity that consistently co-elutes with my desired 5-bromo product, regardless of the solvent system I use for normal-phase chromatography. How can I resolve this?

Answer:

Co-elution typically occurs when the impurity has a very similar polarity and size to your product. In the synthesis of pyrrolo[2,1-f][1][2][3]triazines, common impurities can include starting materials, regioisomers, or byproducts from side reactions.[5] For 5-bromo derivatives, a particularly common and challenging impurity is the de-brominated analogue.

Workflow for Resolving Co-eluting Impurities:

start Co-eluting Impurity Detected check_debromination Analyze by LC-MS to identify impurity (e.g., is it the de-brominated species?) start->check_debromination change_mode Switch Purification Mode check_debromination->change_mode Impurity Identified recrystallization Attempt Recrystallization change_mode->recrystallization Different solubility? rp_hplc Reverse-Phase HPLC change_mode->rp_hplc Different hydrophobicity? sfc Supercritical Fluid Chromatography (SFC) change_mode->sfc Different polarity/shape? success Pure Compound recrystallization->success failure Re-evaluate Synthetic Route recrystallization->failure rp_hplc->success rp_hplc->failure sfc->success sfc->failure

Caption: Decision workflow for resolving co-eluting impurities.

Detailed Steps:

  • Impurity Identification: The first and most critical step is to identify the impurity. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable here. If the impurity has a mass difference of ~79 or ~81 Da (the isotopic masses of bromine), you are likely dealing with the de-brominated species.

  • Change the Separation Mechanism: If normal-phase chromatography is failing, it's because the separation is based primarily on polarity. You need to exploit other physicochemical properties of your molecules.

    • Recrystallization: This technique separates based on differences in solubility and the ability to form a crystal lattice. A systematic screen of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) is a good starting point.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This separates based on hydrophobicity. The bromo-substituent will make your compound more hydrophobic than its de-brominated counterpart, often leading to excellent separation.

    • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to both normal and reverse-phase chromatography and is an excellent tool for closely related compounds.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is my 5-Bromo-pyrrolo[2,1-F]triazine derivative likely to be unstable during purification?

A1: Stability is a valid concern. The stability of the C-Br bond can be influenced by several factors:

  • Nucleophiles: Be cautious of using highly nucleophilic solvents (e.g., methanol) or additives, especially at elevated temperatures, as this can potentially lead to substitution reactions.

  • Strong Bases: While a weak base like triethylamine is generally fine for chromatography, stronger bases could promote elimination or other side reactions.

  • Photostability: Some brominated aromatic compounds can be light-sensitive. It is good practice to protect your sample from direct light, for example, by using amber vials or wrapping flasks in aluminum foil.

Q2: What is the best general approach for purifying a novel 5-Bromo-pyrrolo[2,1-F]triazine derivative?

A2: A multi-step approach is generally most effective:

  • Aqueous Work-up: After synthesis, perform a standard aqueous work-up to remove inorganic salts and highly polar impurities.

  • Crude Chromatography: Run a "quick and dirty" flash column on silica gel (with 0.5% TEA) to remove the bulk of the impurities. Don't aim for perfect purity here; the goal is to simplify the mixture.

  • Crystallization: Attempt to crystallize the material from the enriched fractions obtained from chromatography. This is often the most efficient way to achieve high purity on a large scale.

  • Final Polish (if needed): If crystallization does not yield the desired purity, a final purification by preparative RP-HPLC is often the best option.

Q3: How can I confirm the purity and identity of my final compound?

A3: A combination of analytical techniques is essential for confirming both purity and identity:

  • Purity Assessment:

    • LC-MS: To check for the presence of any impurities.

    • High-Field NMR (¹H and ¹³C): To look for minor impurity peaks.

  • Identity Confirmation:

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

    • NMR Spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC): To confirm the structure and the position of the bromine atom.

Data Summary Table: Comparison of Purification Techniques

TechniquePrinciple of SeparationProsConsBest For
Normal-Phase Chromatography PolarityHigh throughput, cost-effective.Potential for degradation, strong adsorption of basic compounds.Initial, crude purification.
Recrystallization Differential SolubilityHighly scalable, can yield very pure material, cost-effective.Can be time-consuming to find suitable solvent, not always successful.Achieving high purity of solid compounds.[2]
Reverse-Phase HPLC HydrophobicityHigh resolving power, excellent for closely related compounds.Lower capacity, requires more expensive equipment and solvents.Final "polishing" step, separating challenging mixtures.
Supercritical Fluid Chromatography (SFC) Polarity & ShapeFast, uses less organic solvent, unique selectivity.Requires specialized equipment.Chiral separations, resolving isomers.

References

  • Al-Majid, A. M., et al. (2022). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Molecules, 27(21), 7247. [Link]

  • Baklanov, M. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2657-2676. [Link]

  • Shafran, Y., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(3), 295-310. [Link]

  • Ahmad, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(10), 1831-1845. [Link]

  • Baklanov, M. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

Sources

Technical Support Center: 5-Bromo-pyrrolo[2,1-f]triazine

Technical Support Center: 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine

Welcome to the technical support center for 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile heterocyclic building block. As a molecule combining an electron-rich pyrrole moiety with an electron-deficient triazine ring, its reactivity and stability can be complex. This document aims to provide clarity and practical solutions to common experimental challenges.

Part 1: Frequently Asked Questions (FAQs) & Core Stability Concerns

This section addresses the most common initial questions and stability issues encountered when working with 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine.

Q1: My NMR/LC-MS analysis shows a loss of the bromine atom in my product. What is happening and how can I prevent it?

Answer: You are likely observing debromination, a common side reaction for bromo-substituted electron-rich heterocycles, particularly pyrroles.[1] This can occur under various conditions, most notably during palladium-catalyzed cross-coupling reactions or reductive conditions.

Causality & Mechanism: The C-Br bond on the electron-rich pyrrole ring is susceptible to cleavage. In the context of a Suzuki or similar cross-coupling reaction, a common side reaction is proto-debromination, where the bromine atom is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This can be facilitated by the palladium catalyst.[1] Reductive dehalogenation can also occur in the presence of a hydrogen source and a catalyst like palladium on carbon (Pd/C).[2][4]

Troubleshooting & Solutions:

  • Protect the Pyrrole Nitrogen: For pyrrole systems, protection of the nitrogen atom (e.g., with a BOC or tosyl group) can suppress debromination during Suzuki coupling.[1][3] However, for the fused pyrrolo[2,1-f]triazine system, this is not applicable as the nitrogen is a bridgehead atom.

  • Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Moisture can be a proton source for proto-debromination.

  • Choice of Base and Solvent: In cross-coupling reactions, the choice of base is critical. Weaker, non-nucleophilic bases may be preferable. Aprotic solvents are generally recommended.

  • Optimize Catalyst and Ligands: Use of bulky, electron-rich phosphine ligands can sometimes minimize side reactions by promoting the desired catalytic cycle.[5]

  • Avoid Reductive Conditions: Be mindful of any reagents that can act as reducing agents in your reaction mixture.

Q2: The compound appears to degrade upon storage, showing discoloration or new spots on TLC. What are the optimal storage and handling conditions?

Answer: 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine is an air- and moisture-sensitive compound.[6] Degradation is likely due to hydrolysis, oxidation, or other atmospheric reactions.

Expert Insights: The combination of the electron-rich pyrrole and the triazine ring makes the molecule susceptible to both electrophilic attack (on the pyrrole part) and nucleophilic attack (on the triazine part). Atmospheric moisture can lead to hydrolysis, while oxygen can cause oxidative degradation.

Recommended Protocols:

  • Storage:

    • Short-term: Store in a desiccator under an inert atmosphere (argon or nitrogen) at 2-8°C.

    • Long-term: For extended periods, store under argon at -20°C.

    • Packaging: The use of specialized packaging like Sure/Seal™ bottles is highly recommended for storing and dispensing the compound, as it allows for the maintenance of an inert atmosphere.[7][8]

  • Handling:

    • All handling should be performed under a dry, inert atmosphere using a glove box or Schlenk line techniques.[9][10]

    • Use clean, oven-dried glassware.[7][8]

    • When weighing, do so quickly and in a controlled environment to minimize atmospheric exposure.

Q3: My cross-coupling reaction is sluggish or fails completely. What are the key parameters to optimize?

Answer: Failure in cross-coupling reactions with this substrate can be due to several factors, including catalyst deactivation, suboptimal reaction conditions, or inherent substrate reactivity.

Systematic Troubleshooting Approach:

ParameterCommon IssuesRecommended Solutions
Catalyst & Ligand Inefficient oxidative addition or catalyst decomposition.- Screen different palladium pre-catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂).[11][12] - For electron-rich substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) can accelerate oxidative addition.[13]
Base Incompatibility, insolubility, or causing side reactions.- The choice of base is often empirical. Screen common bases like K₂CO₃, Cs₂CO₃, K₃PO₄.[14] - Ensure the base is anhydrous and finely powdered for better reactivity.[13]
Solvent Poor solubility of reagents, or participation in side reactions.- Use anhydrous, degassed solvents. Common choices include toluene, dioxane, or DMF.[14] - If solubility is an issue, consider solvent mixtures or higher boiling point solvents like chlorobenzene, but be mindful of thermal degradation.[14]
Temperature Too low for reaction to proceed, or too high causing degradation.- Start with temperatures reported for similar substrates (typically 80-110°C). - Incrementally increase the temperature, monitoring for product formation and decomposition by TLC or LC-MS.
Degassing Presence of oxygen can deactivate the palladium catalyst.- Thoroughly degas the solvent and the reaction mixture (e.g., by bubbling with argon for 20-30 minutes or by freeze-pump-thaw cycles).

Part 2: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Handling and Dispensing 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine

This protocol outlines the standard procedure for safely handling this air-sensitive compound.

Materials:

  • Glove box or Schlenk line with a supply of dry, inert gas (Argon or Nitrogen)

  • Oven-dried glassware (reaction flask, syringes, needles)

  • Septa

  • Cannula or syringe with a long needle

  • Anhydrous solvent in a Sure/Seal™ bottle

Procedure:

  • Dry all glassware in an oven at >125°C overnight and allow to cool in a desiccator or under a stream of inert gas.[7][8]

  • Assemble the glassware while still warm and flush with inert gas.

  • If using a Schlenk line, evacuate and backfill the flask with inert gas three times.

  • Transfer the bottle of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine into a glove box, or have it ready for access via a Schlenk line.

  • To dispense the solid, quickly weigh the desired amount in the glove box and add it to the reaction flask.

  • If making a stock solution, add anhydrous solvent to the weighed solid in the flask via a dry syringe.

  • Seal the flask with a septum and maintain a positive pressure of inert gas.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method for assessing the purity of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine and detecting potential degradation products.

Instrumentation & Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a 95:5 ratio of A:B, ramping to 5:95 over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or DMSO at approximately 1 mg/mL. Dilute as necessary.

Expected Results: A pure sample should show a single major peak. The appearance of earlier eluting peaks may indicate more polar degradation products (e.g., the debrominated analog), while later eluting peaks could suggest non-polar impurities. Mass spectrometry detection (LC-MS) can be coupled to identify the mass of any impurities.

Part 3: Visual Diagrams

Diagram 1: Key Stability Challenges and Influencing Factors

This diagram illustrates the main factors that can affect the stability of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine.

substance5-Bromo-pyrrolo[2,1-f]triazinedebrominationDebrominationsubstance->debromination H⁺ sourcehydrolysisHydrolysissubstance->hydrolysisoxidationOxidationsubstance->oxidationmoistureMoisture/H₂Omoisture->hydrolysisoxygenOxygen/Airoxygen->oxidationphAcidic/Basic pHph->hydrolysislightLight/UVlight->debrominationlight->oxidationheatHeatheat->debrominationheat->hydrolysisheat->oxidationcatalystReductive Catalysts (e.g., Pd/H₂)catalyst->debrominationstartStart: Failed Suzuki Couplingcheck_reagents1. Verify Reagent Quality & Purity(Substrate, Boronic Acid, Base, Solvent)start->check_reagentscheck_conditions2. Confirm Anhydrous & Anaerobic Conditions(Dry Solvents, Proper Degassing)check_reagents->check_conditionsReagents OKoptimize_base3. Optimize Base(Screen K₂CO₃, Cs₂CO₃, K₃PO₄)check_conditions->optimize_baseConditions OKoptimize_catalyst4. Optimize Catalyst System(Screen Pd catalysts & ligands)optimize_base->optimize_catalystNo improvementsuccessSuccessoptimize_base->successImproved yieldoptimize_temp5. Optimize Temperature(Incremental increase, monitor degradation)optimize_catalyst->optimize_tempNo improvementoptimize_catalyst->successImproved yieldanalyze_side_products6. Analyze Side Products(LC-MS, NMR for debromination, hydrolysis)optimize_temp->analyze_side_productsStill failsoptimize_temp->successImproved yieldanalyze_side_products->startRe-evaluate based on findings

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

References

  • Al-Zoubi, R. M. (2014).
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Request PDF on ResearchGate. [Link]

  • Chen, J., & Rault, S. (2004). 2-Bromo-N-(p-toluenesulfonyl)pyrrole: A Robust Derivative of 2-Bromopyrrole.
  • Journal of the Chemical Society C: Organic. (1968). Pyrazolo-as-triazines. Part II.
  • PubMed. (2011). Halogen-Metal Exchange on Bromoheterocyclics With Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]

  • Neilson Lab. The Manipulation of Air-Sensitive Compounds. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • BenchChem. (2025).
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • National Institutes of Health. (2011). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]

  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of (3-Bromobutyl)cyclopropane.
  • ACS Publications. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. [Link]

  • ACS Applied Polymer Materials. (2025). Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions.
  • MDPI. (2023). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide.
  • University of Rochester. Cross-Coupling Chemistry. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • YouTube. (2018). Common cross coupling reactions. [Link]

  • ResearchGate. (2016). Reactions of 3-amino-1,2,4-triazine with coupling reagents.
  • National Institutes of Health. (2021). Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir. [Link]

  • ResearchGate. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • MSU Extension. (2008). Effect of water pH on the stability of pesticides. [Link]

  • National Institutes of Health. (2023).
  • PubMed. (2018). Analytical methods for the determination of halogens in bioanalytical sciences: a review.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Atticus LLC. The Effect of Water pH on Pesticide Effectiveness. [Link]

  • ResearchGate. (2025).
  • Semantic Scholar. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles.
  • Bentham Science. (2021). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Japan Environmental Management Association for Industry. III Analytical Methods.
  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

  • ResearchGate. (2016).
  • BOC Sciences.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • Elsevier. (1975). Analytical Chemistry of Organic Halogen Compounds - 1st Edition.
  • National Institutes of Health. (2020).
  • Scribd. Influence of PH On The Stability of Pharmaceutical.
  • MDPI. (2023). Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]

  • PubMed Central. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).
  • ResearchGate. (2025).
  • ResearchGate. (2025). (PDF)
  • ACS Publications. (2021). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors.
  • National Institutes of Health. (2012).

overcoming low reactivity of 5-Bromo-pyrrolo[2,1-F]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-pyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic building block. The pyrrolo[2,1-f][1][2][3]triazine core is a key structural motif in numerous bioactive molecules, including kinase inhibitors and the antiviral agent remdesivir.[1][2] However, the inherent electronic properties of this scaffold can present challenges in synthetic transformations.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the low reactivity often encountered with 5-Bromo-pyrrolo[2,1-f]triazine, particularly in palladium-catalyzed cross-coupling reactions.

Understanding the Challenge: The Electronic Nature of the Beast

The core issue with the reactivity of 5-Bromo-pyrrolo[2,1-f]triazine lies in its electronic structure. The triazine ring is strongly electron-withdrawing, which significantly reduces the electron density of the entire heterocyclic system. This has two primary consequences for palladium-catalyzed cross-coupling reactions:

  • Deactivation of the C-Br Bond: The electron-deficient nature of the aromatic system makes the carbon-bromine bond stronger and less susceptible to oxidative addition by a Pd(0) catalyst. This is often the rate-limiting step of the catalytic cycle and a primary reason for sluggish or failed reactions.

  • Potential for Catalyst Inhibition: The presence of multiple nitrogen atoms with lone pairs of electrons can lead to coordination with the palladium center. This can sequester the catalyst in an inactive state, preventing it from participating in the desired catalytic cycle.

The following sections are designed to provide concrete, actionable solutions to these intrinsic challenges.

Troubleshooting Guide: Common Issues and Solutions

Here we address specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction with 5-Bromo-pyrrolo[2,1-f]triazine is not working. I see only starting material, even at elevated temperatures. What's going on?

Answer: This is a classic symptom of a failed oxidative addition step, which is common for electron-deficient heteroaryl bromides. Your catalyst system is likely not active enough to break the C-Br bond.

Probable Cause & Suggested Solutions:

  • Cause A: Inadequate Ligand Support. Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate. The Pd(0) center requires a highly electron-rich and sterically bulky ligand to promote the oxidative addition.

    • Solution: Switch to a state-of-the-art ligand system designed for challenging couplings. Buchwald-type biaryl phosphine ligands are the industry standard for this purpose.[4] They possess the ideal combination of steric bulk and electron-donating ability to facilitate the reaction.

Ligand RecommendationKey Features
SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Excellent general ligand for Suzuki couplings of heteroaryl halides.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Highly active and versatile for a wide range of substrates.
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Often provides superior results for electron-deficient systems.
  • Cause B: Ineffective Palladium Pre-catalyst. If you are using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species might be inefficient, leading to side reactions like boronic acid homocoupling.[5]

    • Solution: Use a modern, pre-formed palladium pre-catalyst that generates the active Pd(0) species cleanly and efficiently. Buchwald G3 or G4 pre-catalysts are highly recommended as they are air-stable and provide reliable results. For example, SPhos Pd G3 is an excellent starting point.

Question 2: My Suzuki reaction shows some product formation, but the conversion is low and stalls after a few hours. I also see a significant amount of debrominated starting material.

Answer: Partial conversion coupled with debromination suggests that while the catalytic cycle is turning over to some extent, competing side reactions are dominating.

Probable Cause & Suggested Solutions:

  • Cause A: Inappropriate Base. The choice of base is critical. It must be strong enough to facilitate the transmetalation step (formation of the boronate complex) but not so harsh that it promotes decomposition of the starting material or catalyst.[3][6]

    • Solution: For electron-deficient substrates, stronger inorganic bases are often required. If you are using a weaker base like Na₂CO₃, consider switching to one of the following. The use of an aqueous solution of the base is often crucial.

Base RecommendationSolvent SystemRationale
K₃PO₄ (Potassium Phosphate)1,4-Dioxane / Water (e.g., 5:1)A strong, non-nucleophilic base that is highly effective for difficult couplings.
Cs₂CO₃ (Cesium Carbonate)1,4-Dioxane / Water or THF / WaterOften provides enhanced reactivity due to the solubility of cesium boronate salts.
  • Cause B: Solvent Mismatch. The solvent must be able to dissolve all components of the reaction and remain stable at the required temperature. Poor solubility can lead to sluggish reactions.

    • Solution: Aprotic polar solvents are generally preferred. 1,4-Dioxane, THF, and DMF are common choices. A mixture with water is typically necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Ensure your solvents are rigorously degassed to prevent oxidation of the catalyst.

Question 3: My Buchwald-Hartwig amination reaction is giving a complex mixture of products with low yield of the desired amine.

Answer: The Buchwald-Hartwig amination is also highly sensitive to the ligand, base, and reaction conditions, especially with N-heterocyclic substrates.

Probable Cause & Suggested Solutions:

  • Cause A: Incorrect Base/Ligand Combination. The pKa of the amine coupling partner and the nature of the substrate dictate the optimal base. Strong, non-nucleophilic bases are required.

    • Solution: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the go-to bases for Buchwald-Hartwig reactions. Combine them with a highly active ligand like BrettPhos or tBuBrettPhos, which are specifically designed for aminations.[7]

  • Cause B: Catalyst Inhibition. The product amine itself, especially if it's a heterocyclic amine, can coordinate to the palladium and inhibit the catalyst.

    • Solution: Using a slightly higher catalyst loading (e.g., 2-5 mol %) can sometimes overcome this inhibition. Additionally, using a ligand with sufficient steric bulk can help prevent product inhibition by disfavoring the binding of the product amine to the palladium center.

Process Flow and Decision Making

The following diagram illustrates a logical workflow for troubleshooting a failing cross-coupling reaction with 5-Bromo-pyrrolo[2,1-f]triazine.

G start Reaction Failure: Low or No Conversion check_sm Is Starting Material (SM) fully consumed? start->check_sm no_sm_consumed NO check_sm->no_sm_consumed No yes_sm_consumed YES check_sm->yes_sm_consumed Yes cause_oa Probable Cause: Failed Oxidative Addition (OA) no_sm_consumed->cause_oa solution_oa Solution: 1. Use Buchwald Ligand (SPhos, XPhos). 2. Use G3/G4 Pre-catalyst. 3. Increase Temperature. cause_oa->solution_oa check_yield Is Yield Low? Are there side products (e.g., debromination)? yes_sm_consumed->check_yield yes_low_yield YES check_yield->yes_low_yield Yes no_low_yield NO check_yield->no_low_yield No cause_side_reactions Probable Cause: - Ineffective Transmetalation - Catalyst Decomposition - Wrong Base/Solvent yes_low_yield->cause_side_reactions solution_side_reactions Solution: 1. Switch to stronger base (K3PO4, Cs2CO3). 2. Use Dioxane/Water or THF/Water. 3. Ensure rigorous degassing. cause_side_reactions->solution_side_reactions success Reaction Successful no_low_yield->success

Caption: Troubleshooting workflow for cross-coupling reactions.

Frequently Asked Questions (FAQs)

  • Q: Why can't I use standard conditions like Pd(PPh₃)₄ and Na₂CO₃?

    • A: The pyrrolo[2,1-f]triazine ring system is highly electron-deficient. This deactivates the C-Br bond, making the oxidative addition step—the first and often most difficult step in the catalytic cycle—extremely slow with older, less active catalyst systems. Modern, bulky, and electron-rich phosphine ligands are required to create a more reactive Pd(0) center that can break this resilient bond.

  • Q: I suspect my starting material is impure. How can I purify 5-Bromo-pyrrolo[2,1-f]triazine?

    • A: Purity is paramount. Impurities can poison the catalyst. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or column chromatography on silica gel are standard purification methods. Always confirm purity by ¹H NMR and LC-MS before use.

  • Q: Are there alternatives to palladium-catalyzed reactions for functionalizing this position?

    • A: While palladium catalysis is the most versatile, other methods exist. Halogen-metal exchange using an organolithium or Grignard reagent (e.g., n-BuLi or i-PrMgCl) followed by trapping with an electrophile is a potential alternative. However, these reactions often require cryogenic temperatures (-78 °C) and are sensitive to functional groups on other parts of the molecule.[8]

  • Q: Can I perform a Stille or Heck coupling on this substrate?

    • A: Yes, these reactions are also feasible but will likely face the same reactivity challenges. For Stille coupling, you will still need a highly active catalyst system. For Heck reactions, phosphine-free conditions are sometimes employed, but a careful screening of conditions will be necessary.[9]

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Bromo-pyrrolo[2,1-f]triazine with a generic arylboronic acid.

Reaction Scheme:

G cluster_reactants cluster_reagents cluster_products A 5-Bromo-pyrrolo[2,1-f]triazine D 5-Aryl-pyrrolo[2,1-f]triazine A->D + B B Aryl-B(OH)2 B->D C Pd Pre-catalyst (e.g., SPhos Pd G3) Ligand (e.g., SPhos) Base (e.g., K3PO4) Solvent (e.g., Dioxane/H2O) C->D Heat

Caption: General Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-pyrrolo[2,1-f]triazine (1.0 equiv).

    • Add the arylboronic acid (1.2 - 1.5 equiv).

    • Add potassium phosphate (K₃PO₄, 3.0 equiv).

    • Add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-2 mol %) and ligand (e.g., SPhos, 2-4 mol %).

  • Reaction Setup:

    • Seal the vial with a septum cap.

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. This is a critical step to remove oxygen.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 5:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the starting bromide.

  • Execution:

    • Place the vial in a preheated heating block or oil bath set to 80-110 °C.

    • Stir the reaction vigorously for 4-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting bromide.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Mishra, R. K., & Singh, S. K. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity, 26(4), 2347–2365.

  • Sharma, P., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17.[1]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2022). The Journal of Organic Chemistry, 87(23), 15995–16004.[10][11]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][3]

  • Gademann, K., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(23), 15995-16004.
  • Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][1][2][3]triazin-4-amine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648–1661.

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Kinzel, T., et al. (2010). A New Phosphine Ligand for the Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Amines. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.[12]

  • Smith, R. C., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 16(44), 8413-8427.[13]

  • Stepan, A. F., et al. (2020). Cyanoamidine Cyclization Approach to Remdesivir's Nucleobase. Organic Letters, 22(15), 5949–5952.[14]

  • Gademann, K., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ResearchGate.[15]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Gilead Sciences, Inc. (2020). Continuous Flow Process for Remdesivir Synthesis. ChemistryViews. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][5]

  • Sharma, P., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152, 1-17.[8]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.[6]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology.[9]

  • Wang, Y., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(31), 27363–27369.
  • Gademann, K., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate.[16]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics.[17]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(46), 16358-16380.[7]

  • Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2010). ChemInform.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][18]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2001). Organic Letters, 3(17), 2729–2732.

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 5-Bromo-pyrrolo[2,1-F]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 5-Bromo-pyrrolo[2,1-F]triazine. This molecule is a critical building block for numerous pharmaceutically active agents, including kinase inhibitors and antiviral drugs like Remdesivir.[1][2] While laboratory-scale synthesis may be straightforward, transitioning to pilot or manufacturing scale introduces significant challenges that can impact yield, purity, and safety.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide researchers, process chemists, and drug development professionals with the causal understanding and actionable protocols necessary to overcome these hurdles.

Part 1: FAQs on the Pyrrolo[2,1-f][3][4][5]triazine Core Synthesis

The robustness of the bromination step is fundamentally dependent on the quality of the starting pyrrolo[2,1-f][3][4][5]triazine core. Issues at this stage will cascade and become magnified at scale.

Question 1: We are observing low yields during the N-amination of our pyrrole precursor before cyclization. What are the common causes?

Answer: Low yields in N-amination at scale are often traced back to three primary factors: the choice of aminating agent, base handling, and reaction temperature.

  • Aminating Agent Reactivity and Stability: Reagents like monochloramine (NH₂Cl), while effective, must be prepared fresh and used immediately, which can be challenging for large-scale campaigns.[6] O-(mesitylenesulfonyl)hydroxylamine is a solid alternative but can be costly. The choice involves a trade-off between operational simplicity and cost.

  • Base Management: The use of strong bases like sodium hydride (NaH) is common but presents significant scale-up challenges due to hydrogen gas evolution and high reactivity.[5] In a large reactor, inefficient stirring can create localized "hot spots" where the base degrades the starting material or product. Ensure your reactor has adequate agitation and that the NaH dispersion is added controllably to a well-stirred solution. A nitrogen purge system is mandatory to dilute the evolved hydrogen safely.[5]

  • Thermal Control: The N-amination reaction is often exothermic. A runaway reaction can lead to significant byproduct formation. Implement strict temperature control, ensuring the reactor's cooling capacity is sufficient for the batch size.

Question 2: Our cyclization step to form the triazine ring is sluggish and produces multiple impurities. How can we optimize this?

Answer: The cyclization of the N-aminated pyrrole with reagents like formamidine acetate is highly sensitive to temperature and solvent choice.

  • Mechanism Insight: This reaction proceeds via a condensation mechanism. High temperatures (often >160 °C) are typically required to drive the reaction to completion by removing volatile byproducts like ammonia and water.[1]

  • Process Optimization:

    • Solvent Selection: A high-boiling-point, polar aprotic solvent such as DMF or NMP is generally required. However, ensure the solvent is anhydrous, as water can hydrolyze intermediates.

    • Temperature Staging: Instead of a direct ramp to the target temperature, consider a staged heating profile. This can allow for more controlled conversion and prevent the formation of thermal decomposition products.

    • Impurity Profiling: One common impurity arises from the self-condensation of the N-aminopyrrole. Running the reaction under a slight positive pressure of nitrogen can help in removing volatile byproducts more efficiently, pushing the equilibrium towards the desired product. A recently developed scalable process highlights the cyclization of N-amino-2-cyanopyrrole with formamidine acetate in DMF at 85–90 °C.[5]

Part 2: Troubleshooting the Critical Bromination Step

The selective introduction of a bromine atom at the C5 position is the most critical and challenging transformation in this synthesis.

Question 3: Our primary issue is regioselectivity. We are getting a mixture of the desired 5-bromo product along with 7-bromo and 4,5-dibromo isomers. Why is this happening and how can we fix it?

Answer: The pyrrolo[2,1-f][3][4][5]triazine ring system has multiple sites susceptible to electrophilic attack. Achieving high regioselectivity for the C5 position depends on controlling the reaction kinetics.

  • Underlying Mechanism: The pyrrole moiety of the fused ring is electron-rich, making it prone to electrophilic aromatic substitution. The C5 and C7 positions are the most activated. Over-bromination leads to the dibromo adduct.

  • Troubleshooting & Solutions:

    • Choice of Brominating Agent: This is the most critical parameter.

      • Molecular Bromine (Br₂): Highly reactive and often unselective, leading to multiple brominated species. Its use at scale is also hazardous due to its toxicity and corrosivity.[7][8]

      • N-Bromosuccinimide (NBS): Generally the preferred reagent for controlled, selective bromination. It is a solid, making it easier to handle than Br₂, and its lower reactivity allows for better kinetic control.

    • Temperature Control: Run the reaction at low temperatures (e.g., -10 °C to 0 °C) to slow down the reaction rate. This enhances the kinetic selectivity for the most activated C5 position over other sites.

    • Controlled Addition: Add the brominating agent (NBS) portion-wise or as a solution via a dosing pump over an extended period. This keeps the instantaneous concentration of the electrophile low, minimizing over-reaction.

    • Solvent Effects: Aprotic solvents like THF or DCM are common. Avoid protic solvents which can interfere with the brominating agent. Using DMF with brominating agents like NBS or Br₂ at scale is strongly discouraged due to significant safety hazards.[9]

G cluster_start Problem Identification cluster_analysis Primary Causal Analysis cluster_solutions Corrective Actions cluster_outcome Desired Outcome start Poor Regioselectivity in Bromination reagent Brominating Agent Choice start->reagent Is reagent too reactive? temp Reaction Temperature start->temp Is kinetics uncontrolled? addition Reagent Addition Rate start->addition Is local concentration too high? sol_reagent Switch from Br₂ to NBS reagent->sol_reagent sol_temp Lower Temperature to -10 °C to 0 °C temp->sol_temp sol_addition Implement Slow, Controlled Dosing of NBS Solution addition->sol_addition outcome High Yield of >95% Pure 5-Bromo Isomer sol_reagent->outcome sol_temp->outcome sol_addition->outcome

Question 4: The bromination reaction is showing a dangerous exotherm upon scale-up. How do we manage the thermal risk?

Answer: Electrophilic brominations are notoriously exothermic and represent a significant safety risk if not properly managed.

  • Hazard Analysis: A powerful exotherm can lead to a runaway reaction, causing a rapid increase in temperature and pressure inside the reactor, potentially leading to vessel rupture. It also boils off low-boiling solvents, creating a hazardous environment.

  • Mitigation Strategies:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is essential for ensuring the plant's cooling systems can handle the heat load.

    • Semi-Batch Operation: Never add the entire amount of brominating agent at once. The process must be run in a semi-batch mode, where the NBS is added controllably over time. The addition rate should be governed by the reactor's ability to remove heat, maintaining a stable internal temperature.

    • Dilution: Running the reaction at a higher dilution (more solvent) can help manage the heat, as the solvent acts as a heat sink. However, this impacts throughput, so a balance must be found.

    • Emergency Quench Protocol: Have a pre-defined and tested emergency quenching procedure. This typically involves adding a reducing agent like sodium bisulfite or sodium thiosulfate solution to neutralize any unreacted brominating agent. This quencher should be readily available and deliverable to the reactor in an emergency.

ParameterBench Scale (10g)Pilot Scale (10kg)Key Consideration for Scale-Up
Heat Transfer High surface-area-to-volume ratio; efficient heat dissipation.Low surface-area-to-volume ratio; heat removal is a major challenge.Addition rate must be limited by cooling capacity.
Mixing Efficient stirring with a magnetic stir bar.Mechanical agitation; potential for dead zones.Ensure robust agitation to prevent localized hot spots and concentration gradients.
Reagent Addition Manual, rapid addition is common.Must be a slow, controlled addition via dosing pump.Control kinetics and manage exotherm.
Safety Fume hood containment.Closed reactor system with pressure relief and emergency venting.Engineering controls are paramount.

Part 3: Scale-Up of Work-Up and Purification

Question 5: We are struggling with the purification of the final product. On a small scale, column chromatography works, but this is not viable for a 10 kg batch. What are the recommended methods?

Answer: Moving from chromatography to a scalable purification method is a classic process chemistry challenge. For 5-Bromo-pyrrolo[2,1-F]triazine, crystallization is the method of choice.

  • Crystallization Protocol Development:

    • Solvent Screening: The goal is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution. A common approach is to use a binary solvent system, such as an alcohol (e.g., isopropanol) and an anti-solvent (e.g., heptane or water).

    • Quench and Work-up: After the reaction is complete, it must be quenched with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess NBS. This is followed by phase separation to remove water-soluble byproducts.

    • Solvent Swap: The reaction solvent (like THF or DCM) is often not ideal for crystallization. A distillation step is required to swap the reaction solvent for the chosen crystallization solvent.

    • Seeding: To ensure controlled crystallization and obtain a consistent crystal form, seeding the supersaturated solution with a small amount of pure product is highly recommended.

    • Isolation and Drying: The resulting slurry is filtered, and the cake is washed with a cold solvent to remove residual mother liquor. The product is then dried under vacuum at a controlled temperature.

G start Reaction Completion quench Quench with aq. Na₂S₂O₃/NaHCO₃ start->quench phase_sep Phase Separation (Organic/Aqueous) quench->phase_sep solvent_swap Solvent Swap via Distillation to IPA phase_sep->solvent_swap Organic Layer cool_crystallize Cool & Crystallize (with Seeding) solvent_swap->cool_crystallize filter_wash Filter and Wash Cake with Cold Heptane cool_crystallize->filter_wash dry Dry Under Vacuum filter_wash->dry end Pure Crystalline Product dry->end

Part 4: Safety Considerations

Question 6: What are the absolute critical safety protocols for handling large quantities of brominating agents?

Answer: Safety is the primary concern. All personnel must be thoroughly trained on the specific hazards.

  • Personal Protective Equipment (PPE): Standard PPE is insufficient. Mandate the use of chemical-resistant gloves (butyl rubber or Viton), flame-retardant lab coats, safety goggles, and a full-face shield.[10]

  • Engineering Controls: All operations must be conducted in a contained system (e.g., a walk-in fume hood or a glovebox for weighing) with adequate ventilation. The reactor should be equipped with pressure relief valves and a rupture disc that vents to a safe location or a scrubber.

  • Spill Management: Have a spill kit specifically for bromine/NBS. This should include a neutralizing agent like sodium thiosulfate or sodium bisulfite. Never use sawdust or other combustible materials to absorb a bromine spill.

  • Waste Disposal: All waste streams containing bromine or brominated compounds must be segregated and treated as hazardous waste. The aqueous quench solution should be neutralized and checked for residual reactive bromine before disposal.

References

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][3][4][5]triazines. ResearchGate. Available at: [Link]

  • Bioactive Pyrrolo[2,1-f][3][4][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • Synthetic strategies for pyrrolo[2,1-f][3][4][5]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health (NIH). Available at: [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][3][4][5]triazine of Remdesivir. National Institutes of Health (NIH). Available at: [Link]

  • Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][3][4][5]triazine Nucleus. ResearchGate. Available at: [Link]

  • Pyrrolo[2,1-f][3][4][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. Available at: [Link]

  • A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. MDPI. Available at: [Link]

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][3][4][5]triazine derivatives and their antibacterial activity. ResearchGate. Available at: [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health (NIH). Available at: [Link]

  • BROMINE BROMINE - Safety Handbook. ICL Group. Available at: [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Simballogistics. Available at: [Link]

  • A Dangerous Bromance. Scientific Update. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Bromo-pyrrolo[2,1-f]triazine: Navigating Alternative Routes

A Comparative Guide to the Synthesis of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine: Navigating Alternative Routes

The 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine scaffold is a critical pharmacophore in modern drug discovery, forming the core of numerous kinase inhibitors and antiviral agents.[3][4] Its synthesis, therefore, is a subject of considerable interest to medicinal chemists and process development scientists. This guide provides an in-depth comparison of two prominent and mechanistically distinct strategies for the preparation of 5-bromo-pyrrolo[2,1-f][1][2][3]triazine derivatives: late-stage regioselective bromination of the pre-formed heterocyclic core and a convergent synthesis commencing from a brominated pyrrole precursor . Through a detailed examination of experimental data and the underlying chemical principles, this document aims to equip researchers with the knowledge to select the most appropriate synthetic route for their specific research and development needs.

Route 1: Late-Stage Regioselective Bromination

This approach focuses on the introduction of the bromine atom at the C-5 position after the construction of the pyrrolo[2,1-f][1][2][3]triazine ring system. A key challenge in this strategy is controlling the regioselectivity of the electrophilic bromination, as the pyrrole moiety of the fused system presents multiple reactive sites.

Mechanistic Rationale and Experimental Workflow

A notable example of this strategy is the synthesis of 5-bromo-pyrrolo[2,1-f][1][2][3]triazin-4-amine.[1] This method ingeniously overcomes the regioselectivity challenge through a two-step sequence of a non-selective dibromination followed by a regioselective debromination.

The initial step involves the treatment of pyrrolo[2,1-f][1][2][3]triazin-4-amine with a brominating agent such as 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH). In a non-polar solvent like dichloromethane, the reaction favors the formation of the 5,7-dibrominated product.[1] This lack of initial regioselectivity is a crucial consideration, as it necessitates a subsequent purification or a selective downstream reaction.

The key to achieving the desired 5-bromo substitution lies in the second step: a regioselective debromination. This is accomplished through a lithium-halogen exchange reaction. The rationale behind the regioselectivity of this step is the differential reactivity of the C-5 and C-7 bromine atoms, which can be influenced by steric and electronic factors within the molecule. The C-7 position is often more susceptible to electrophilic attack, and conversely, the C-7 bromo substituent can be more labile under certain reductive or exchange conditions.[2]

Late_Stage_BrominationstartPyrrolo[2,1-f][1,2,4]triazin-4-aminedibromo5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-aminestart->dibromo1,3-Dibromo-5,5-dimethyl-imidazolidine-2,4-dione(DCM)monobromo5-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-aminedibromo->monobromoLithium-Bromine Exchange(Selective Debromination)

Figure 1: Workflow for the late-stage regioselective bromination approach.

Experimental Protocol: Synthesis of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazin-4-amine[1]

Step 1: Synthesis of 5,7-Dibromopyrrolo[2,1-f][1][2][3]triazin-4-amine

  • To a solution of pyrrolo[2,1-f][1][2][3]triazin-4-amine in dichloromethane (DCM), add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in portions at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reducing agent (e.g., aqueous sodium thiosulfate).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5,7-dibromopyrrolo[2,1-f][1][2][3]triazin-4-amine.

Step 2: Synthesis of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazin-4-amine

  • Dissolve the 5,7-dibromopyrrolo[2,1-f][1][2][3]triazin-4-amine in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of an organolithium reagent (e.g., n-butyllithium) to effect the lithium-bromine exchange.

  • After a specific reaction time, quench the reaction with a proton source (e.g., water or methanol).

  • Allow the mixture to warm to room temperature, and then perform a standard aqueous workup.

  • Purify the resulting crude product by chromatography to obtain the desired 5-bromo-pyrrolo[2,1-f][1][2][3]triazin-4-amine.

Route 2: Convergent Synthesis from a Brominated Precursor

An alternative and often more scalable approach involves the construction of the pyrrolo[2,1-f][1][2][3]triazine core from a pyrrole intermediate that already bears the desired bromine substituent at the 5-position. This strategy offers the advantage of avoiding potentially low-yielding or poorly selective late-stage halogenation steps.

Mechanistic Rationale and Experimental Workflow

A cornerstone of this approach is the use of 5-bromo-1H-pyrrole-2-carbaldehyde as a key building block.[2][5] This intermediate can be synthesized through various methods, including the Vilsmeier-Haack reaction on 2-bromopyrrole.[1] The synthesis of the final pyrrolotriazine then proceeds through the formation of the crucial N-N bond and subsequent cyclization to form the triazine ring.

A scalable process for the synthesis of 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines has been developed that commences with tert-butyl carbazate to introduce the N-N bond, followed by the generation of the pyrrolotriazine core from a stable bromoaldehyde intermediate and condensation with ammonium carbonate.[5] This convergent approach allows for the late-stage introduction of diversity at other positions of the scaffold, making it highly attractive for the rapid synthesis of compound libraries.

Convergent_Synthesisstart5-Bromo-1H-pyrrole-2-carbaldehydeintermediateN-Aminopyrrole Intermediatestart->intermediateReaction with a Hydrazine Derivative(e.g., tert-butyl carbazate)product5-Bromo-pyrrolo[2,1-f][1,2,4]triazine Derivativeintermediate->productCyclization with a C1 Source(e.g., Ammonium Carbonate)

Figure 2: Workflow for the convergent synthesis from a brominated precursor.

Experimental Protocol: General Scheme for Convergent Synthesis[5]

Step 1: Synthesis of the N-Aminopyrrole Intermediate

  • React 5-bromo-1H-pyrrole-2-carbaldehyde with a suitable hydrazine derivative (e.g., tert-butyl carbazate) in an appropriate solvent. This reaction typically proceeds via condensation to form a hydrazone, which can then be further elaborated.

Step 2: Cyclization to the Pyrrolo[2,1-f][1][2][3]triazine Core

  • The N-aminopyrrole intermediate is then subjected to a cyclization reaction with a one-carbon source to form the triazine ring. For instance, condensation with ammonium carbonate can provide the unsubstituted triazine ring. The use of other reagents, such as orthoformates or formamidine acetate, can lead to substituted triazine rings.

  • The reaction conditions for the cyclization will vary depending on the specific reagents used but often involve heating in a suitable solvent.

  • Following the cyclization, a standard workup and purification by chromatography or recrystallization will yield the desired 5-bromo-pyrrolo[2,1-f][1][2][3]triazine derivative.

Performance Comparison

FeatureRoute 1: Late-Stage BrominationRoute 2: Convergent Synthesis
Starting Material Pyrrolo[2,1-f][1][2][3]triazine derivative5-Bromo-1H-pyrrole-2-carbaldehyde
Key Transformation Electrophilic bromination & selective debrominationN-amination and triazine ring formation
Regioselectivity Achieved in a two-step process; initial reaction is non-selectiveBromine position is pre-defined by the starting material
Scalability May be limited by the need for cryogenic conditions and organolithium reagentsGenerally more scalable and amenable to process development
Overall Yield Can be moderate due to the multi-step nature and potential for side productsPotentially higher overall yield due to a more convergent approach
Flexibility for Diversification Limited to modifications of the pre-formed coreAllows for diversification of the pyrrole precursor and the cyclization partner

Conclusion

Both the late-stage regioselective bromination and the convergent synthesis from a brominated precursor offer viable pathways to 5-bromo-pyrrolo[2,1-f][1][2][3]triazine derivatives. The choice between these routes will be dictated by the specific goals of the synthesis.

The late-stage bromination approach is a valuable tool for accessing specific 5-bromo analogues when the parent pyrrolotriazine is readily available. Its elegance lies in the clever two-step strategy to control regioselectivity. However, the use of organolithium reagents and cryogenic temperatures may pose challenges for large-scale synthesis.

In contrast, the convergent synthesis from 5-bromo-1H-pyrrole-2-carbaldehyde is a more robust and scalable strategy. By incorporating the bromine atom at an early stage, it circumvents the challenges of regioselective halogenation on the fused ring system. This approach is particularly well-suited for the generation of diverse libraries of 5-bromo-pyrrolo[2,1-f][1][2][3]triazines and for process development leading to the large-scale production of a target molecule.

Ultimately, a thorough evaluation of the available starting materials, desired scale of the synthesis, and the need for analogue synthesis will guide the discerning researcher in selecting the optimal route to this important heterocyclic scaffold.

References

  • Bi, L., Fang, S., Zhang, R., Yin, X., Fu, C., & Yao, L. (2014). Regioselective Mono-bromination of Pyrrolo[2,1-f][1][2][3]triazin-4-Amine. Asian Journal of Chemistry, 26(22), 7083-7084.

  • Sharma, S., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(3), 1538-1555.

  • Ott, G. R., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 13(16), 4204–4207.

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(12), 2135-2155.

  • Warren, T. K., et al. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys.

A Comparative Guide to 5-Bromo-pyrrolo[2,1-f]triazine and Other Brominated Heterocycles in Drug Discovery

A Comparative Guide to 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine and Other Brominated Heterocycles in Drug Discovery

Introduction: The Strategic Value of Brominated Heterocycles

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are the bedrock of countless therapeutic agents. Among these, fused nitrogen-containing systems like pyrrolo[2,1-f][1][2][3]triazine have gained prominence as "privileged structures," forming the core of innovative drugs, including the broad-spectrum antiviral Remdesivir and the kinase inhibitor Avapritinib.[4][5] The strategic introduction of a bromine atom onto these scaffolds transforms them into exceptionally versatile intermediates. Bromine acts not only as a modulator of physicochemical properties but, more critically, as a highly effective synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions.[6][7]

This guide provides an in-depth comparison of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine with other foundational brominated heterocycles—namely bromopyridines, bromopyrimidines, bromoindoles, and bromoimidazoles. We will objectively evaluate these critical building blocks based on their synthetic accessibility, reactivity in key transformations, physicochemical profiles, and their established roles in drug development, providing researchers with the data-driven insights needed to make informed decisions in their synthetic and medicinal chemistry programs.

Part 1: A Comparative Analysis of Synthetic Accessibility

The ease and efficiency of synthesis are paramount considerations in the selection of a building block. The pathways to brominated heterocycles vary significantly in complexity, scalability, and the conditions required.

Synthesis of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core is a multi-step endeavor, reflecting its structural complexity.[4] A common strategy begins with a substituted pyrrole, which undergoes N-amination to install the crucial N-N bond, followed by cyclization to form the bicyclic system.[4][8][9] Subsequent regioselective bromination, often with N-Bromosuccinimide (NBS), yields the desired 5-bromo derivative. The multi-step nature of this synthesis makes this scaffold a more specialized starting material compared to simpler monocyclic heterocycles.

cluster_0Synthesis of 5-Bromo-pyrrolo[2,1-f][1,2,4]triazinePyrrole DerivativePyrrole DerivativeN-AminopyrroleN-AminopyrrolePyrrole Derivative->N-Aminopyrrole N-Amination(e.g., NH2Cl)Pyrrolotriazine CorePyrrolotriazine CoreN-Aminopyrrole->Pyrrolotriazine Core Cyclization(e.g., Formamidine Acetate)5-Bromo-pyrrolotriazine5-Bromo-pyrrolotriazinePyrrolotriazine Core->5-Bromo-pyrrolotriazine Regioselective Bromination(e.g., NBS)

Caption: Representative workflow for the synthesis of the 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine scaffold.

Synthesis of Comparative Brominated Heterocycles

In contrast, many common monocyclic brominated heterocycles are more readily accessible.

  • Bromopyridines & Bromopyrimidines: These can often be prepared by direct electrophilic bromination of the parent heterocycle. However, the electron-deficient (π-deficient) nature of these rings, particularly pyrimidine, can make this challenging, sometimes requiring harsh conditions like elevated temperatures with molecular bromine (Br₂).[2][10] N-Bromosuccinimide (NBS) offers a milder and more versatile alternative for these transformations.[2]

  • Bromoindoles: The electron-rich nature of the indole ring facilitates electrophilic substitution. Regioselective bromination, typically at the C3-position, is readily achieved using reagents like NBS or through modern electrochemical methods.[11][12]

  • Bromoimidazoles: Direct bromination of the imidazole ring is a common and effective strategy for producing these valuable building blocks.[7][13]

Heterocycle ClassTypical Synthetic ApproachComplexityKey Considerations
5-Bromo-pyrrolo[2,1-f][1][2][3]triazine Multi-step synthesis from pyrrole precursorsHighRequires construction of the fused ring system prior to bromination.[4]
Bromopyridines Direct electrophilic bromination (Br₂, NBS)Low-MediumReactivity depends on ring substituents.
Bromopyrimidines Direct electrophilic bromination (Br₂, NBS)MediumElectron-deficient ring requires forcing conditions or activation.[2]
Bromoindoles Direct electrophilic bromination (NBS)LowGenerally high reactivity and good regioselectivity for the C3 position.[11]
Bromoimidazoles Direct electrophilic brominationLowStraightforward synthesis for a versatile building block.[7]
Table 1. Comparative summary of synthetic accessibility for various brominated heterocycles.

Part 2: Comparative Reactivity in Cross-Coupling Reactions

The primary synthetic utility of brominated heterocycles lies in their role as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a cornerstone of modern drug discovery for its reliability in forming C-C bonds.

Fundamental Principles of Reactivity

The reactivity of a brominated heterocycle in a Suzuki-Miyaura coupling is principally governed by the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine (C-Br) bond.[14] Several factors influence the ease of this step:

  • Electronic Properties: Electron-deficient rings generally accelerate the oxidative addition process.

  • Bond Dissociation Energy (BDE): The strength of the C-Br bond is critical. Generally, for halides, the reactivity trend is I > Br > Cl > F.[14]

  • Ligand & Catalyst Choice: The selection of the phosphine ligand and palladium source can dramatically alter reaction outcomes and selectivity, especially in poly-halogenated systems.[3][15]

Pd(0)L2Pd(0)L₂Ox_AdductR¹-Pd(II)L₂(Br)Pd(0)L2->Ox_Adduct Oxidative AdditionTransmetalation_ComplexR¹-Pd(II)L₂(R²)Ox_Adduct->Transmetalation_Complex TransmetalationProduct_Complex[R¹-R²]-Pd(0)L₂Transmetalation_Complex->Product_Complex Reductive EliminationProduct_Complex->Pd(0)L2ProductR¹-R²Product_Complex->ProductR1-BrR¹-BrR1-Br->Ox_AdductR2-B(OR)2R²-B(OR)₂R2-B(OR)2->Transmetalation_ComplexBaseBaseBase->Transmetalation_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity Comparison

All the heterocyclic families discussed are competent substrates for Suzuki-Miyaura coupling, serving as foundational building blocks in countless discovery programs.

Heterocycle ClassSuzuki Coupling ReactivityRepresentative Yields (Literature)Key Considerations
5-Bromo-pyrrolo[2,1-f][1][2][3]triazine Good (Inferred)N/A (Specific data limited, but scaffold used in kinase inhibitors requiring coupling)The fused electron-withdrawing triazine ring is expected to activate the C-Br bond for oxidative addition.
Bromopyridines ExcellentGood to ExcellentA workhorse in medicinal chemistry; reactivity is well-documented and predictable.[6]
Bromopyrimidines ExcellentGood to ExcellentThe electron-deficient nature of the ring makes it a highly reactive coupling partner.[16]
Bromoindoles ExcellentGood to ExcellentWidely used; N-protection may be required depending on reaction conditions.[17][18]
Bromoimidazoles ExcellentGood to ExcellentThe C-Br bond is highly amenable to palladium-catalyzed transformations.[7]
Table 2. Comparative reactivity of brominated heterocycles in Suzuki-Miyaura cross-coupling.
Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling Reactivity Screen

This protocol provides a standardized method to empirically compare the reactivity of different brominated heterocycles.

Objective: To determine the relative conversion rate of various brominated heterocycles to a common coupled product under standardized Suzuki-Miyaura conditions.

Materials:

  • Brominated Heterocycle (e.g., 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine, 3-Bromopyridine, 5-Bromopyrimidine, etc.) (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Sphos (0.04 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vials with stir bars

Procedure:

  • Preparation: In a reaction vial, combine the brominated heterocycle (0.2 mmol), 4-methoxyphenylboronic acid (0.24 mmol), K₂CO₃ (0.4 mmol), and the internal standard.

  • Catalyst Pre-mixing: In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and Sphos in 1,4-dioxane.

  • Reaction Setup: Add 1,4-dioxane (1.8 mL) and water (0.2 mL) to the reaction vial containing the solids.

  • Initiation: Add the required volume of the catalyst stock solution to the reaction vial.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: At specified time points (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot of the reaction mixture, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the percent conversion relative to the internal standard.

Causality and Rationale:

  • Catalyst System: The choice of Pd(OAc)₂/Sphos is a robust, modern catalyst system known for its high activity with a broad range of heteroaryl bromides.

  • Base and Solvent: K₂CO₃ is a moderately strong base suitable for most Suzuki couplings. The dioxane/water solvent system is standard for effectively dissolving both the organic and inorganic reagents.

  • Monitoring over Time: A time-course analysis provides a more nuanced view of reactivity than a single endpoint, distinguishing between fast, slow, and non-reactive substrates.

Part 3: Comparative Physicochemical and Metabolic Profiles

The underlying heterocyclic core profoundly influences a molecule's drug-like properties, including solubility, lipophilicity, and metabolic stability.

Property5-Bromo-pyrrolo[2,1-f][1][2][3]triazineBromopyridineBromopyrimidineBromoindoleBromoimidazole
Molecular Weight 198.02 g/mol [19]158.00 g/mol 158.99 g/mol 196.04 g/mol 146.99 g/mol
Calculated LogP (cLogP) ~1.5 - 2.0~1.2 - 1.6~0.8 - 1.2~2.5 - 3.0~1.0 - 1.5
pKa (Predicted) -3.01 (most basic N)[19]~5.2 (pyridinium ion)~1.3 (pyrimidinium ion)~16 (N-H)~7.0 (imidazolium ion)
Key Features Fused, planar, multiple H-bond acceptorsSingle H-bond acceptorTwo H-bond acceptorsH-bond donor/acceptorH-bond donor/acceptor, amphoteric
Table 3. Comparison of calculated physicochemical properties for parent brominated heterocycles. (cLogP and pKa values are estimates and can vary based on the calculation method and isomer).
Metabolic Stability Considerations

Metabolic stability is a critical parameter that dictates a drug's half-life and potential for generating reactive metabolites.[20] Heterocycles are common sites of metabolism, typically via oxidation mediated by cytochrome P450 (CYP) enzymes.[21]

  • 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine: The fused, relatively electron-deficient nature of the aromatic system may confer a degree of metabolic stability. However, the pyrrole moiety could be susceptible to oxidation. Its presence in approved drugs suggests that a favorable metabolic profile is achievable.[5]

  • Bromopyridines/Pyrimidines: The ring nitrogen atoms are potential sites of N-oxidation. Carbon atoms, especially those activated by the nitrogen, are susceptible to C-hydroxylation. Halogenation can serve to "block" a metabolically labile position.[21]

  • Bromoindoles/Imidazoles: The N-H proton can be a site for Phase II conjugation (e.g., glucuronidation). The rings themselves are also prone to oxidation at various positions. The introduction of bromine can significantly alter the metabolic fate of the molecule.[22]

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To assess and compare the metabolic stability of different brominated heterocycles by measuring their rate of depletion when incubated with liver microsomes.

Materials:

  • Test Compound (1 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., warfarin, tolbutamide) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM) at 37 °C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.

  • Time Points: Incubate the reaction at 37 °C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vial for analysis.

  • Analysis: Quantify the remaining percentage of the parent compound at each time point using a calibrated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality and Rationale:

  • HLM: Human Liver Microsomes contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism, providing a reliable in vitro model.

  • NADPH: This cofactor is essential for the catalytic activity of CYP enzymes. The regenerating system ensures its concentration remains stable throughout the incubation.

  • Quenching: Cold acetonitrile effectively stops the reaction and precipitates proteins that would otherwise interfere with the LC-MS/MS analysis.

Part 4: Biological Activity and Applications in Drug Discovery

The ultimate value of a building block is defined by its utility in constructing biologically active molecules. All the discussed brominated heterocycles are well-represented in medicinal chemistry literature and approved drugs.

Heterocycle ClassKey Therapeutic Areas & Biological ActivitiesSpecific Examples
5-Bromo-pyrrolo[2,1-f][1][2][3]triazine Oncology, Virology: Serves as a core for inhibitors of various kinases (VEGFR-2, FGFR-1, ALK) and is related to the scaffold in antiviral drugs.[4][5][8]Intermediates for kinase inhibitors like BMS-690514; Core scaffold of Remdesivir (antiviral).[4]
Bromopyridines Broad Spectrum: Anticancer, antimicrobial, anti-inflammatory, CNS disorders. The pyridine ring is a cornerstone of medicinal chemistry.[23][24][25]Isoniazid (antitubercular), Nifedipine (calcium channel blocker).[26]
Bromopyrimidines Oncology, Virology, Immunology: Essential for synthesizing kinase inhibitors, antivirals, and immunomodulators.[16][27]Imatinib (kinase inhibitor), Fluorouracil (anticancer, though not brominated, demonstrates the core's utility).
Bromoindoles Broad Spectrum: Anticancer, antiviral, anti-inflammatory. The indole is a classic and highly versatile pharmacophore.[3]Building blocks for kinase inhibitors and various receptor modulators.
Bromoimidazoles Antifungal, Antibacterial, Anticancer: The imidazole ring mimics the histidine side chain, facilitating protein interactions.[13][28][29][30]Precursors for drugs like Clotrimazole (antifungal) and Losartan (antihypertensive).
Table 4. Comparison of biological applications and therapeutic relevance.

Conclusion

The selection of a brominated heterocycle is a strategic decision that profoundly impacts the trajectory of a drug discovery project.

  • Bromopyridines, bromopyrimidines, bromoindoles, and bromoimidazoles represent highly accessible, synthetically versatile, and well-understood building blocks. Their reactivity is predictable, and their presence across a wide spectrum of approved drugs validates their utility for constructing molecules with diverse biological functions.

  • 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine , while more synthetically demanding, offers access to a unique and privileged chemical space. Its rigid, fused structure provides a distinct three-dimensional architecture for probing complex biological targets, particularly in the competitive fields of kinase inhibition and antiviral therapy. The investment in its synthesis is justified when the goal is to develop novel agents with high specificity and potency, leveraging a scaffold that has already proven its clinical value.

Ultimately, the choice is project-dependent. For rapid lead generation and exploration of broad chemical space, the simpler monocyclic systems are often the logical starting point. For targeted, structure-based design campaigns aimed at challenging targets like kinases and viral polymerases, the unique properties of the 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine scaffold make it an invaluable and powerful tool for the medicinal chemist.

References

  • Benchchem. Single vs. Double Suzuki Cross-Coupling on Di-brominated Heterocycles: A Comparative Guide.
  • Benchchem. Application Notes and Protocols for the Bromination of Pyrimidine Rings.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis.
  • Hartwig, J. F., et al. The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Brominated Imidazoles in Modern Chemical Synthesis. (2026-01-07).
  • Benchchem. A Comparative Guide to the Electrophilicity of Brominated Heterocycles.
  • Benchchem. The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities. (2025).
  • Google Patents. Process for bromination of pyrimidine. US3956301A.
  • RSC Advances. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021-02-10). DOI:10.1039/D0RA08598G.
  • NIH. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
  • MDPI. Recent Advances in Pyrimidine-Based Drugs.
  • PMC. Recent medicinal approaches of novel pyrimidine analogs: A review. (2023-06-02).
  • ACS Publications. Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry.
  • MDPI. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond.
  • PMC - PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • ResearchGate. Mild cross-coupling of halo-indoles.
  • MySkinRecipes. 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine. Available from:

  • IJPPR. A Review on “Imidazole and Various Biological Activities”. (2022-05-30).
  • International Journal of Pharmaceutical Sciences. An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives.
  • MySkinRecipes. 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine. Available from:

  • PMC - NIH. Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021-01-04). Available from:

  • ACS Publications. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry.
  • PMC - NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • PMC. Synthesis, Structural Analysis, and Biological Activities of Some Imidazolium Salts.
  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016-08-09). DOI:10.1039/C6SC02118B.
  • MySkinRecipes. 5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine. Available from:

  • MDPI. Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023-11-21). Available from:

  • PMC. Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Available from:

  • ResearchGate. Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. (2025-08-10). Available from:

  • PMC - NIH. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. (2021-01-05).
  • ResearchGate. Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. (2025-08-09).
  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery.
  • Organic Letters. Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. (2011-07-26). Available from:

  • ResearchGate. Mini review on biological activity of Imidazole and their derivatives. (2023-01-11).
  • ChemicalBook. 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine. Available from:

  • BLDpharm. 5-bromo-2-(propan-2-yl)pyrrolo[2,1-f][1][2][3]triazine. Available from:

  • Open Access Journals. A Brief View on Pyridine Compounds.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • PMC - NIH. Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (2024-11-15).
  • ResearchGate. Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2025-08-07).
  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026-01-06).
  • PubMed. Optimization of metabolic stability as a goal of modern drug design. (2001). DOI: 10.1002/med.1017.
  • PubMed. Medicinal Properties of Bromine and Its Compounds.

Sources

The 5-Bromo-pyrrolo[2,1-F]triazine Scaffold: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,1-f][1][2][3]triazine core is recognized as a privileged scaffold in medicinal chemistry, forming the foundation of several approved drugs and clinical candidates.[4][5][6] Its structural similarity to purine nucleosides allows it to interact with a wide range of biological targets, making it a versatile starting point for drug discovery.[3][7] This guide provides a comparative analysis of the biological activity of analogs based on this scaffold, with a particular focus on the influence of substitutions, including the 5-bromo moiety, on their therapeutic potential. We will delve into their roles as kinase inhibitors and antiviral agents, supported by experimental data and detailed protocols.

The Pyrrolo[2,1-f][1][2][3]triazine Core: A Privileged Structure

The fused heterocyclic system of pyrrolo[2,1-f][1][2][3]triazine provides a rigid framework that can be strategically decorated with various substituents to modulate its physicochemical properties and biological activity. The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, while the pyrrole ring can engage in van der Waals and pi-stacking interactions within protein binding pockets. The 5-position, when substituted with a bromine atom, can significantly influence the molecule's electronic properties and its ability to form halogen bonds, potentially enhancing binding affinity and selectivity for its target.

Below is a diagram of the core 5-Bromo-pyrrolo[2,1-f]triazine structure.

PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway inhibited by pyrrolo[2,1-f]triazine analogs.

As Antiviral Agents

The pyrrolo[2,1-f]triazine scaffold is also a cornerstone of the antiviral drug Remdesivir, which has been used in the treatment of various RNA virus infections. [8]Analogs of this structure have demonstrated broad-spectrum antiviral activity against viruses such as hepatitis C, Ebola, and influenza. [3][9] One study identified a dimethyl carboxylate derivative of a pyrrolo[2,1-f]triazine as a potent inhibitor of the influenza virus strain A/Puerto Rico/8/34 (H1N1) with an IC50 of 4 µg/mL and a high selectivity index of 188. [3]The proposed mechanism of action for some of these antiviral compounds is the inhibition of viral neuraminidase. [3]

Experimental Protocols

To ensure the trustworthiness of the presented data, this section provides a detailed methodology for a common assay used to evaluate the antiproliferative activity of these compounds.

Sulforhodamine B (SRB) Cell Proliferation Assay

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 10 minutes.

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

The following diagram outlines the workflow for the SRB assay.

SRB_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Compounds seed->treat fix Fix Cells with TCA treat->fix wash1 Wash with Water fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize Dye with Tris-base wash2->solubilize read Read Absorbance at 510 nm solubilize->read end End read->end

Sources

A Senior Application Scientist's Guide to the Robust Validation of Pyrrolotriazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency—The Imperative for Rigorous Validation

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Among the myriad chemical scaffolds designed to target the highly conserved ATP-binding pocket of kinases, pyrrolotriazines have emerged as a privileged structure. Their design is elegant in its simplicity; they act as bioisosteres of the adenine moiety of ATP, allowing them to competitively inhibit kinase activity.[1] This structural mimicry provides a strong foundation for potency, but potency alone is a deceptive metric.

The path from a potent "hit" to a viable drug candidate is paved with rigorous, multi-faceted validation. A single IC50 value from a biochemical assay, while a critical starting point, is merely the opening chapter of the story. It tells us that a compound can inhibit a kinase in a test tube, but it doesn't tell us how it works, whether it engages its target in the complex milieu of a living cell, or what unintended targets it might engage across the vast human kinome.

This guide provides an in-depth, field-proven framework for the comprehensive validation of pyrrolotriazine-based kinase inhibitors. We will move beyond a simple checklist of experiments, instead delving into the causality behind our choices and constructing a self-validating workflow. Our goal is not just to generate data, but to build an unshakeable foundation of evidence that confirms a compound's mechanism, cellular activity, and selectivity, thereby enabling confident decision-making in a drug discovery program.

Part 1: The Foundation—Primary Biochemical Potency and Purity

The first step is to accurately quantify the inhibitor's potency against the purified target kinase. The choice of assay format is critical, as it influences data quality, throughput, and the potential for compound interference.

Choosing the Optimal Biochemical Assay Format

While the traditional gold standard has been the radiometric [³³P]-ATP filter-binding assay, modern drug discovery largely favors non-radioactive methods for safety and scalability.[2][3] Luminescence-based assays, which quantify kinase activity by measuring the amount of ADP produced (or ATP consumed), offer an exceptional balance of sensitivity, robustness, and amenability to high-throughput screening.[4][5][6]

We will focus on the ADP-Glo™ Kinase Assay , a universal, luminescence-based method that measures ADP production. Its key advantage is its two-step process, which first depletes the remaining ATP before converting the generated ADP into a luminescent signal. This minimizes signal bleed-through from high initial ATP concentrations and allows for the measurement of kinase activity even at low substrate conversion rates, making it a highly sensitive and reliable system.[5][7]

Experimental Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol outlines the determination of an IC50 value for a pyrrolotriazine inhibitor against a target kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The exact composition should be optimized for the specific kinase.
  • Pyrrolotriazine Compound: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a high concentration (e.g., 10 mM). Then, create an intermediate dilution of this series in the kinase buffer.
  • ATP & Substrate Solution: Prepare a solution containing the kinase-specific peptide or protein substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the determined Michaelis-Menten constant (Kₘ) for the kinase to ensure a sensitive measurement of competitive inhibition.[8][9]
  • Kinase Solution: Dilute the purified kinase enzyme to its optimal concentration (determined via prior enzyme titration) in kinase buffer.

2. Kinase Reaction:

  • Add 5 µL of the serially diluted pyrrolotriazine compound to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
  • Initiate the reaction by adding 10 µL of the kinase solution, followed immediately by 10 µL of the ATP/substrate solution.
  • Incubate the plate at the optimal temperature (e.g., 30°C) for the determined linear reaction time (e.g., 60 minutes).[10]

3. Signal Detection:

  • Terminate the kinase reaction and deplete the unused ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
  • Add 50 µL of the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
  • Measure luminescence using a plate reader.

4. Data Analysis:

  • Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[10]

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Kinase Reaction cluster_detect Step 3: Detection cluster_analysis Step 4: Analysis Compound 10-Point Serial Dilution of Pyrrolotriazine Plate Add Reagents to 384-Well Plate Compound->Plate Enzyme Kinase Enzyme (Optimal Concentration) Enzyme->Plate Substrate ATP & Peptide Substrate (at ATP Km) Substrate->Plate Incubate Incubate at 30°C (e.g., 60 min) Plate->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Depletes ATP) Incubate->Add_ADP_Glo Add_Detect Add Detection Reagent (Converts ADP to Light) Add_ADP_Glo->Add_Detect Read Measure Luminescence Add_Detect->Read Plot Plot % Inhibition vs. [Compound] Read->Plot Fit Fit Sigmoidal Curve Plot->Fit IC50 Determine IC50 Value Fit->IC50

Table 1: Key Validation Parameters for the Primary Biochemical Assay
ParameterDescriptionAcceptance CriteriaRationale
Z'-factor A statistical measure of assay quality, reflecting the dynamic range and data variation.Z' > 0.5An excellent Z'-factor ensures that the assay can reliably distinguish between active inhibitors and noise, minimizing false positives/negatives.[6]
Signal-to-Background (S/B) The ratio of the signal from the uninhibited reaction to the background (no enzyme) signal.S/B > 10A high S/B ratio indicates a robust assay window, providing confidence in the measured inhibition.
Enzyme Linearity Confirmation that the reaction rate is linear with respect to time and enzyme concentration.R² > 0.95Ensures the assay is performed under initial velocity conditions, which is a prerequisite for accurate inhibitor constant determination.[8]
ATP Kₘ Determination The Michaelis-Menten constant for ATP; the concentration at which the reaction rate is half of Vₘₐₓ.Determined ExperimentallyRunning the assay at ATP Kₘ provides the highest sensitivity for detecting ATP-competitive inhibitors.[8][9]

Part 2: Orthogonal Validation—Confirming Mechanism and Target Engagement

An IC50 value is a starting point. We must now confirm that the observed inhibition is due to the intended mechanism of action (ATP competition) and that the compound can physically interact with its target in a more physiologically relevant environment.

Method 1: Mechanism of Action (MoA) Determination via ATP Competition

The Causality: Pyrrolotriazine compounds are designed to be ATP-competitive.[1] If this is true, their apparent potency (IC50) should decrease as the concentration of ATP increases, because the inhibitor and ATP are directly competing for the same binding site.[11] A compound that is non-ATP-competitive (e.g., allosteric) will have an IC50 that is largely independent of the ATP concentration.[12] This experiment is a crucial validation of the compound's designed MoA.

Experimental Protocol:

  • Perform the biochemical IC50 determination as described in Part 1.

  • Repeat the entire experiment at least two more times, each with a different fixed concentration of ATP.

  • Recommended ATP concentrations are:

    • Low ATP: ~0.1x Kₘ

    • "Standard" ATP: 1x Kₘ

    • High ATP: ~10x Kₘ (or physiological concentration, ~1 mM)

  • Calculate the IC50 value for the pyrrolotriazine compound at each ATP concentration.

Data Interpretation:

  • Expected Result (ATP-Competitive): A clear rightward shift in the dose-response curve and a corresponding increase in the IC50 value as the ATP concentration increases.

  • Unexpected Result (Non-Competitive): The IC50 value remains relatively constant regardless of the ATP concentration.

G cluster_kinase Kinase ATP Binding Pocket cluster_low_atp Low [ATP] cluster_high_atp High [ATP] pocket Inhibitor_binds Inhibitor Binds Easily (High Potency) ATP_outcompetes ATP Outcompetes (Low Potency) ATP ATP ATP->pocket Binds Inhibitor Pyrrolotriazine (Inhibitor) Inhibitor->pocket Competes

Method 2: Cellular Target Engagement via NanoBRET™ Assay

The Causality: A compound can be biochemically potent but fail to work in cells due to poor permeability or rapid efflux. It is essential to prove that the compound can enter a living cell and physically bind to its intended kinase target. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a gold-standard method for quantifying target engagement in live cells.[13]

Principle: The target kinase is expressed in cells as a fusion with a NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells. When the tracer is bound to the kinase, its proximity to the luciferase results in energy transfer (BRET). An effective, cell-permeable pyrrolotriazine inhibitor will enter the cell and compete with the tracer for the ATP-binding site. This displacement increases the distance between the donor and acceptor, leading to a measurable decrease in the BRET signal.[13]

Experimental Protocol:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein.

  • Assay Plating: Plate the transfected cells in a 96-well or 384-well white assay plate and incubate to allow for protein expression.

  • Compound Treatment: Add the serially diluted pyrrolotriazine compound to the cells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer and the Nano-Glo® substrate to all wells.

  • Signal Detection: Incubate for a set period (e.g., 2 hours) and simultaneously measure the filtered donor emission (460 nm) and acceptor emission (610 nm) using a plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A dose-dependent decrease in the BRET ratio confirms that the compound is engaging the target kinase in live cells.

G cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Pyrrolotriazine Inhibitor Kinase_A NanoLuc-Kinase (Donor) Tracer_A Fluorescent Tracer (Acceptor) Kinase_A->Tracer_A Binding BRET_High High BRET Signal Tracer_A->BRET_High Proximity causes Kinase_B NanoLuc-Kinase (Donor) Inhibitor Inhibitor Kinase_B->Inhibitor Binding Tracer_B Fluorescent Tracer (Acceptor) BRET_Low Low BRET Signal Inhibitor->BRET_Low Displacement causes

Part 3: Assessing Selectivity and Cellular Function

A potent, on-target inhibitor is still not a drug candidate. We must now investigate its specificity and confirm that its target engagement translates into a functional biological outcome.

Method 3: Kinase Selectivity Profiling

The Causality: The ATP-binding pocket is highly conserved across the human kinome, which comprises over 500 members.[10] An inhibitor designed for one kinase may inadvertently inhibit others, leading to off-target effects and potential toxicity.[14] Comprehensive selectivity profiling is a non-negotiable step to understand a compound's "promiscuity" and de-risk its development.[15][16]

Methodology: A tiered approach is the most efficient strategy.[10][15]

  • Tier 1: Broad Panel Screen: Screen the pyrrolotriazine compound at a single, high concentration (e.g., 1 µM or 10 µM) against a large, representative panel of kinases (e.g., the 468-kinase scanMAX® panel from Eurofins DiscoverX).

  • Tier 2: Dose-Response Follow-up: For any kinases that show significant inhibition (e.g., >70% inhibition) in the primary screen, perform a full 10-point dose-response IC50 determination.

  • Data Analysis: Calculate selectivity scores to quantify the compound's specificity. A simple method is the Selectivity Score (S-score), which divides the IC50 of an off-target kinase by the IC50 of the primary target. A higher score indicates greater selectivity.

Table 2: Example Selectivity Profile for a Hypothetical Pyrrolotriazine Inhibitor (Target: Kinase A)
Kinase Target% Inhibition @ 1 µMIC50 (nM)Selectivity Score (vs. Kinase A)
Kinase A (Primary Target) 98%10 1
Kinase B85%15015
Kinase C72%80080
Kinase D25%>10,000>1,000
Kinase E (over 400 others)<10%>10,000>1,000
Method 4: Cellular Phosphorylation Assay (Western Blot)

The Causality: The ultimate proof of an inhibitor's efficacy is demonstrating that it can block the kinase's catalytic function within a cellular signaling pathway. This is achieved by measuring the phosphorylation status of a known, direct downstream substrate of the target kinase. A successful inhibitor should reduce substrate phosphorylation in a dose-dependent manner.[10][16][17]

Experimental Protocol:

  • Cell Treatment: Culture an appropriate cell line known to have an active signaling pathway involving the target kinase. Treat the cells with a serial dilution of the pyrrolotriazine compound for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a buffer containing protease and phosphatase inhibitors. The latter are critical to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Probing:

    • Probe one membrane with a phospho-specific antibody that recognizes the phosphorylated form of the downstream substrate.

    • Probe a parallel membrane with an antibody that recognizes the total protein level of the substrate, regardless of its phosphorylation state. This serves as a crucial loading control.

    • Probe for a housekeeping protein (e.g., β-actin or GAPDH) to confirm equal loading across all lanes.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody to detect the primary antibodies. Quantify the band intensities. For each dose, calculate the ratio of the phospho-substrate signal to the total-substrate signal.

Data Interpretation: A dose-dependent decrease in the normalized phospho-substrate signal provides strong evidence that the pyrrolotriazine compound is functionally inhibiting the target kinase's activity in a cellular context.

Summary: A Multi-Assay Approach for Unambiguous Validation

Validating a kinase inhibitor is not a linear process but a web of interconnected evidence. Each assay addresses a specific question, and together they build a comprehensive and trustworthy profile of the compound. A pyrrolotriazine that demonstrates potency in a biochemical assay, proves its ATP-competitive mechanism, engages its target in live cells, shows a clean selectivity profile, and reduces downstream substrate phosphorylation is a compound that can be advanced with a high degree of confidence.

Table 3: Comparison of Validation Assay Formats
Assay MethodWhat It MeasuresPrimary PurposeKey AdvantageKey Limitation
Biochemical IC50 (ADP-Glo™) Potency of inhibition on a purified enzyme.Quantify intrinsic potency (IC50).Clean, controlled system; high-throughput.Lacks physiological context; prone to artifacts.
ATP Competition Assay The effect of varying ATP concentrations on inhibitor IC50.Confirm ATP-competitive mechanism of action.Directly tests the designed MoA.Still a biochemical assay; doesn't prove cell activity.
Cellular Target Engagement (NanoBRET™) Compound binding to the target kinase in live cells.Confirm cell permeability and target binding.Physiologically relevant; measures direct interaction.Doesn't measure functional output (inhibition of activity).
Kinase Selectivity Profiling Inhibitory activity against a broad panel of kinases.Assess off-target liabilities and specificity.De-risks compound by identifying potential side effects.Biochemical data may not always translate to cellular effects.[14]
Cellular Phosphorylation Assay Phosphorylation status of a downstream substrate in cells.Validate functional inhibition of the cellular pathway.The ultimate proof of on-target functional effect.Lower throughput; requires specific antibody reagents.

By following this rigorous, multi-tiered validation strategy, researchers can effectively triage their pyrrolotriazine compounds, separating promising candidates from problematic ones and ensuring that only the most robustly characterized molecules proceed toward clinical development.

References

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery . Pharmaceuticals (Basel). [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery . MDPI. [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery . PubMed. [Link]

  • How Does a Biochemical Kinase Assay Work? . BellBrook Labs. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets . Biochemical Journal. [Link]

  • Assay Development for Protein Kinase Enzymes . Assay Guidance Manual. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . International Journal of Molecular Sciences. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. [Link]

  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits . Eurofins DiscoverX. [Link]

  • Bioactive Pyrrolo[2,1-f][1][18][19]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies . MDPI. [Link]

  • A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors . Cancer Research. [Link]

  • Non-ATP competitive protein kinase inhibitors . PubMed. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . Celtarys Research. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors . FEBS Journal. [Link]

  • Cell-based test for kinase inhibitors . INiTS. [Link]

  • Kinase Screening Assay Services . Reaction Biology. [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index . Molecular & Cellular Proteomics. [Link]

  • A cell-based screening assay to identify novel kinase inhibitors . Cancer Research. [Link]

  • Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions . Scientific Reports. [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile . Royal Society of Chemistry. [Link]

  • Pyrrolo[2,1-f][1][18][19]triazine: a promising fused heterocycle to target kinases in cancer therapy . Future Medicinal Chemistry. [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond . Journal of Experimental & Clinical Cancer Research. [Link]

  • Pyrrolotriazines as Novel Potent ALK Inhibitors . SlidePlayer. [Link]

  • Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors . PubMed. [Link]

  • Different types of ATP-competitive kinase inhibitors . ResearchGate. [Link]

  • Inhibitors in AKTion: ATP-competitive vs allosteric . Biochemical Society Transactions. [Link]

  • Spotlight: Cell-based kinase assay formats . Reaction Biology. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . BioAgilytix. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis . U.S. Food and Drug Administration. [Link]

  • FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation . American College of Clinical Pharmacology. [Link]

  • Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies . U.S. Food and Drug Administration. [Link]

Sources

The Rise of the Pyrrolo[2,1-f]triazine Scaffold: A Comparative Guide to Efficacy in Oncology and Virology

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,1-f]triazine nucleus has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and potent activity across diverse therapeutic areas.[1][2][3] This guide provides a comparative analysis of the efficacy of various pyrrolo[2,1-f]triazine derivatives, with a primary focus on their application as kinase inhibitors in oncology and as antiviral agents. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present comparative data from key experimental assays, and provide detailed protocols to enable researchers to validate and build upon these findings.

Introduction: A Scaffold of Opportunity

The pyrrolo[2,1-f]triazine core, a fused heterocyclic system, has garnered significant attention due to its presence in several clinically successful drugs.[4][5] Notably, it forms the structural foundation of the FDA-approved kinase inhibitor Avapritinib, used for treating gastrointestinal stromal tumors, and the broad-spectrum antiviral drug Remdesivir.[4] Its unique three-dimensional structure allows for strategic placement of substituents that can engage with high affinity and specificity in the active sites of various biological targets. This has led to the exploration of a vast chemical space around this scaffold, resulting in a multitude of derivatives with tailored biological activities.[1][3]

Comparative Efficacy in Oncology: Targeting Kinase Dysregulation

Kinase inhibition is a cornerstone of modern targeted cancer therapy.[4] The pyrrolo[2,1-f]triazine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors, often targeting multiple pathways implicated in tumor growth, proliferation, and angiogenesis.

Dual c-Met and VEGFR-2 Inhibition

The c-Met and VEGFR-2 receptor tyrosine kinases are critical drivers of tumorigenesis and angiogenesis. Dual inhibition of these targets is a promising strategy to overcome resistance and enhance therapeutic efficacy. A series of novel pyrrolo[2,1-f]triazine derivatives have been designed and synthesized with the aim of achieving potent dual inhibition.[6]

One standout compound, 27a , exhibited impressive potency against both c-Met and VEGFR-2 with IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM, respectively. This dual activity translated into potent antiproliferative effects in c-Met addicted cancer cell lines, with IC50 values ranging from 1.2 to 24.6 nM. Furthermore, compound 27a demonstrated excellent in-cell activity, inhibiting the BaF3-TPR-Met cell line with an IC50 of 0.71 ± 0.16 nM and the HUVEC-VEGFR2 cell line with an IC50 of 37.4 ± 0.311 nM. These results highlight the potential of this chemical series for the treatment of a variety of cancers.

Table 1: Comparative Efficacy of Pyrrolo[2,1-f]triazine Derivatives as Dual c-Met/VEGFR-2 Inhibitors

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)BaF3-TPR-Met IC50 (nM)HUVEC-VEGFR2 IC50 (nM)
27a 2.3 ± 0.15.0 ± 0.50.71 ± 0.1637.4 ± 0.311
Positive Control--> 0.71~37

Data sourced from a 2018 study on dual c-Met/VEGFR-2 inhibitors.

EGFR and HER2 Inhibition

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key targets in several cancers, including non-small cell lung cancer and breast cancer. Pyrrolo[2,1-f]triazine derivatives have been developed as dual inhibitors of these kinases.[4]

Compounds 14 and 15 were identified as potent dual inhibitors of EGFR and HER2.[4] While both compounds showed comparable enzymatic activity, compound 15 was more potent in cellular assays against N87 cells.[4] Another derivative, compound 16 , also demonstrated potent dual inhibition with IC50 values of 0.01 µM and 0.006 µM for HER2 and EGFR, respectively.[4]

Table 2: Efficacy of Pyrrolo[2,1-f]triazine Derivatives against EGFR and HER2

CompoundEGFR IC50 (µM)HER2 IC50 (µM)Cellular Potency (N87 cells)
14 Comparable to 15Comparable to 15Less potent than 15
15 Comparable to 14Comparable to 14More potent than 14
16 0.0060.01-

Data synthesized from a review on pyrrolo[2,1-f]triazines in cancer therapy.[4]

Anaplastic Lymphoma Kinase (ALK) Inhibition

ALK rearrangements are oncogenic drivers in a subset of non-small cell lung cancers. Researchers have synthesized 2,7-disubstituted-pyrrolo[2,1-f]triazine derivatives as potent ALK inhibitors.[4]

Compound 21 displayed nanomolar activity against ALK (IC50 = 10 ± 2 nM) with high selectivity over the insulin-like growth factor-1 receptor (IGF-1R; IC50 = 1137 ± 398 nM).[4] This selectivity is crucial for minimizing off-target effects. Compound 22 also emerged as a potent ALK inhibitor with an IC50 of 6 nM and demonstrated good pharmacokinetic properties.[4]

Table 3: Comparative Efficacy of Pyrrolo[2,1-f]triazine Derivatives as ALK Inhibitors

CompoundALK IC50 (nM)IGF-1R IC50 (nM)
21 10 ± 21137 ± 398
22 6-

Data from a 2021 review on kinase inhibitors containing the pyrrolo[2,1-f]triazine scaffold.[4]

Phosphoinositide 3-kinase (PI3K) Inhibition

The PI3K signaling pathway is frequently dysregulated in cancer. A series of 6-aminocarbonyl pyrrolo[2,1-f]triazine derivatives were designed and evaluated for their activity against PI3K isoforms.[7]

Compound 14a showed selective and potent activity against the p110α and p110δ isoforms of PI3K, with IC50 values of 122 nM and 119 nM, respectively.[7] Another derivative, compound 41 , was identified as a nanomolar inhibitor of PI3Kδ with an impressive IC50 of 2 nM.[8]

Table 4: Efficacy of Pyrrolo[2,1-f]triazine Derivatives against PI3K Isoforms

CompoundPI3K p110α IC50 (nM)PI3K p110δ IC50 (nM)
14a 122119
41 -2

Data sourced from studies on PI3K inhibitors.[7][8]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To ensure the reproducibility and validity of the efficacy data presented, a standardized in vitro kinase inhibition assay is crucial. The following protocol outlines a typical procedure for determining the IC50 values of test compounds against a target kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of pyrrolo[2,1-f]triazine derivatives against a specific protein kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically detected using a phosphospecific antibody or by measuring the depletion of ATP.

Materials:

  • Recombinant human kinase (e.g., c-Met, VEGFR-2, ALK)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (pyrrolo[2,1-f]triazine derivatives) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based detection system)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 1-5 µL) of the diluted compounds to the wells of a microplate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, recombinant kinase, and the specific substrate.

  • Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate.

  • ATP Addition: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This will generate a signal (e.g., luminescence, fluorescence) that is inversely proportional to the kinase activity.

  • Data Analysis: Read the plate using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Recombinant Kinase: Using a purified, recombinant kinase ensures that the observed inhibition is a direct effect on the target and not influenced by other cellular components.

  • ATP Concentration at Km: Performing the assay with the ATP concentration at its Michaelis-Menten constant (Km) provides a standardized condition for comparing the potency of different inhibitors. This reflects a more physiologically relevant competitive inhibition scenario.

  • Serial Dilution: A wide range of compound concentrations is necessary to accurately determine the full dose-response curve and calculate a reliable IC50 value.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Compound Serial Dilution Plate_Prep Add Compounds to Plate Compound_Prep->Plate_Prep Add_Kinase_Mix Add Kinase Mix to Plate Plate_Prep->Add_Kinase_Mix Kinase_Mix Prepare Kinase/Substrate Mix Kinase_Mix->Add_Kinase_Mix Add_ATP Initiate with ATP Add_Kinase_Mix->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Detection Add Detection Reagent Incubate->Detection Read_Plate Read Signal Detection->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Comparative Efficacy in Virology: A New Frontier

Beyond oncology, the pyrrolo[2,1-f]triazine scaffold has demonstrated significant promise as a platform for developing antiviral agents.[1] This is exemplified by the success of Remdesivir, a C-nucleoside derivative, against a range of RNA viruses including SARS-CoV-2.[4]

Anti-Influenza Virus Activity

A series of 2,4-disubstituted pyrrolo[2,1-f]triazines have been synthesized and evaluated for their antiviral activity against the influenza A virus strain A/Puerto Rico/8/34 (H1N1). These compounds are considered structural analogues of the non-nucleoside antiviral drug Triazavirin®.

Among the synthesized derivatives, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f]triazine-5,6-dicarboxylate showed the most promising activity, with an IC50 of 4 µg/mL and a high selectivity index of 188. Molecular docking studies suggest that the mechanism of action may involve the inhibition of viral neuraminidase.

Table 5: Antiviral Efficacy of a Pyrrolo[2,1-f]triazine Derivative against Influenza A (H1N1)

CompoundIC50 (µg/mL)Selectivity Index (SI)
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f]triazine-5,6-dicarboxylate4188

Data from a 2023 study on bioactive pyrrolo[2,1-f]triazines.

Broad-Spectrum Antiviral Potential

The pyrrolo[2,1-f]triazine core is also found in nucleoside analogues that exhibit broad-spectrum antiviral activity. These compounds have shown efficacy against a variety of RNA viruses, including hepatitis C, Ebola, Marburg, and respiratory syncytial virus (RSV). The mechanism of action for these nucleoside analogues often involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1]

Experimental Protocol: Antiviral Cytopathic Effect (CPE) Assay

The following protocol describes a common method for evaluating the in vitro antiviral activity of compounds by measuring the inhibition of virus-induced cytopathic effect.

Objective: To determine the concentration of a test compound that protects 50% of cultured cells from virus-induced death or morphological changes (EC50).

Principle: Many viruses cause visible damage, known as cytopathic effect (CPE), to the host cells they infect. This assay quantifies the ability of a compound to prevent or reduce CPE.

Materials:

  • Host cell line permissive to the virus (e.g., MDCK cells for influenza)

  • Virus stock with a known titer

  • Cell culture medium and supplements

  • Test compounds (pyrrolo[2,1-f]triazine derivatives) dissolved in DMSO

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Inverted microscope

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Addition: After 24 hours, remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).

  • Virus Infection: Add the virus to the appropriate wells at a multiplicity of infection (MOI) that will cause significant CPE within 2-3 days.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator until the virus control wells show approximately 80-90% CPE.

  • CPE Observation: Observe the cells daily under an inverted microscope to monitor the progression of CPE.

  • Cell Viability Measurement: At the end of the incubation period, add the cell viability reagent to all wells according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each compound concentration relative to the cell control. Plot the percentage of protection against the logarithm of the compound concentration and determine the EC50 value.

Self-Validating System:

  • Cell Control: This ensures that the test compounds are not toxic to the cells at the tested concentrations.

  • Virus Control: This confirms that the virus is infectious and causes the expected level of CPE.

  • Parallel Cytotoxicity Assay: A separate assay should be run in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC50) of the compounds. The selectivity index (SI = CC50/EC50) is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Antiviral_CPE_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_readout Data Acquisition cluster_final_analysis Analysis Seed_Cells Seed Host Cells Add_Compounds Add Compound Dilutions Seed_Cells->Add_Compounds Infect_Cells Infect with Virus Add_Compounds->Infect_Cells Incubate Incubate (2-3 days) Infect_Cells->Incubate Observe_CPE Microscopic Observation Incubate->Observe_CPE Add_Viability_Reagent Add Viability Reagent Observe_CPE->Add_Viability_Reagent Read_Plate Measure Signal Add_Viability_Reagent->Read_Plate Calculate_EC50 Calculate EC50 Read_Plate->Calculate_EC50

Caption: Workflow for a cytopathic effect (CPE) inhibition assay.

Conclusion and Future Directions

The pyrrolo[2,1-f]triazine scaffold has unequivocally demonstrated its value in the development of potent and selective inhibitors for a range of therapeutic targets. The comparative efficacy data presented herein underscore the remarkable adaptability of this chemical framework. In oncology, derivatives targeting key kinases have shown nanomolar potency and promising cellular activity. In virology, the scaffold has given rise to both broad-spectrum nucleoside analogues and targeted non-nucleoside inhibitors.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising lead compounds. Further exploration of the structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective derivatives. The continued investigation of the pyrrolo[2,1-f]triazine scaffold holds immense potential for the development of next-generation therapeutics to address unmet medical needs in cancer and infectious diseases.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][4][7]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31, 1–25. [Link]

  • Gromova, Y. A., et al. (2023). Bioactive Pyrrolo[2,1-f][4][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7687. [Link]

  • Sharma, P., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][4][7]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152, 295–313. [Link]

  • Li, J., et al. (2018). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][4][7]triazine derivatives. Bioorganic & Medicinal Chemistry, 26(19), 5263-5274. [Link]

  • Gryko, D. T., & Tasior, M. (2021). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][4][7]triazine Derivatives. Molecules, 26(16), 4960. [Link]

  • Huang, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][4][7]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 625-643. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][4][7]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31, 1-25. [Link]

  • Kim, K. S., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][4][7]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(5), 1429-1440. [Link]

  • Accepted Manuscript. (2018). European Journal of Medicinal Chemistry. [Link]

  • Li, Q., et al. (2018). Synthesis and Biological Evaluation of Pyrrolo[2,1-f][4][7]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. ChemMedChem, 13(1), 97-104. [Link]

  • Drozdowska, D. (Ed.). (2022). Special Issue: Advances in S-Triazine-Based Therapeutics: From Antimicrobials to Neurodegenerative Disease Modulators. Molecules. [Link]

  • Hewitt, P. R., et al. (2023). Discovery of pyrrolo[2,1-f][4][7]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 89, 129321. [Link]

  • Bhide, R. S., et al. (2012). Discovery and SAR of pyrrolo[2,1-f][4][7]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1973-1979. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 5-Bromo-pyrrolo[2,1-F]triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical development, the purity of the final product is a critical parameter that directly impacts its safety, efficacy, and reproducibility in biological assays. This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized 5-Bromo-pyrrolo[2,1-F]triazine, a heterocyclic scaffold of interest in medicinal chemistry.[1][2][3] As a senior application scientist, my aim is to provide not just protocols, but the underlying scientific rationale to empower you in making informed decisions for your purity validation workflows.

The Synthetic Landscape: Understanding Potential Impurities

The journey to a pure compound begins with understanding its synthesis. 5-Bromo-pyrrolo[2,1-F]triazine can be synthesized through various routes, often involving multi-step processes.[1][4][5][6] A common strategy involves the construction of the pyrrolotriazine core from pyrrole derivatives.[1] Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as substituted pyrroles or brominating agents.

  • Side-Products: Competing reaction pathways can lead to the formation of isomeric byproducts or other structurally related impurities. For instance, regioselectivity in bromination is a critical factor.[7]

  • Reagents and Catalysts: Residual catalysts, reagents, or their degradation products may be present in the final product.

  • Solvents: Trapped solvent molecules can be a common impurity that is often difficult to remove completely.

A logical workflow for assessing the purity of 5-Bromo-pyrrolo[2,1-F]triazine involves a multi-pronged analytical approach.

Caption: Workflow for Purity Assessment of 5-Bromo-pyrrolo[2,1-F]triazine.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique is pivotal for robust purity determination. Here, we compare the most relevant methods for 5-Bromo-pyrrolo[2,1-F]triazine.

Technique Principle Strengths Limitations Application for 5-Bromo-pyrrolo[2,1-F]triazine
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, quantitative accuracy, and reproducibility. UPLC offers faster analysis and higher sensitivity than HPLC.[8][9][10][11][12]Requires a suitable chromophore for UV detection. Method development can be time-consuming.Primary method for quantitative purity assessment. Ideal for separating the main compound from structurally similar impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.Provides molecular weight information for impurity identification. High sensitivity and specificity.[13]Quantitative accuracy can be lower than HPLC-UV without appropriate standards. Matrix effects can suppress ion signals.Essential for identifying unknown impurities. Confirms the mass of the synthesized compound and provides structural clues for byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information. Can be used for quantitative analysis (qNMR). Detects non-chromophoric impurities.Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.Confirms the chemical structure of the synthesized compound. ¹H and ¹³C NMR are crucial for structural elucidation. Purity can be estimated by comparing the integral of the compound's signals to those of impurities.[14][15][16]
Elemental Analysis (EA) Determines the elemental composition (C, H, N, S, Halogens) of a sample.[17][18][19]Provides fundamental information about the elemental composition. Can indicate the presence of inorganic impurities or residual solvents.[20]Does not distinguish between isomers. Requires a relatively pure sample for accurate results. The accepted deviation is typically within ±0.4%.[21]Confirms the empirical formula. A powerful tool for verifying the overall purity and absence of significant inorganic or solvent impurities.[20]

Experimental Protocols

This protocol provides a general starting point for method development. Optimization will be required based on the specific impurity profile.

Rationale: Reversed-phase chromatography is the workhorse for the analysis of moderately polar organic molecules like 5-Bromo-pyrrolo[2,1-F]triazine. A C18 column provides good retention and selectivity. The gradient elution allows for the separation of compounds with a range of polarities.

Caption: HPLC/UPLC Experimental Workflow.

Instrumentation and Conditions:

  • System: HPLC or UPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm for UPLC; 4.6 x 150 mm, 5 µm for HPLC).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes (adjust as needed).

  • Flow Rate: 0.4 mL/min for UPLC; 1.0 mL/min for HPLC.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm (or determine the λmax of the compound).

  • Injection Volume: 1-5 µL.

Data Interpretation: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Rationale: Coupling the HPLC/UPLC system to a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of eluting peaks, which is critical for identifying unknown impurities.

Instrumentation and Conditions:

  • Use the same chromatographic conditions as the HPLC/UPLC method.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode is a good starting point for nitrogen-containing heterocyclic compounds.

  • Scan Range: A broad scan range (e.g., m/z 100-1000) is recommended for initial screening.

Data Interpretation: The mass spectrum of each impurity peak can be used to propose a molecular formula and structure. This information is invaluable for understanding the synthetic process and troubleshooting impurity formation.

Rationale: NMR provides unambiguous structural confirmation. The presence of unexpected signals can indicate impurities.

Protocol:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Integrate the signals in the ¹H NMR spectrum. The ratio of integrals should correspond to the number of protons in the proposed structure.

  • Compare the chemical shifts and coupling constants to expected values for 5-Bromo-pyrrolo[2,1-F]triazine.[22]

  • Look for any signals that do not correspond to the target compound or the solvent. These may indicate the presence of impurities.

Purity Estimation: While not as accurate as chromatography for quantitative analysis, a rough estimation of purity can be made by comparing the integral of a well-resolved signal from the main compound to the integrals of impurity signals. For higher accuracy, a quantitative NMR (qNMR) experiment with a certified internal standard is required.

Rationale: EA provides the percentage composition of C, H, N, and Br, which should match the theoretical values for the molecular formula of 5-Bromo-pyrrolo[2,1-F]triazine (C₇H₄BrN₃).

Protocol:

  • Submit a dry, homogeneous sample (typically 2-5 mg) to an analytical services laboratory.

  • The sample is combusted at high temperature, and the resulting gases are analyzed to determine the elemental composition.

Data Interpretation: The experimentally determined percentages of each element should be within ±0.4% of the calculated theoretical values.[21] Significant deviations may indicate the presence of impurities or residual solvent.

Conclusion and Recommendations

A comprehensive assessment of the purity of synthesized 5-Bromo-pyrrolo[2,1-F]triazine requires a multi-technique approach.

  • HPLC or UPLC should be the primary technique for quantitative purity determination. UPLC is recommended for higher throughput and sensitivity.[8][10][12]

  • LC-MS is indispensable for the identification of any unknown impurities detected by HPLC/UPLC.

  • NMR spectroscopy is essential for unambiguous structural confirmation and can provide a semi-quantitative purity assessment.

  • Elemental analysis provides crucial validation of the elemental composition and can detect non-chromophoric or non-volatile impurities.

By employing this integrated analytical strategy, researchers, scientists, and drug development professionals can have high confidence in the purity of their synthesized 5-Bromo-pyrrolo[2,1-F]triazine, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies. The validation of these analytical methods is a critical step in ensuring compliance with regulatory standards and guaranteeing the quality of pharmaceutical products.[23][24][25][26][27]

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • LCGC North America. (2014). Validation of Impurity Methods, Part II. [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review on Comparative study of HPLC and UPLC. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • Technology Networks. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]

  • The Pharma Review. (n.d.). Analytical method validation: A brief review. [Link]

  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][17][18][21]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]

  • ResearchGate. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][17][18][21]triazines. [Link]

  • Springer. (2021). Synthetic strategies for pyrrolo[2,1-f][17][18][21]triazine: the parent moiety of antiviral drug remdesivir. [Link]

  • Organic Letters. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][17][18][21]triazines. [Link]

  • Royal Society of Chemistry. (n.d.). Determination of the purity of monomers by a catalytic bromination method. [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][17][18][21]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]

  • Springer. (n.d.). Pyrrolo[2,1-f][17][18][21]triazine: a promising fused heterocycle to target kinases in cancer therapy. [Link]

  • PubMed. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. [Link]

  • ACS Publications. (n.d.). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]

  • ResearchGate. (2022). Purity analysis of 4-bromodiphenyl ether for reference materials. [Link]

  • National Institutes of Health. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. [Link]

  • Organic Letters. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. [Link]

  • National Institutes of Health. (n.d.). Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters. [Link]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]

  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]

  • PubMed. (n.d.). Use of liquid chromatography/tandem mass spectrometry to detect distinctive indicators of in situ RDX transformation in contaminated groundwater. [Link]

  • National Institutes of Health. (n.d.). Pyrrolotriazine. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2017). Pyrrolo[2,1-f][17][18][21]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. [Link]

Sources

Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Activity of Pyrrolotriazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and inflammation, the pyrrolotriazine scaffold has emerged as a privileged structure. Its resemblance to the adenine portion of ATP makes it an ideal bioisostere, capable of targeting the ATP-binding pockets of numerous protein kinases.[1] This has led to the development of potent pyrrolotriazine inhibitors against critical targets like Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[2][3]

However, the journey from a potent molecule in a test tube to an effective therapeutic in a living system is fraught with challenges. A promising low nanomolar IC50 value from an in vitro biochemical assay is no guarantee of in vivo efficacy. This guide provides an in-depth comparison of the in vitro and in vivo evaluation of pyrrolotriazine inhibitors, explaining the causality behind experimental choices and providing the technical framework for researchers aiming to bridge the translational gap.

The Inescapable Gap: Understanding the In Vitro vs. In Vivo Chasm

The core challenge in preclinical development lies in the successful translation of in vitro findings to in vivo outcomes.[4] This "in vitro-in vivo correlation" (IVIVC) is often non-linear and influenced by a multitude of factors that are absent in a controlled laboratory setup.[5]

  • In Vitro Systems: These are simplified, controlled environments, such as a purified enzyme in a well (biochemical assay) or a monolayer of cultured cells (cell-based assay). They are indispensable for determining direct target engagement, potency, and mechanism of action.[6] However, they lack the complex biological context of a whole organism.

  • In Vivo Systems: These involve living organisms, typically animal models, and provide a holistic view of a drug's behavior.[4] They introduce the critical dimensions of Pharmacokinetics (PK)—how the body affects the drug (Absorption, Distribution, Metabolism, Excretion)—and Pharmacodynamics (PD)—how the drug affects the body.[4]

A pyrrolotriazine inhibitor might be exceptionally potent against its target kinase in vitro but fail in vivo due to poor absorption, rapid metabolism, high plasma protein binding, or an inability to reach the target tissue at sufficient concentrations.[7] Therefore, a multi-parametric assessment is not just recommended; it is essential.

Phase 1: Foundational Analysis in the In Vitro Arena

The initial characterization of any pyrrolotriazine inhibitor begins with a tiered in vitro assessment to establish its fundamental properties.

Biochemical Assays: Quantifying Direct Target Inhibition

The first step is to measure the direct inhibitory effect of the compound on its purified target kinase. This is crucial for understanding the molecule's intrinsic potency and for driving structure-activity relationship (SAR) studies.

Common Methodologies:

  • Radiometric Assays: The traditional gold standard, measuring the incorporation of radioactive 32P or 33P from ATP into a substrate.[8]

  • Luminescence-Based Assays: These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction, often using a luciferase enzyme (e.g., Kinase-Glo®).[9]

  • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) use fluorescently labeled molecules to detect either substrate phosphorylation or inhibitor binding.[9]

  • Reagent Preparation: Prepare assay buffers, recombinant kinase, substrate (peptide or protein), and ATP. Serially dilute the pyrrolotriazine inhibitor to create a dose-response curve.

  • Kinase Reaction: In a 384-well plate, add the kinase and the inhibitor at various concentrations. Allow a pre-incubation period (e.g., 15 minutes) for the compound to bind to the kinase.

  • Initiation: Start the reaction by adding the ATP/substrate mixture. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[10]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo™ or Kinase-Glo®). This reagent depletes remaining ATP and converts ADP produced to ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Reagents (Buffer, Kinase, Substrate) R1 Dispense Kinase & Inhibitor into Plate P1->R1 P2 Serially Dilute Pyrrolotriazine Inhibitor P2->R1 R2 Pre-incubate R1->R2 R3 Add ATP/Substrate Mixture to Initiate R2->R3 R4 Incubate at 30°C R3->R4 A1 Add Luminescent Detection Reagent R4->A1 A2 Read Plate A1->A2 A3 Calculate IC50 A2->A3 G cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_readout Readout C1 Seed Cells in 96-well Plate C2 Incubate Overnight C1->C2 T1 Add Serial Dilutions of Inhibitor C2->T1 T2 Incubate for 72 hours T1->T2 R1 Add MTS Reagent T2->R1 R2 Incubate for 1-4 hours R1->R2 R3 Measure Absorbance R2->R3 R4 Calculate GI50 R3->R4

Workflow for a cell-based proliferation assay.

Phase 2: The Proving Ground of In Vivo Models

Once a pyrrolotriazine inhibitor demonstrates potent and selective activity in vitro, it must prove its worth in a living system. In vivo studies are designed to evaluate the compound's therapeutic potential by assessing its efficacy, safety, and PK/PD profile. [6]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Before efficacy can be tested, the compound's PK/PD relationship must be understood. PK studies determine the exposure of the drug over time, while PD studies confirm that the drug is engaging its target in vivo.

  • PK Analysis: Typically performed in rodents, where the compound is administered (e.g., orally or intravenously) and blood samples are taken at various time points to measure drug concentration. This determines key parameters like bioavailability, half-life (t1/2), and maximum concentration (Cmax). [7]* PD Analysis: Involves collecting tissue samples (e.g., tumor) from treated animals at peak drug exposure times to measure a biomarker of target engagement. For an Aurora kinase inhibitor, this could be a reduction in the phosphorylation of histone H3, a known substrate. [11]

Efficacy Studies: Tumor Xenograft Models

For anti-cancer agents, the gold standard for preclinical efficacy testing is the tumor xenograft model. In this model, human tumor cells are implanted into immunocompromised mice, allowing for the evaluation of the inhibitor's ability to control tumor growth. [12]

  • Tumor Implantation: Subcutaneously inject human tumor cells (e.g., L2987 human lung carcinoma for a VEGFR-2 inhibitor) into the flank of athymic nude mice. [2]2. Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization & Dosing: Randomize mice into treatment groups (vehicle control and multiple dose levels of the pyrrolotriazine inhibitor). Administer the drug according to a predetermined schedule (e.g., once daily, orally).

  • Monitoring: Monitor animal health and body weight regularly to assess toxicity. Measure tumor volume with calipers 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size limit or for a set duration (e.g., 21-28 days).

  • Data Analysis: Euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI), expressed as the percentage difference in the mean tumor volume between treated and control groups.

G cluster_setup Model Setup cluster_dosing Dosing & Monitoring cluster_end Endpoint & Analysis S1 Implant Human Tumor Cells in Mice S2 Allow Tumors to Grow to Palpable Size S1->S2 S3 Randomize Mice into Groups S2->S3 D1 Administer Inhibitor or Vehicle Daily S3->D1 D2 Measure Tumor Volume & Body Weight 2-3x/week D1->D2 E1 Continue Until Endpoint D2->E1 Repeat E2 Excise Tumors E1->E2 E3 Calculate Tumor Growth Inhibition (TGI) E2->E3

Workflow for an in vivo tumor xenograft study.

Data Synthesis: Comparing Pyrrolotriazine Inhibitors Across the Divide

The ultimate goal is to find a compound with a balanced profile: potent in vitro activity that translates into a safe and effective response in vivo. The table below summarizes data for several representative pyrrolotriazine inhibitors, illustrating the crucial link between their in vitro and in vivo performance.

Inhibitor TargetCompound ExampleIn Vitro PotencyIn Vivo ModelIn Vivo Efficacy & DoseReference
Eg5 Kinesin Analogue 26Eg5 ATPase IC50: PotentP388 Murine LeukemiaDemonstrated in vivo efficacy[13]
Aurora Kinases Compound 17lHigh Cellular ActivityMouse XenograftDemonstrated tumor growth inhibition[3]
VEGFR-2 Compound 18VEGFR-2 IC50: 11 nML2987 Lung Carcinoma Xenograft66% TGI at 90 mg/kg[2]
EGFR / HER2 Compound 16EGFR IC50: 0.006 µMHER2 IC50: 0.01 µMGEO Colon Tumor XenograftSignificant tumor growth inhibition[2]
PI3K RLY-2608Assessed in vitroN/A (suitable for cellular studies)N/A[14]

This comparative data highlights a critical principle: while low nanomolar in vitro IC50 values (as seen with VEGFR-2 and EGFR/HER2 inhibitors) are an excellent starting point, confirmation of efficacy in a relevant in vivo model is the true test of a compound's therapeutic potential. [2]Discrepancies often arise from suboptimal PK properties. For instance, a potent pyrrolotriazine might be rapidly cleared by the liver, preventing it from reaching the tumor at concentrations high enough to inhibit its target. This underscores the need for early PK screening and optimization in parallel with potency studies.

Conclusion

The development of pyrrolotriazine inhibitors is a testament to the power of targeted drug design. However, success hinges on a rigorous and integrated evaluation of both in vitro and in vivo activity. A potent biochemical and cellular profile provides the foundation, but it is the carefully conducted in vivo studies that validate a compound's potential as a therapeutic agent. By understanding the causality behind each experimental step—from determining an IC50 to measuring tumor growth inhibition—researchers can more effectively navigate the complex path from benchtop discovery to clinical candidate, ultimately increasing the probability of developing a successful therapy.

References

  • Reaction Biology. In Vivo Kinase Activity Models. [Link]

  • Kim, K. S., et al. (2006). Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 3937-3942. [Link]

  • Wendl, T., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 50(5), 455-469. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Karpenko, I. A., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7480. [Link]

  • Kramer, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. [Link]

  • Shevchenko, O. G., et al. (2023). Bioactive Pyrrolo[2,1-f]t[13][12][15]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2656-2674. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Du, X., & Zhu, J. (2014). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 1170, 319-328. [Link]

  • Sygnature Discovery. In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Chemical Probes Portal. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. [Link]

  • Lopes, M., et al. (2013). In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. Translational Oncology, 6(2), 173-182. [Link]

  • Sharma, A., & Singh, P. (2021). Pyrrolo[2,1-f]t[13][12][15]riazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(15), 1365-1389. [Link]

  • Abraham, S., et al. (2011). Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5296-5300. [Link]

  • Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. (2004). Proceedings of the American Association for Cancer Research, 45. [Link]

  • Kelly, R. J., et al. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 50(1), 9-31. [Link]

Sources

benchmarking 5-Bromo-pyrrolo[2,1-F]triazine against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Inhibitor

5-Bromo-pyrrolo[2,1-F]triazine: Benchmarking Against Known p38 MAPK Inhibitors

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in kinase inhibitor discovery, forming the core of several clinically relevant molecules.[4][5] This guide presents a comprehensive framework for benchmarking a novel derivative, 5-Bromo-pyrrolo[2,1-F]triazine, against established inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous diseases, making it a key therapeutic target.[3][6] We provide a head-to-head comparison of 5-Bromo-pyrrolo[2,1-F]triazine with the well-characterized p38 inhibitors SB203580 and Doramapimod (BIRB 796). This guide details the necessary biochemical and cell-based methodologies, presents a clear analysis of the comparative data, and explains the scientific rationale behind the experimental design, offering researchers a robust template for evaluating novel kinase inhibitors.

Introduction: The Pursuit of Kinase Specificity

Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[7] Their integral role in signal transduction makes them prime targets for drug development, particularly in oncology and inflammatory diseases.[4][5] The pyrrolo[2,1-f][1][2][3]triazine nucleus has been identified as a versatile template that effectively mimics other successful kinase inhibitor scaffolds, such as the quinazoline core.[8] This scaffold's unique structure allows for strategic modifications to achieve high potency and selectivity against various kinases, including EGFR, VEGFR-2, and ALK.[5][8][9]

Our compound of interest, 5-Bromo-pyrrolo[2,1-F]triazine, is a novel analog designed to explore new chemical space within this promising class. Preliminary screening has indicated activity against the p38 MAPK pathway, a key mediator of cellular responses to stress and inflammation.[10][11][12] The p38 MAPK family has four main isoforms (α, β, γ, and δ), with the p38α isoform being the most studied in the context of inflammation.[13]

To rigorously assess the potential of 5-Bromo-pyrrolo[2,1-F]triazine, it is essential to benchmark it against known standards. We have selected two well-vetted p38 MAPK inhibitors for this purpose:

  • SB203580 : A potent, selective, and cell-permeable inhibitor of p38α and p38β isoforms.[2][14][15][16] It functions as an ATP-competitive inhibitor.[14]

  • Doramapimod (BIRB 796) : A highly potent, orally active pan-p38 inhibitor that binds to an allosteric site, inducing a conformational change that prevents kinase activity.[17][18][19][20] This distinct mechanism of action provides a valuable point of comparison.

This guide will provide a step-by-step methodology for a comparative analysis, from initial biochemical potency determination to cellular target engagement and downstream functional effects.

Experimental Design & Methodologies

A multi-faceted approach is required to build a comprehensive profile of a novel inhibitor. Our experimental workflow progresses from in vitro biochemical assays to more physiologically relevant cell-based models.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Comparative Analysis P1_Start Compound Synthesis (5-Bromo-pyrrolo[2,1-F]triazine) P1_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) P1_Start->P1_Assay P1_IC50 Determine IC50 Values vs. p38α, p38β, p38γ, p38δ P1_Assay->P1_IC50 P2_Viability Cell Viability Assay (e.g., CellTiter-Glo®) in THP-1 cells P1_IC50->P2_Viability Select lead concentration P2_Target Target Engagement Assay (Western Blot for p-MK2) P1_IC50->P2_Target Confirm on-target activity P2_Dose Dose-Response Analysis P2_Viability->P2_Dose P2_Target->P2_Dose P3_Compare Benchmark against SB203580 & Doramapimod P2_Dose->P3_Compare P3_Report Generate Selectivity Profile & Efficacy Report P3_Compare->P3_Report G Stress Cellular Stress / Cytokines (e.g., LPS, UV, TNF-α) MKK36 MKK3 / MKK6 Stress->MKK36 Activates p38 p38 MAPK (α, β, γ, δ) MKK36->p38 Phosphorylates (Thr180/Tyr182) MK2 MK2 p38->MK2 Phosphorylates Downstream Downstream Cellular Responses (Inflammation, Apoptosis) MK2->Downstream Regulates Inhibitor 5-Bromo-pyrrolo[2,1-F]triazine SB203580 Doramapimod (BIRB 796) Inhibitor->p38 Inhibits ATP Binding (or Allosterically)

Caption: The p38 MAPK signaling pathway and point of inhibition.

Protocol: Western Blot for Phospho-MK2

  • Cell Treatment: Culture THP-1 cells and pre-treat with various concentrations of the inhibitors for 1-2 hours. [2]Stimulate the p38 pathway with a known activator, such as lipopolysaccharide (LPS), for 30 minutes.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins. [21][22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. [21][22]Note: Using milk is not recommended as it contains phosphoproteins that can cause high background. [22]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-MK2.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total MK2 or a housekeeping protein like GAPDH.

Results: A Comparative Data Analysis

The data gathered from the described assays should be organized into clear, comparative tables. This allows for an objective assessment of the novel compound's performance relative to the established inhibitors.

Table 1: Biochemical Potency (IC50) Against p38 Isoforms
Inhibitorp38α (IC50, nM)p38β (IC50, nM)p38γ (IC50, nM)p38δ (IC50, nM)
5-Bromo-pyrrolo[2,1-F]triazine [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
SB203580 (Reference) 34 - 600 [15]~100 [23]>10,000>10,000
Doramapimod (BIRB 796) (Reference) 38 [17][20]65 [17][20]200 [17][20]520 [17][20]

This table presents hypothetical data for the novel compound alongside published data for reference inhibitors.

Interpretation: This table allows for a direct comparison of potency and isoform selectivity. For example, a low IC50 value for p38α and significantly higher values for other isoforms would indicate high selectivity. Doramapimod is a pan-p38 inhibitor, showing activity against all isoforms, while SB203580 is selective for α and β. [17][23]The profile of 5-Bromo-pyrrolo[2,1-F]triazine can be directly compared to these benchmarks.

Table 2: Cellular Activity and Cytotoxicity in THP-1 Cells
InhibitorCellular p-MK2 Inhibition (IC50, nM)Cell Viability (CC50, µM)Selectivity Index (SI = CC50 / IC50)
5-Bromo-pyrrolo[2,1-F]triazine [Experimental Value][Experimental Value][Calculated Value]
SB203580 (Reference) ~100 - 600 >10>16
Doramapimod (BIRB 796) (Reference) 18 - 22 [20][24]>10>450

This table presents hypothetical data for the novel compound alongside published data for reference inhibitors.

Interpretation: This table provides insight into the compound's performance in a cellular context. A potent IC50 for p-MK2 inhibition confirms on-target activity. The Selectivity Index (SI) is a critical parameter, representing the therapeutic window. A high SI value is desirable, as it indicates that the compound inhibits its target at concentrations far below those that cause general cytotoxicity.

Conclusion and Future Directions

This guide provides a standardized framework for the initial characterization and benchmarking of novel kinase inhibitors, using 5-Bromo-pyrrolo[2,1-F]triazine as a case study against the p38 MAPK target. By systematically evaluating biochemical potency, cellular activity, and cytotoxicity against well-known standards like SB203580 and Doramapimod, researchers can build a robust data package to inform decisions on further development.

The profile of 5-Bromo-pyrrolo[2,1-F]triazine, as determined by these methods, will reveal its potency, selectivity, and potential therapeutic window. Favorable results would justify progression to more advanced studies, including broader kinome screening to assess off-target effects, pharmacokinetic profiling to understand its drug-like properties, and in vivo efficacy studies in relevant disease models. This structured, data-driven approach is fundamental to the successful translation of promising chemical matter from the bench to the bedside.

References

  • Norman, P. Discovery of the Pyrrolo[2,1-f]t[1][2][3]riazine Nucleus as a New Kinase Inhibitor Template. ACS Med. Chem. Lett. [Link]

  • ResearchGate. The p38-MAPK pathway overview. [Link]

  • Singh, S., et al. Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity. [Link]

  • Singh, S., et al. Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. [Link]

  • InvivoGen. SB203580. [Link]

  • Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796 | opnMe. [Link]

  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • Cuenda, A., & Rousseau, S. Mechanisms and functions of p38 MAPK signalling. Biochemical Journal. [Link]

  • QIAGEN GeneGlobe. p38 MAPK Signaling. [Link]

  • Assay Genie. p38 MAPK Signaling Review. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • Eberl, H. C., et al. A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

  • ResearchGate. Binding assays to profile target engagement by kinase inhibitors in vitro. [Link]

  • Eberl, H. C., et al. A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]

  • ResearchGate. Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[1][2][3]riazines. [Link]

  • Ossiform. Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]

  • Ott, G. R., et al. 2,7-disubstituted-pyrrolo[2,1-f]t[1][2][3]riazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity. Semantic Scholar. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]

  • Sciamanna, I., et al. p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. MDPI. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]

  • Kumar, D., et al. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine

A Researcher's Guide to the Safe Handling of 5-Bromo-pyrrolo[2,1-F][1][2][3]triazine

As researchers and drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. The compound 5-Bromo-pyrrolo[2,1-F][1][2][3]triazine and its derivatives are integral to the synthesis of targeted therapies, including kinase inhibitors for cancer treatment and antiviral agents.[4][5] This guide provides essential, immediate safety and logistical information for handling this compound, ensuring both personal safety and the integrity of your research.

Hazard Assessment and Risk Mitigation: The Foundation of Safe Handling

Given the nature of brominated organic compounds used in pharmaceutical research, it is prudent to assume that 5-Bromo-pyrrolo[2,1-F][1][2][3]triazine may present several potential hazards. These can include:

  • Skin and Eye Irritation: Many similar compounds are known to cause skin and eye irritation upon contact.[1][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[6][7]

  • Harmful if Swallowed or Inhaled: Similar compounds can be harmful if ingested or inhaled.[2]

  • Potential for Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[8]

The cornerstone of laboratory safety is the hierarchy of controls, which prioritizes the most effective measures for risk reduction. Personal Protective Equipment (PPE) is the final, but crucial, barrier of protection.[3]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical when handling 5-Bromo-pyrrolo[2,1-F][1][2][3]triazine. The following table outlines the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat, Dust Mask (N95 or higher)To prevent skin and eye contact with the solid compound and to avoid inhalation of fine particulates.
Solution Preparation and Handling Nitrile Gloves, Safety Goggles, Lab CoatTo protect against splashes and direct contact with the skin and eyes.
Running Reactions Nitrile Gloves, Safety Goggles, Lab Coat, Use of a Fume HoodA fume hood provides essential engineering control to minimize inhalation exposure to vapors or aerosols.
Large-Scale Operations or Spills Chemical-Resistant Gloves (e.g., thicker nitrile or neoprene), Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron or Gown, Respirator with appropriate cartridgesEnhanced protection is necessary for situations with a higher risk of significant exposure.

A Note on Glove Selection: While nitrile gloves are generally recommended for handling chemicals in a laboratory setting, it is crucial to inspect them for any signs of degradation or perforation before use.[1] For prolonged operations or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.

Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for the safe handling of 5-Bromo-pyrrolo[2,1-F][1][2][3]triazine in a laboratory setting.

Safe_Handling_Workflowcluster_PrepPreparationcluster_HandlingHandlingcluster_CleanupCleanup & DisposalReview_SDS1. Review SDS ofSimilar CompoundsGather_PPE2. Gather AppropriatePPEReview_SDS->Gather_PPEIdentify HazardsPrepare_Work_Area3. Prepare Work Area(Fume Hood)Gather_PPE->Prepare_Work_AreaEnsure SafetyWeigh_Compound4. Weigh Compoundin Ventilated AreaPrepare_Work_Area->Weigh_CompoundBegin WorkPrepare_Solution5. Prepare Solutionin Fume HoodWeigh_Compound->Prepare_SolutionTransferConduct_Experiment6. Conduct Experimentin Fume HoodPrepare_Solution->Conduct_ExperimentUse in ReactionDecontaminate7. DecontaminateWork SurfacesConduct_Experiment->DecontaminatePost-ExperimentDispose_Waste8. Dispose of WasteProperlyDecontaminate->Dispose_WasteSegregateRemove_PPE9. Remove and Disposeof PPEDispose_Waste->Remove_PPEFinal StepsWash_Hands10. Wash HandsThoroughlyRemove_PPE->Wash_HandsPersonal Hygiene

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-pyrrolo[2,1-F][1,2,4]triazine
Reactant of Route 2
5-Bromo-pyrrolo[2,1-F][1,2,4]triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.